molecular formula C21H18O7 B1673214 K 259-2 CAS No. 102819-46-5

K 259-2

Cat. No.: B1673214
CAS No.: 102819-46-5
M. Wt: 382.4 g/mol
InChI Key: SYTAMFWHVQWAKV-OQFOIZHKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

isolated from Micromonospora olivasterospora;  inhibits Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102819-46-5

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C21H18O7/c1-3-9(4-2)5-10-6-12-17(19(25)15(10)21(27)28)20(26)16-13(18(12)24)7-11(22)8-14(16)23/h3,6-8,22-23,25H,4-5H2,1-2H3,(H,27,28)/b9-3-

InChI Key

SYTAMFWHVQWAKV-OQFOIZHKSA-N

Isomeric SMILES

CC/C(=C/C)/CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Canonical SMILES

CCC(=CC)CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

K259-2;  K 259-2;  K 2592

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of K 259-2: A Potent Calmodulin Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of K 259-2, a natural product with potent calmodulin inhibitory activity. It is intended for researchers, scientists, and drug development professionals engaged in the study of calcium signaling pathways and the development of novel therapeutic agents targeting these cascades. We will delve into the fundamental role of calmodulin, the specific inhibitory mechanism of K 259-2, the downstream cellular consequences, and robust experimental protocols for its investigation.

The Central Role of Calmodulin (CaM) in Cellular Signaling

Calmodulin (CaM) is a highly conserved, multifunctional calcium-binding protein expressed in all eukaryotic cells, serving as a primary sensor and transducer of intracellular Ca2+ signals.[1][2][3] This small, dumbbell-shaped protein is composed of two globular domains (N- and C-lobes) connected by a flexible central linker. Each domain contains two "EF-hand" motifs, conferring a total of four high-affinity binding sites for Ca2+.[1][4][5]

In its Ca2+-free (apo) state, CaM exists in a compact conformation. A rise in intracellular Ca2+ concentration prompts the binding of Ca2+ ions, which induces a significant conformational change. This change exposes hydrophobic patches on the CaM surface, transforming it into the active Ca2+/CaM complex.[2][6] This activated complex can then interact with and modulate the activity of over 300 different target proteins, including protein kinases, phosphatases, ion channels, and cyclic nucleotide phosphodiesterases.[7] Through these interactions, CaM mediates a vast array of critical cellular processes, such as metabolism, smooth muscle contraction, cell proliferation, apoptosis, and memory.[1]

K 259-2: A Natural Anthraquinone Antagonist of Calmodulin

K 259-2 is a natural product isolated from the cultured broth of the microorganism Micromonospora olivasterospora.[8] Structurally, it features an anthraquinone moiety, a class of compounds known for diverse biological activities.[8][9] K 259-2 was first identified as a potent inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1), a key enzyme in second messenger signaling.[8] Its activity profile strongly indicates that it functions as a calmodulin antagonist, preventing CaM from activating its downstream targets.[9]

Core Mechanism of Action: Interruption of the Ca2+/CaM Signaling Axis

The primary mechanism of action for K 259-2 is the direct or indirect antagonism of the Ca2+/CaM complex, thereby preventing the activation of CaM-dependent enzymes. The initial and most well-characterized target of this inhibition is the Ca2+/CaM-stimulated cyclic nucleotide phosphodiesterase (PDE1).[8][10]

By inhibiting the formation of a functional Ca2+/CaM/PDE1 complex, K 259-2 prevents the degradation of cyclic nucleotides like cAMP and cGMP. While the precise binding site of K 259-2 on calmodulin has not been elucidated, the mechanism is likely analogous to other well-studied CaM antagonists, such as trifluoperazine (TFP) and calmidazolium.[11][12] These inhibitors typically bind to the hydrophobic pockets exposed on CaM upon Ca2+ binding, physically blocking the interaction site for target proteins.[12] This action effectively "locks" calmodulin in an inhibited state, rendering it unable to transduce the calcium signal.[11]

cluster_0 Cellular Environment cluster_1 Inhibition by K 259-2 Ca2_influx ↑ Intracellular Ca²⁺ CaM Calmodulin (Apo-CaM) Ca2_influx->CaM Binds CaM_active Active Ca²⁺/CaM Complex CaM->CaM_active Conformational Change Target CaM Target Protein (e.g., PDE1, CaMKII) CaM_active->Target Binds & Activates Inhibited_complex Inhibited Ca²⁺/CaM/K 259-2 Complex CaM_active->Inhibited_complex Target_active Active Target Protein Target->Target_active Response Cellular Response Target_active->Response K259 K 259-2 K259->CaM_active Inhibited_complex->Target Prevents Binding

Figure 1. K 259-2 disrupts the calmodulin signaling pathway by antagonizing the active Ca²⁺/CaM complex.

Downstream Cellular Consequences

By inhibiting calmodulin, K 259-2 can theoretically disrupt all cellular pathways regulated by this ubiquitous sensor. The most profound effects are expected on enzymes that are highly dependent on CaM for their activity.

  • Cyclic Nucleotide Phosphodiesterases (PDEs): As established, K 259-2 potently inhibits CaM-dependent PDE1.[8] This would lead to an accumulation of cAMP and cGMP, affecting a wide range of physiological processes including smooth muscle relaxation, inflammation, and neuronal signaling.

  • Ca2+/Calmodulin-Dependent Protein Kinases (CaMKs): The CaMK family, particularly CaMKII, are critical downstream effectors of CaM.[13] CaMKII is a key molecule in synaptic plasticity, the cellular mechanism underlying learning and memory.[14] Inhibition of CaM would prevent the activation of CaMKII, thereby impairing these neurological functions.

  • Calcineurin (Protein Phosphatase 2B): This CaM-dependent phosphatase is a key regulator of the immune system and is the target of immunosuppressant drugs like tacrolimus.[15] By inhibiting CaM, K 259-2 would also prevent the activation of calcineurin, suggesting potential immunosuppressive properties.

Quantitative Analysis of K 259-2 Inhibitory Potency

The selectivity of K 259-2 for calmodulin-dependent processes is a key feature of its activity profile. It demonstrates significantly higher potency against the Ca2+/CaM-stimulated activity of PDE1 compared to the enzyme's basal activity or other CaM-independent enzymes.

Target EnzymeTissue SourceIC50 Value (µM)Citation
Ca2+/CaM-Dependent Phosphodiesterase (Stimulated) Bovine Heart2.9[8]
Ca2+/CaM-Dependent Phosphodiesterase (Stimulated) Bovine Brain6.6[8]
Ca2+/CaM-Dependent Phosphodiesterase (Basal)Bovine Brain27.4[8]
Calmodulin-Independent Cyclic Nucleotide PhosphodiesteraseBovine Heart40.7[8]
Protein Kinase CRat Brain45.8[8]

Experimental Protocols for the Study of Calmodulin Inhibitors

To facilitate further research into K 259-2 and other potential calmodulin antagonists, we provide the following validated experimental workflows.

Protocol 1: In Vitro Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

This protocol determines the IC50 value of a test compound against CaM-activated PDE1.

A. Principle: This two-step enzymatic assay first involves the hydrolysis of cAMP to 5'-AMP by PDE1. In the second step, 5'-nucleotidase converts 5'-AMP to adenosine and inorganic phosphate (Pi). The amount of Pi generated is then quantified using a malachite green-based colorimetric reagent.

B. Materials:

  • Recombinant human PDE1A

  • Bovine brain calmodulin (CaM)

  • 5'-Nucleotidase (from Crotalus atrox venom)

  • cAMP

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 100 mM KCl

  • CaCl2

  • EGTA

  • Test compound (e.g., K 259-2) dissolved in DMSO

  • BIOMOL® Green reagent (or similar malachite green phosphate detection kit)

  • 96-well microplate

C. Step-by-Step Methodology:

  • Prepare Reagent Mix: In the Assay Buffer, prepare a master mix containing PDE1A enzyme, calmodulin, 5'-nucleotidase, and CaCl2. A parallel control mix should be prepared with EGTA instead of CaCl2 to measure basal, CaM-independent activity.

  • Compound Plating: Serially dilute the test compound in DMSO and add 1 µL to the wells of a 96-well plate. Add 1 µL of DMSO alone for control wells (0% and 100% activity).

  • Enzyme Addition: Add 50 µL of the Reagent Mix to the appropriate wells. Incubate for 15 minutes at 30°C to allow the compound to interact with the enzyme/CaM complex.

  • Initiate Reaction: Add 25 µL of cAMP substrate solution (prepared in Assay Buffer) to all wells to start the reaction.

  • Incubation: Incubate the plate for 30 minutes at 30°C.

  • Terminate and Detect: Stop the reaction by adding 100 µL of BIOMOL® Green reagent. Incubate for 20 minutes at room temperature for color development.

  • Read Absorbance: Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Subtract the basal activity (EGTA wells) from the stimulated activity (CaCl2 wells). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Downstream Target Validation - CaMKII Activity Assay

This protocol assesses the inhibitory effect of the compound on a key downstream target of calmodulin.[16]

A. Principle: This assay measures the ATPase activity of CaMKII. The amount of inorganic phosphate released from ATP hydrolysis is quantified colorimetrically using a malachite green-based reagent.

B. Materials:

  • Recombinant active CaMKII

  • Calmodulin

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.5 mM CaCl2

  • Test compound (e.g., K 259-2) in DMSO

  • BIOMOL® Green reagent

  • 96-well microplate

C. Step-by-Step Methodology:

  • Prepare CaMKII/CaM Complex: Pre-incubate CaMKII and Calmodulin in Assay Buffer for 10 minutes at 30°C to allow for complex formation.

  • Compound Addition: Add 1 µL of serially diluted test compound (or DMSO for controls) to the wells.

  • Enzyme Addition: Add 50 µL of the pre-formed CaMKII/CaM complex to the wells. Incubate for 30 minutes at 25°C.

  • Initiate Reaction: Add 25 µL of ATP solution (prepared in Assay Buffer) to start the kinase reaction.

  • Incubation: Incubate for 30 minutes at 25°C.

  • Terminate and Detect: Add 100 µL of BIOMOL® Green reagent to stop the reaction and initiate color development. Incubate for 15-20 minutes.

  • Read Absorbance: Measure absorbance at 620 nm.

  • Data Analysis: Calculate percent inhibition for each compound concentration and determine the IC50 value as described in Protocol 1.

cluster_0 Phase 1: Primary Screening & Direct Binding cluster_1 Phase 2: Downstream & Cellular Validation Screen High-Throughput Screen (e.g., PDE1 Inhibition Assay) Hit Identify Hit Compound (K 259-2) Screen->Hit ITC Confirm Direct Binding (Isothermal Titration Calorimetry) Hit->ITC Validate Downstream Downstream Target Assays (e.g., CaMKII Activity) Hit->Downstream Validate Mechanism Structure Structural Studies (NMR / X-ray Crystallography) ITC->Structure Characterize Interaction Cellular Cell-Based Assays (e.g., Reporter Gene, Ca²⁺ Flux) Downstream->Cellular Vivo In Vivo Model Testing Cellular->Vivo

Figure 2. A validated workflow for the characterization of a novel calmodulin inhibitor like K 259-2.

Conclusion and Future Directions

K 259-2 is a valuable chemical tool for probing the multifaceted roles of calmodulin in cellular physiology. Its mechanism of action, centered on the antagonism of the Ca2+/CaM complex, leads to the potent and relatively selective inhibition of CaM-dependent enzymes like PDE1.[8] This activity profile makes it a compelling lead compound for therapeutic areas where CaM signaling is dysregulated.

Future research should focus on several key areas:

  • Structural Biology: Elucidating the high-resolution crystal or NMR structure of the K 259-2/CaM complex would provide definitive proof of its binding mode and enable structure-based drug design for improved analogs.

  • Selectivity Profiling: A comprehensive screen of K 259-2 against a broad panel of CaM-dependent targets is necessary to fully understand its selectivity profile.

  • Cellular and In Vivo Studies: Moving beyond in vitro assays, it is crucial to investigate the effects of K 259-2 in cellular models of disease and, eventually, in preclinical animal models to validate its therapeutic potential.

By leveraging the protocols and understanding outlined in this guide, researchers can further unravel the therapeutic promise held by K 259-2 and the broader class of calmodulin inhibitors.

References

  • Matsuda, Y., Asano, K., Kawamoto, I., & Kase, H. (1987). K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora. The Journal of Antibiotics, 40(8), 1092–1100. [Link]

  • Basak, S., Mandal, S., & Mal, D. (2017). First synthetic approach towards K-259-2, a unique calmodulin antagonist. Tetrahedron. [Link]

  • O'Day, D. H. (2013). Effect of Ca2+ on the promiscuous target-protein binding of calmodulin. Biochemical and Biophysical Research Communications. [Link]

  • Institut Pasteur. (2022). Elucidation of the inhibition mechanism of calmodulin, a protein that is essential for life. Institut Pasteur News. [Link]

  • RCSB PDB. (n.d.). Molecule of the Month: Calmodulin. PDB-101. [Link]

  • Boczek, T., Lisek, M., & Ferenc, B. (2021). The Calcium/Calmodulin-Dependent Kinases II and IV as Therapeutic Targets in Neurodegenerative and Neuropsychiatric Disorders. International Journal of Molecular Sciences, 22(21), 11597. [Link]

  • Kaysser, L., Tiscornia, I., & Müller, R. (2018). Lysoquinone-TH1, a New Polyphenolic Tridecaketide Produced by Expressing the Lysolipin Minimal PKS II in Streptomyces albus. Marine Drugs, 16(11), 438. [Link]

  • Ahmad, F., et al. (2020). Identification of Potential Inhibitors of Calcium/Calmodulin-Dependent Protein Kinase IV from Bioactive Phytoconstituents. Oxidative Medicine and Cellular Longevity. [Link]

  • Wikipedia. (2023). Calmodulin. Wikipedia. [Link]

  • Sahu, G., et al. (2022). Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses. Frontiers in Molecular Neuroscience. [Link]

  • Schurgers, L. J., et al. (2021). Calcium Signalling in Heart and Vessels: Role of Calmodulin and Downstream Calmodulin-Dependent Protein Kinases. International Journal of Molecular Sciences, 22(13), 6983. [Link]

  • Lind, C., et al. (2022). Markov State Modelling Reveals Heterogeneous Drug-Inhibition Mechanism of Calmodulin. PLOS Computational Biology. [Link]

  • Chemistry LibreTexts. (2022). Signaling: Calcium and Calmodulin. Chemistry LibreTexts. [Link]

  • Ho, K. S. (2019). The Effect of Calcineurin Inhibition on the Expression and Activation of Renal Electrolyte Transporters. UCL Discovery. [Link]

  • Green, E. K., & Friel, D. D. (2014). Calmodulin binding proteins provide domains of local Ca2+ signaling in cardiac myocytes. Journal of Molecular and Cellular Cardiology. [Link]

  • Michailidis, I. E., et al. (2011). A Dynamic Model of Interactions of Ca2+, Calmodulin, and Catalytic Subunits of Ca2+/Calmodulin-Dependent Protein Kinase II. PLOS Computational Biology. [Link]

  • Chung, H., & Wong, C. W. (2019). Calmodulin: The switch button of calcium signaling. Journal of the Formosan Medical Association. [Link]

Sources

Technical Whitepaper: K 259-2 – A Dual-Mechanism PDE1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: K 259-2 Phosphodiesterase PDE1 Inhibitor Properties Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

K 259-2 is a naturally occurring anthraquinone derivative isolated from the fermentation broth of Micromonospora olivasterospora.[1][2] It represents a distinct class of phosphodiesterase (PDE) inhibitors characterized by a dual mechanism of action: it antagonizes Calmodulin (CaM) and directly interacts with the PDE1 enzyme complex.[2] Unlike classical CaM antagonists (e.g., W-7), K 259-2 exhibits a unique selectivity profile, maintaining potency in the presence of lipids that typically reverse the effects of other inhibitors. This guide details the physicochemical properties, pharmacological kinetics, and experimental protocols for utilizing K 259-2 in cardiovascular and neurological research.[2]

Chemical Identity & Physicochemical Properties

K 259-2 is structurally defined as an anthraquinone carboxylic acid derivative.[2] Its lipophilic backbone facilitates interaction with hydrophobic domains on target proteins, while its carboxylic acid moiety contributes to its anionic character at physiological pH.[2]

Structural Specifications
PropertyData
Common Name K 259-2
IUPAC Name 3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid
CAS Number 102819-46-5
Molecular Formula

Molecular Weight 382.36 g/mol
Chemical Class Anthraquinone; Polyketide
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, Methanol; Poorly soluble in water
Chemical Structure (SMILES)

CC/C(=C/C)/CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O[2][3]

Pharmacology: Mechanism of Action

The primary therapeutic target of K 259-2 is Phosphodiesterase 1 (PDE1) , the


/Calmodulin-dependent PDE isoenzyme. Regulation of PDE1 is critical in tissues where cyclic nucleotide levels (cAMP/cGMP) are coupled to calcium signaling, such as vascular smooth muscle and neurons.[2]
Dual-Inhibition Mechanism

Unlike standard competitive inhibitors that target only the catalytic site, K 259-2 operates via a two-pronged modality:

  • CaM Antagonism: It competes with the CaM-binding domain, preventing the formation of the active

    
     complex.[2]
    
  • Direct Enzyme Interaction: It binds directly to the PDE1 enzyme, inhibiting activity even when CaM levels are saturated.[2]

Potency & Selectivity Data

The following


 values demonstrate the compound's preferential inhibition of the activated enzyme state over the basal state.
Target Enzyme StateSource Tissue

(

)
Specificity Note
PDE1 (CaM-Activated) Bovine Heart2.9 High Potency
PDE1 (CaM-Activated) Bovine Brain6.6 High Potency
PDE1 (Basal/CaM-free) Bovine Brain27.4~4-fold lower potency
Protein Kinase C (PKC) Rat Brain45.8Weak inhibition (Low Selectivity)
Unique Differentiators
  • Lipid Resistance: Classical CaM antagonists (e.g., phenothiazines, W-7) are inactivated by phospholipids like phosphatidylserine.[2] K 259-2 inhibition is not reversed by phospholipids, indicating a binding site distinct from the hydrophobic patches targeted by classical antagonists.[2]

  • Competitive Kinetics: Kinetic analysis reveals K 259-2 is competitive with respect to cAMP in trypsin-activated PDE models, suggesting overlap with the substrate catalytic site in the absence of CaM.

Signaling Pathway Visualization

The diagram below illustrates the interference points of K 259-2 within the


/cAMP signaling cascade.

PDE1_Pathway Ca Intracellular Ca2+ CaM Calmodulin (CaM) Ca->CaM Binding Ca_CaM Active Ca2+/CaM Complex CaM->Ca_CaM Activation PDE1_Inactive PDE1 (Inactive) Ca_CaM->PDE1_Inactive Binds Regulatory Domain PDE1_Active PDE1 (Active Complex) PDE1_Inactive->PDE1_Active Conformational Change AMP 5'-AMP / 5'-GMP PDE1_Active->AMP Hydrolysis cAMP cAMP / cGMP cAMP->PDE1_Active Substrate Response Physiological Response (Vasodilation/Cognition) cAMP->Response Signal Transduction K259 K 259-2 Inhibitor K259->Ca_CaM Antagonism (Mechanism 1) K259->PDE1_Active Direct Binding (Mechanism 2)

Figure 1: Dual-inhibition pathway of K 259-2 targeting both CaM activation and the PDE1 catalytic core.

Experimental Protocols

Production via Fermentation

K 259-2 is not typically synthesized chemically but isolated from bacterial culture.[2]

  • Strain: Micromonospora olivasterospora (Strain K-259).[1][2][3][4]

  • Medium: Soluble starch, glucose, soybean meal, yeast extract,

    
    .[2]
    
  • Conditions: Cultivate at 28°C for 4-5 days with aeration (rotary shaker).

  • Extraction: Filter broth; extract filtrate with ethyl acetate; concentrate under vacuum.

  • Purification: Silica gel chromatography (Chloroform/Methanol gradient) followed by Sephadex LH-20 chromatography.

PDE1 Inhibition Assay Workflow

This protocol validates the


 of K 259-2 against CaM-activated PDE1.[2]

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM

    
    .
    
  • Activator: 10 units Calmodulin + 50

    
    
    
    
    
    .[2]
  • Substrate:

    
    -cAMP (1 
    
    
    
    ).[2]
  • Enzyme: Partially purified bovine heart PDE1.[2]

Step-by-Step Protocol:

  • Preparation: Thaw PDE1 enzyme on ice. Prepare serial dilutions of K 259-2 in DMSO.

  • Incubation Mix: In a microcentrifuge tube, combine:

    • buffer[2]

    • 
       + Calmodulin (or EGTA for basal control)[1][2]
      
    • PDE1 Enzyme[2]

    • K 259-2 solution (or vehicle control)

  • Pre-incubation: Incubate at 30°C for 5 minutes to allow inhibitor-enzyme interaction.

  • Reaction Start: Add

    
    -cAMP substrate.[2]
    
  • Reaction: Incubate at 30°C for 10–20 minutes.

  • Termination: Stop reaction by boiling (2 min) or adding snake venom nucleotidase (two-step assay).

  • Quantification: Separate reaction products via ion-exchange chromatography (Dowex 1x2) and measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate % Inhibition =

    
    .[2] Plot log-dose vs. inhibition to derive 
    
    
    
    .[2]

Assay_Workflow Start Culture M. olivasterospora Extract Ethyl Acetate Extraction Start->Extract Purify Silica/Sephadex Purification Extract->Purify Prepare Prepare PDE1 & Reagents Purify->Prepare Incubate Incubate with K 259-2 (+ Ca2+/CaM) Prepare->Incubate AddSub Add [3H]-cAMP Incubate->AddSub Measure Scintillation Counting AddSub->Measure

Figure 2: Workflow for the isolation and pharmacological assessment of K 259-2.

Therapeutic Potential

While primarily a research tool, K 259-2 possesses properties relevant to drug development:

  • Vasodilation: By inhibiting PDE1 in vascular smooth muscle, it prevents the degradation of cGMP/cAMP, leading to relaxation and vasodilation.[2]

  • Safety: Early animal studies indicated low acute toxicity, making it a viable scaffold for designing safer vasodilators compared to non-selective PDE inhibitors.[2]

References

  • Matsuda, Y., Asano, K., Kawamoto, I., & Kase, H. (1987). K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora.[1][4] The Journal of Antibiotics, 40(8), 1092–1100.[1][2][5]

  • Yasuzawa, T., Yoshida, M., Shirahata, K., & Sano, H. (1987). Structure of a novel Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase inhibitor K-259-2.[4] The Journal of Antibiotics, 40(8), 1101–1103.[2]

  • Matsuda, Y., & Kase, H. (1990). Inhibition by new anthraquinone compounds, K-259-2 and KS-619-1, of calmodulin-dependent cyclic nucleotide phosphodiesterase. Biochemical Pharmacology, 39(5), 841–849.[2]

  • PubChem Compound Summary. K 259-2 (CID 6438946).[2][6] National Center for Biotechnology Information.[2] [2]

Sources

K 259-2: Technical Monograph on a Selective CaM-PDE Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Source Organism: Micromonospora olivasterospora Chemical Class: Anthraquinone Metabolite Primary Target: Calcium/Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase (CaM-PDE / PDE1)[]

Executive Summary

K 259-2 is a specialized secondary metabolite isolated from the fermentation broth of Micromonospora olivasterospora (strain K-259).[][2][3] Chemically defined as an anthraquinone derivative, it is distinguished by its potent and selective inhibition of Calcium/Calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE), an enzyme critical for signal transduction in the central nervous system and cardiovascular tissue.[] Unlike broad-spectrum phosphodiesterase inhibitors, K 259-2 exhibits a preferential affinity for the CaM-activated state of the enzyme over its basal catalytic state, making it a valuable probe for dissecting calcium-signaling pathways.[]

Chemical Characterization

K 259-2 belongs to the anthraquinone class of polyketides.[] Its structure features a tricyclic aromatic core substituted with hydroxyl groups and a unique branched unsaturated side chain.[]

Physicochemical Profile
PropertySpecification
IUPAC Name 3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid
Molecular Formula C₂₁H₁₈O₇
Molecular Weight 382.36 g/mol
Appearance Red Crystalline Solid
Melting Point 140–145 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in Water
UV Absorption Characteristic anthraquinone peaks (approx. 220–280 nm, 400–500 nm)
Structural Significance

The anthraquinone scaffold provides the planar rigidity necessary for intercalation or hydrophobic pocket binding within the enzyme. The (Z)-2-ethylbut-2-enyl side chain at position 3 is likely critical for the compound's specificity, potentially interacting with the hydrophobic domains of the Calmodulin-PDE complex or the enzyme's allosteric regulatory site.[]

Mechanism of Action: CaM-PDE Inhibition

K 259-2 functions as an antagonist of the CaM-PDE complex (PDE1 family).[] This enzyme family hydrolyzes cAMP and cGMP, terminating second messenger signaling.[][4] Crucially, PDE1 activity is dual-regulated: it has a low basal activity and a high activated activity triggered by the binding of a Calcium-Calmodulin (Ca²⁺/CaM) complex.[]

Selective Inhibition Logic: Experimental data indicates that K 259-2 inhibits the Ca²⁺/CaM-stimulated activity of PDE significantly more potently than the basal activity or other kinases (like PKC).[] This suggests the metabolite interferes with the CaM-binding interface or stabilizes the enzyme in a low-affinity conformation, preventing the full activation shift induced by calcium.[]

Quantitative Inhibition Data (IC₅₀)
Enzyme TargetSource TissueIC₅₀ (µM)Selectivity Ratio*
CaM-PDE (Stimulated) Bovine Heart2.9 1.0 (Reference)
CaM-PDE (Stimulated) Bovine Brain6.6 ~2.3x
CaM-PDE (Basal/EGTA)Bovine Brain27.4~9.4x lower potency
CaM-Independent PDEBovine Heart40.7~14x lower potency
Protein Kinase C (PKC)Rat Brain45.8~15.8x lower potency

*Selectivity Ratio calculated relative to the most potent inhibition (Bovine Heart CaM-PDE).[]

Signaling Pathway Diagram

The following diagram illustrates the intervention point of K 259-2 within the Calcium-cAMP signaling cascade.[]

CaM_PDE_Pathway Calcium Intracellular Ca2+ CaM Calmodulin (CaM) Calcium->CaM Binds Ca_CaM Ca2+/CaM Complex CaM->Ca_CaM Activation PDE_Active PDE1-CaM (Activated) Ca_CaM->PDE_Active Binds & Activates PDE_Basal PDE1 (Basal State) PDE_Basal->PDE_Active Association cAMP cAMP / cGMP PDE_Active->cAMP Catalyzes AMP 5'-AMP / 5'-GMP (Inactive) cAMP->AMP Hydrolysis (Fast) K259_2 K 259-2 (Metabolite) K259_2->PDE_Basal Weak Inhibition (IC50: 27.4 uM) K259_2->PDE_Active INHIBITS (IC50: 2.9 uM)

Caption: K 259-2 preferentially targets the activated CaM-PDE complex, blocking the hydrolysis of secondary messengers cAMP/cGMP.[]

Production and Isolation Protocols

The production of K 259-2 requires the fermentation of Micromonospora olivasterospora followed by a multi-step solvent extraction.[] The following protocol is synthesized from standard anthraquinone isolation methodologies applicable to this genus.

Fermentation Workflow
  • Strain Maintenance: Maintain M. olivasterospora (e.g., strain K-259) on agar slants (yeast extract-malt extract agar) at 28°C.

  • Seed Culture: Inoculate a loopful of spores into 100 mL of seed medium (Soluble starch 2%, Glucose 0.5%, Soybean meal 1%, Yeast extract 0.5%, CaCO₃ 0.3%) in a 500 mL Erlenmeyer flask. Incubate at 30°C for 72 hours on a rotary shaker (200 rpm).

  • Production Culture: Transfer 5% (v/v) of seed culture into production flasks containing fermentation medium (optimized for polyketide production: Glycerol/Starch base with peptone source).

  • Incubation: Cultivate for 96–120 hours at 27–30°C. Monitor pH (maintain ~7.0) and pigmentation (broth turns reddish-brown).[]

Isolation & Purification

Principle: Anthraquinones are hydrophobic and often glycosylated or acidic. K 259-2 contains a carboxylic acid, making pH modulation critical during extraction.[]

  • Filtration: Separate mycelial cake from the fermentation broth using centrifugation or filtration (with Celite aid).

    • Note: Anthraquinones may reside in both mycelium and supernatant. Extract both.

  • Solvent Extraction:

    • Supernatant: Adjust pH to 2.0 (using HCl) to protonate the carboxylic acid group (rendering it non-ionic and solvent-soluble).[] Extract twice with an equal volume of Ethyl Acetate .

    • Mycelium: Extract with Acetone or Methanol . Evaporate organic solvent and partition the residue between water (pH 2.0) and Ethyl Acetate.

  • Concentration: Combine ethyl acetate layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a crude oily residue.

  • Chromatography (Purification):

    • Step 1: Silica Gel Column. Load crude extract onto a silica gel column. Elute with a gradient of Chloroform:Methanol (start 100:0 → 95:5). Collect red-pigmented fractions.

    • Step 2: Sephadex LH-20. For final polishing, pass fractions through Sephadex LH-20 (eluent: Methanol) to remove molecular weight impurities.[]

  • Crystallization: Dissolve active fraction in a minimal amount of hot Methanol or Benzene and allow to cool slowly. K 259-2 crystallizes as red needles/prisms.[]

Production Workflow Diagram

Production_Workflow cluster_Ferm Fermentation cluster_Downstream Downstream Processing cluster_Purify Purification Strain M. olivasterospora Seed Culture Ferm Production Fermentation (120h, 30°C) Strain->Ferm Sep Centrifugation (Separation) Ferm->Sep Acid Acidify to pH 2.0 (Protonation) Sep->Acid Supernatant Ext Ethyl Acetate Extraction Acid->Ext Crude Crude Red Extract Ext->Crude Silica Silica Gel Chromatography Crude->Silica Cryst Crystallization (MeOH/Benzene) Silica->Cryst Final Pure K 259-2 (Red Crystals) Cryst->Final

Caption: Step-by-step isolation of K 259-2, utilizing pH-dependent solvent extraction to target the acidic anthraquinone.

Experimental Validation: CaM-PDE Assay

To verify the activity of isolated K 259-2, a coupled enzymatic assay is recommended.[]

Reagents:

  • Enzyme: PDE1 (partially purified from bovine heart or brain).

  • Substrate: [³H]-cAMP or [³H]-cGMP (1 µM).

  • Activator: Calmodulin (10 units) + CaCl₂ (50 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂.

Protocol:

  • Incubation: Mix Enzyme + Buffer + Ca²⁺/CaM + Test Compound (K 259-2 in DMSO).[] Pre-incubate for 5 mins at 30°C.

  • Reaction Start: Add [³H]-cAMP.[] Incubate for 10–20 minutes.

  • Termination: Boil for 2 mins or add snake venom nucleotidase (to convert AMP to Adenosine).

  • Separation: Use anion-exchange resin (Dowex 1x8) to bind unreacted cAMP.[] Elute Adenosine.

  • Quantification: Measure radioactivity of the eluate via liquid scintillation counting.

  • Control: Run parallel assay with EGTA (no Ca²⁺) to measure basal inhibition.

Self-Validation Check:

  • If K 259-2 is active, the count rate (CPM) should decrease in the Ca²⁺/CaM tubes significantly more than in the EGTA tubes.[]

  • IC₅₀ should align with the ~2.9–6.6 µM range.

References

  • Matsuda, Y., Asano, K., Kawamoto, I., & Kase, H. (1987). K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora.[][2][3][5] The Journal of Antibiotics, 40(8), 1092–1100.[2][6] Link

  • Kawamoto, I., Yamamoto, M., & Nara, T. (1983). Micromonospora olivasterospora sp.[7] nov. International Journal of Systematic Bacteriology, 33(1), 107-112.[] Link[]

  • BOC Sciences. (n.d.). K 259-2 Product Information.

  • Talukdar, M., Bora, T. C., & Jha, D. K. (2016). Micromonospora: A Potential Source of Antibiotic.[][6] In Bioprospecting of Indigenous Bioresources of North-East India (pp. 195-215).[] Springer.[6] Link[]

Sources

Mechanistic Inhibition of Calmodulin-Dependent Signaling by K-259-2: An Anthraquinone-Based Antagonist

[1][2][3]

Executive Summary: The K-259-2 vs. Calmodulin Dynamic[2]

This technical guide analyzes the biological activity of K-259-2 , a unique anthraquinone metabolite isolated from Micromonospora olivasterospora, specifically targeting its antagonism of Calmodulin (CaM) . Unlike classical phenothiazine-based CaM antagonists (e.g., trifluoperazine, W-7), K-259-2 exhibits a dual-mode mechanism: it inhibits CaM-dependent enzymes not only by sequestering CaM but also via direct competitive interaction with the catalytic sites of effector enzymes like phosphodiesterase (PDE).[1][]

This document details the kinetic profiles, experimental validation protocols, and mechanistic distinctions required for researchers utilizing K-259-2 to modulate calcium signaling pathways.[]

Mechanistic Profiling: K-259-2 Interaction Topology

To understand the "K-259-2 vs. Calmodulin" dynamic, one must distinguish between CaM sequestration and Enzymatic inhibition .[]

The Calcium-Calmodulin Activation Loop

Calmodulin acts as a primary sensor for intracellular Ca²⁺.[] Upon binding four Ca²⁺ ions, CaM undergoes a conformational change, exposing hydrophobic pockets that bind to amphipathic helices on target enzymes (e.g., PDE, CaMKII), thereby activating them.[]

K-259-2 Interference Points

K-259-2 disrupts this pathway at two distinct nodes, providing a higher degree of specificity than lipid-interacting antagonists.[]

  • Primary Node (CaM Antagonism): K-259-2 binds directly to the hydrophobic regions of Ca²⁺/CaM, preventing the CaM-enzyme complex formation.[]

  • Secondary Node (Catalytic Competition): Unlike W-7, K-259-2 acts as a competitive inhibitor with respect to the substrate (cAMP) on the PDE enzyme itself, even in the absence of CaM (though with lower potency).

Pathway Visualization

The following diagram illustrates the dual-inhibition logic of K-259-2 compared to standard activation.

K259_MechanismCaIntracellular Ca2+CaM_InactiveApo-Calmodulin(Inactive)Ca->CaM_InactiveBindingCaM_ActiveCa2+/CaM Complex(Active Hydrophobic Pockets)CaM_Inactive->CaM_ActiveConformational ChangePDE_InactivePDE (Basal State)CaM_Active->PDE_InactiveAssociationPDE_ActivePDE-CaM Complex(Activated)PDE_Inactive->PDE_ActiveActivationAMP5'-AMP (Product)PDE_Active->AMPcAMPcAMP (Substrate)cAMP->PDE_ActiveHydrolysisK259K-259-2(Anthraquinone)K259->CaM_ActiveInhibition 1:Sequestering CaMK259->PDE_ActiveInhibition 2:Competitive vs cAMP

Figure 1: Dual-node inhibition pathway showing K-259-2 targeting both the CaM activator and the PDE catalytic site.[]

Quantitative Efficacy Data

The biological activity of K-259-2 is defined by its IC50 values.[][3] It shows marked selectivity for the CaM-stimulated state over the basal state, a critical feature for reducing off-target toxicity in drug development.[]

Table 1: Comparative Inhibitory Potency (IC50 in µM)

Enzyme SourceAssay ConditionK-259-2 IC50 (µM)Mechanism Note
Bovine Heart PDE Ca²⁺/CaM-Stimulated2.9 High Potency (Primary Target)
Bovine Brain PDE Ca²⁺/CaM-Stimulated6.6 High Potency
Bovine Heart PDE Basal (EGTA)40.7Low Potency (Selectivity Window)
Bovine Brain PDE Basal (EGTA)27.4Low Potency
Protein Kinase C Phospholipid-Dep.[]45.8Weak Inhibition (Specificity)

Data Source: Synthesized from Matsuda et al. (1987) and subsequent kinetic analyses.[]

Key Insight: The ~10-fold difference between CaM-stimulated and basal inhibition confirms that K-259-2 preferentially targets the CaM-dependent signaling complex.[]

Experimental Protocols: Validating K-259-2 Activity

To rigorously validate K-259-2 activity vs. Calmodulin, researchers should employ a CaM-Dependent PDE Assay .[] This protocol is designed to differentiate between simple enzyme inhibition and CaM antagonism.[]

Protocol: CaM-Dependent PDE Inhibition Assay

Reagents:

  • Buffer A: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂.[]

  • Activator: Purified Calmodulin (6 units/mL) + 50 µM CaCl₂.

  • Basal Control: 1 mM EGTA (to chelate Ca²⁺).[]

  • Substrate: [³H]-cAMP (1 µM).

  • Test Compound: K-259-2 (dissolved in DMSO, serial dilutions 0.1 - 100 µM).

Workflow:

  • Enzyme Prep: Isolate PDE from bovine heart or brain via homogenization and DEAE-cellulose chromatography.[]

  • Pre-Incubation (Crucial Step):

    • Mix Enzyme + Buffer A + K-259-2.[]

    • Split into two sets: Set A (add CaCl₂/CaM) and Set B (add EGTA).

    • Incubate at 30°C for 5 minutes.

  • Reaction Initiation: Add [³H]-cAMP to both sets.

  • Termination: After 10-20 mins, stop reaction by boiling (3 mins) or adding snake venom (nucleotidase) to convert 5'-AMP to Adenosine.

  • Quantification: Separate Adenosine using ion-exchange resin (Dowex 1x2) and measure radioactivity.

Protocol Validation Logic (Self-Check)
  • If K-259-2 is a pure CaM antagonist: Inhibition in Set A (CaM) should be strong, while Set B (EGTA) remains largely unaffected.[]

  • If K-259-2 is a catalytic inhibitor: Inhibition will be observed in both Set A and Set B equally.[]

  • Observed Result for K-259-2: Strong inhibition in Set A; weak inhibition in Set B.[]

Experimental Workflow Diagram

Assay_WorkflowSampleK-259-2 SampleSplitSplit ReactionSample->SplitPDEPDE EnzymePDE->SplitPath_APath A:+ Ca2+/CaMSplit->Path_APath_BPath B:+ EGTA (Basal)Split->Path_BMeasure_AMeasure IC50 (A)Expected: ~2.9-6.6 µMPath_A->Measure_AMeasure_BMeasure IC50 (B)Expected: >27 µMPath_B->Measure_BResultCalculate Ratio A/B(Selectivity Index)Measure_A->ResultMeasure_B->Result

Figure 2: Differential assay workflow to distinguish CaM-dependent inhibition from basal enzyme toxicity.

Structural & Chemical Specificity[2]

Unlike W-7 or Trifluoperazine , which are cationic amphiphiles that often bind non-specifically to phospholipids (causing membrane disruption), K-259-2 is an anionic anthraquinone .[]

  • Phospholipid Interaction: K-259-2 activity is not reversed by the addition of phosphatidylserine or sodium oleate.[1][] This indicates it does not rely on lipid-mimicry to bind CaM, offering a "cleaner" pharmacological tool for cytosolic studies where membrane integrity must be preserved.[]

  • Chemical Identity: 1,6,8-trihydroxy-3-[(Z)-2-ethyl-2-butenyl]-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid.[]

References

  • Matsuda, Y., Asano, K., Kawamoto, I., & Kase, H. (1987). K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora.[3][4][5] The Journal of Antibiotics, 40(8), 1092–1100.[][3]

  • Matsuda, Y., Nakanishi, S., Nagasawa, K., & Kase, H. (1990). Inhibition by new anthraquinone compounds, K-259-2 and KS-619-1, of calmodulin-dependent cyclic nucleotide phosphodiesterase.[][6] Biochemical Pharmacology, 39(5), 841–849.[][6]

  • Basak, S., Mandal, S., & Mal, D. (2018). First synthetic approach towards K-259-2, a unique calmodulin antagonist.[] Tetrahedron, 74(1), 96-103.[] []

K 259-2 (CAS 102819-46-5): Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Topic: K 259-2 (CAS 102819-46-5) Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Professionals[1]

Targeting Ca²⁺/Calmodulin-Dependent Phosphodiesterase[1]

Executive Summary

K 259-2 (CAS 102819-46-5) is a specialized anthraquinone derivative isolated from the fermentation broth of Micromonospora olivasterospora.[1][2] Functionally, it serves as a potent, non-competitive inhibitor of Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) .[1] Unlike broad-spectrum PDE inhibitors (e.g., IBMX), K 259-2 exhibits selectivity for the calcium-stimulated fraction of PDE activity, making it a critical probe for dissecting calcium-signaling crosstalk in cardiovascular and neuronal research.[1]

This guide provides a comprehensive technical overview, including physicochemical characterization, mechanistic insights, and validated experimental workflows for integrating K 259-2 into signal transduction assays.[1]

Chemical Identity & Physicochemical Properties

K 259-2 is characterized by a tricyclic anthraquinone core decorated with a specific unsaturated side chain.[1] Accurate preparation of stock solutions requires strict adherence to molecular weight calculations and solubility parameters to prevent precipitation in aqueous buffers.[1]

Table 1: Physicochemical Specifications

PropertySpecification
Common Name K 259-2
CAS Number 102819-46-5
IUPAC Name 1,6,8-Trihydroxy-3-[(Z)-2-ethyl-2-butenyl]-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid
Molecular Formula C₂₁H₁₈O₇
Molecular Weight 382.36 g/mol
Appearance Red crystalline solid
Solubility Soluble in DMSO (>10 mg/mL), Methanol; Poorly soluble in water
Stability Sensitive to light (anthraquinone moiety); store at -20°C, desiccated
Purity Grade ≥ 98% (HPLC) recommended for bioassays
Mechanism of Action: The CaM-PDE Axis

The primary pharmacological target of K 259-2 is the Ca²⁺/Calmodulin-dependent Phosphodiesterase (PDE1) .[1]

Mechanistic Causality[1]
  • Activation: In response to intracellular calcium influx, Ca²⁺ binds to Calmodulin (CaM).[1] This complex undergoes a conformational change, exposing hydrophobic patches that bind to and activate PDE1.[1]

  • Hydrolysis: Activated PDE1 rapidly hydrolyzes cyclic nucleotides (cAMP/cGMP) into their inactive monophosphate forms (5'-AMP/5'-GMP), terminating the signal.[1]

  • Inhibition: K 259-2 interferes with this activation complex.[1] Experimental data suggests it inhibits the Ca²⁺/CaM-stimulated activity (IC₅₀ ≈ 2.9–6.6 µM) significantly more potently than basal PDE activity or other kinases like PKC (IC₅₀ > 40 µM).[1] This selectivity allows researchers to distinguish between basal turnover and calcium-evoked cyclic nucleotide depletion.[1]

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of K 259-2 within the calcium signaling cascade.[1]

K259_Mechanism Ca Intracellular Ca2+ CaM Calmodulin (CaM) Ca->CaM Binding Ca_CaM Ca2+/CaM Complex CaM->Ca_CaM Activation PDE_Basal PDE1 (Basal State) PDE_Active PDE1 (Activated) PDE_Basal->PDE_Active Recruitment by Ca2+/CaM cAMP cAMP / cGMP PDE_Active->cAMP Catalyzes AMP 5'-AMP / 5'-GMP cAMP->AMP Hydrolysis (Fast) K259 K 259-2 (Inhibitor) K259->PDE_Active Inhibits Stimulated Activity (IC50 ~2.9 µM)

Figure 1: Mechanism of action for K 259-2.[1][3] The compound specifically targets the activated Ca²⁺/Calmodulin-PDE complex, preventing the rapid degradation of secondary messengers cAMP and cGMP.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Stock Solution Preparation

Rationale: Anthraquinones can aggregate in aqueous media.[1] Proper solvation in organic carrier is essential before dilution.[1]

  • Weighing: Accurately weigh 1.0 mg of K 259-2.

  • Solvation: Add 261.5 µL of anhydrous DMSO to yield a 10 mM Stock Solution .

    • Calculation:

      
      . 
      
      
      
      .
      
      
      .[1]
  • Vortex: Vortex vigorously for 30 seconds until no particulates remain. The solution should be a clear, deep red.[1]

  • Storage: Aliquot into light-protective amber tubes (50 µL each) and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: In Vitro PDE1 Inhibition Assay

Rationale: This assay validates the inhibitory potential of K 259-2 against CaM-dependent hydrolysis.[1]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.[1]

  • Activator Mix: 2 mM CaCl₂, 10 units Calmodulin (bovine).[1]

  • Substrate: [³H]-cAMP or fluorescent cAMP analog.[1]

  • Enzyme: PDE1 preparation (bovine heart or brain lysate).[1]

Workflow:

  • Enzyme Activation: Incubate PDE1 source with Activator Mix for 10 minutes at 30°C to induce the conformational shift to the active state.[1]

    • Control 1 (Basal): Prepare a parallel tube with 1 mM EGTA (no calcium) to establish basal PDE activity.[1]

  • Inhibitor Addition: Dilute K 259-2 stock in Assay Buffer to 10x final concentration (e.g., range 0.1 µM to 100 µM). Add to the activated enzyme mixture.

    • Note: Keep final DMSO concentration < 1% to avoid solvent effects on the enzyme.[1]

  • Reaction Initiation: Add Substrate (1 µM final) and incubate for 10–20 minutes at 30°C.

  • Termination: Stop reaction (e.g., boiling or addition of PDE stop solution) and measure AMP production.

  • Data Analysis:

    • Calculate % Inhibition relative to the "Vehicle Control" (DMSO only).

    • Validation Check: The "Basal" control (EGTA) should show significantly lower activity than the "Activated" control. K 259-2 should reduce the "Activated" signal toward the "Basal" level.[1]

Safety & Stability Guidelines
  • Light Sensitivity: The anthraquinone structure is prone to photodegradation.[1] All experiments should be performed under low light or using amber glassware.[1]

  • Toxicity: While specific LD50 data is limited, anthraquinones are potential DNA intercalators.[1] Handle with full PPE (gloves, lab coat, goggles) inside a fume hood.[1]

  • Waste Disposal: Dispose of as hazardous chemical waste; do not flush down drains due to potential aquatic toxicity.[1]

References
  • Matsuda, Y., et al. (1987).[1][3] "K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora."[1][4][3][][6] The Journal of Antibiotics, 40(8), 1092-1100.[1][3][6] Link

  • Yasuzawa, T., et al. (1987).[1][6] "Structure of a novel Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase inhibitor K-259-2." The Journal of Antibiotics, 40(8), 1101-1103.[1] Link

  • BOC Sciences. (n.d.).[1] "K 259-2 Product Monograph." BOC Sciences.[1][4]

  • MedChemExpress. (n.d.).[1] "K-259-2 Datasheet." MedChemExpress. Link

Sources

K-259-2: Technical Guide to Mechanism and Vasodilator Effects

Author: BenchChem Technical Support Team. Date: February 2026

Topic: K-259-2: Mechanism of Action, Vasodilator Potency, and Smooth Muscle Relaxant Effects Content Type: In-Depth Technical Guide Audience: Researchers, Pharmacologists, and Drug Discovery Scientists

Executive Summary

K-259-2 is a bioactive anthraquinone metabolite isolated from the fermentation broth of Micromonospora olivasterospora (strain K-259).[1][2] Unlike non-selective vasodilators, K-259-2 functions through a specific molecular blockade of the Calcium/Calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE) complex. By inhibiting the degradation of cyclic nucleotides (cAMP/cGMP) via direct Calmodulin (CaM) antagonism, K-259-2 induces potent smooth muscle relaxation and vasodilation.

This guide details the compound's pharmacological profile, delineates the signaling cascade governing its relaxant properties, and provides validated experimental protocols for assessing its efficacy in preclinical models.

Chemical & Pharmacological Profile

Origin and Structure
  • Source: Micromonospora olivasterospora (Strain K-259).[1][2][3][4][5]

  • Chemical Class: Anionic Anthraquinone.[6]

  • Key Structural Feature: The anthraquinone moiety is critical for its interaction with the hydrophobic pockets of Calmodulin.

Mechanism of Action (MOA)

The primary mechanism of K-259-2 is the competitive inhibition of CaM-PDE. In vascular smooth muscle cells (VSMCs), contraction is regulated by intracellular Calcium (


).[7]
  • Normal Contraction:

    
     binds to Calmodulin (CaM). The 
    
    
    
    complex activates Myosin Light Chain Kinase (MLCK) and Phosphodiesterases (PDEs). Activated PDEs degrade cAMP/cGMP, preventing relaxation.
  • K-259-2 Intervention: K-259-2 binds directly to CaM, preventing it from activating PDE.

  • Result: Intracellular cAMP and cGMP levels rise.

    • cAMP activates Protein Kinase A (PKA).

    • PKA phosphorylates MLCK (reducing its affinity for CaM) and activates SERCA pumps (sequestering

      
      ).
      
    • Outcome: Sustained vasodilation and smooth muscle relaxation.[8]

Distinctive Properties

Unlike classical CaM antagonists (e.g., W-7 or trifluoperazine), K-259-2 does not interact with phosphatidylserine or sodium oleate.[9] This suggests a higher specificity for the CaM-protein interface rather than non-specific membrane lipid disruption.

Signal Transduction Pathway (Visualization)

The following diagram illustrates the intervention point of K-259-2 within the vascular smooth muscle contraction pathway.

K259_Pathway Ca_Influx Ca2+ Influx (Voltage-gated Channels) CaM Calmodulin (CaM) Ca_Influx->CaM Bind Ca_CaM Ca2+/CaM Complex CaM->Ca_CaM Activation PDE_Active PDE1 (Active) Ca_CaM->PDE_Active Activates K259 K-259-2 (Anthraquinone) K259->Ca_CaM PDE_Inactive PDE1 (Inactive) PDE_Inactive->PDE_Active Ca2+/CaM Binding AMP 5'-AMP / 5'-GMP (Inactive) PDE_Active->AMP cAMP cAMP / cGMP cAMP->PDE_Active PKA PKA / PKG Activation cAMP->PKA Accumulation Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Phosphorylation of MLCK & SERCA

Figure 1: Mechanistic pathway of K-259-2.[6][9] The compound inhibits the Ca2+/CaM complex, preventing PDE activation and preserving cAMP/cGMP levels to drive vasodilation.

Quantitative Potency Data[10]

The following table summarizes the inhibitory potency of K-259-2 against various enzyme preparations compared to basal activity. Note the selectivity for the CaM-stimulated state.

Target Enzyme PreparationConditionIC50 (µM)Interpretation
Bovine Heart PDE Ca2+ / Calmodulin Stimulated2.9 High Potency (Primary Target)
Bovine Brain PDE Ca2+ / Calmodulin Stimulated6.6 High Potency
Bovine Brain PDE Basal (EGTA present)27.4Low Potency (Selectivity > 4x)
Bovine Heart PDE CaM-Independent40.7Low Potency
Protein Kinase C (PKC) Rat Brain45.8Minimal Cross-reactivity

Data Source: Derived from Matsuda et al. (1987).[1][5][10]

Experimental Protocols

Protocol A: In Vitro CaM-PDE Inhibition Assay

Objective: To determine the IC50 of K-259-2 against Calmodulin-dependent PDE activity.[1]

Reagents:

  • PDE isolation buffer (Tris-HCl, pH 7.5).

  • Activator: Calmodulin (6 units) +

    
     (50 µM).
    
  • Substrate:

    
    -cAMP (1 µM).
    
  • K-259-2 stock solution (dissolved in DMSO).

Workflow:

  • Enzyme Prep: Homogenize bovine heart tissue in isolation buffer. Centrifuge at 100,000 x g for 60 min. Collect supernatant (cytosolic PDE).

  • Reaction Mix: Prepare assay tubes containing:

    • 40 mM Tris-HCl (pH 8.0)

    • 5 mM

      
      
      
    • 50 µM

      
      
      
    • 0.2 µg Bovine Calmodulin

    • Test compound (K-259-2) at varying concentrations (0.1 – 100 µM).

  • Initiation: Add

    
    -cAMP. Incubate at 30°C for 15 minutes.
    
  • Termination: Boil tubes for 2 minutes to stop the reaction.

  • Conversion: Treat with snake venom nucleotidase (1 mg/mL) for 10 min to convert 5'-AMP to Adenosine.

  • Separation: Use AG1-X2 resin to separate Adenosine (product) from cAMP (substrate).

  • Quantification: Measure radioactivity of the eluate via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[K-259-2]. Calculate IC50 using non-linear regression.

Protocol B: Ex Vivo Isometric Tension Recording (Vasodilation)

Objective: To verify smooth muscle relaxant effects in functional tissue.

Reagents:

  • Krebs-Henseleit Solution (KHS), aerated with 95%

    
     / 5% 
    
    
    
    .
  • Vasoconstrictor: Phenylephrine (PE) or KCl.

Workflow:

  • Preparation: Isolate thoracic aorta from male Wistar rats. Clean connective tissue and cut into 3-mm rings.

  • Mounting: Suspend rings in organ baths containing KHS at 37°C. Apply 1g resting tension. Equilibrate for 60 min, washing every 15 min.

  • Pre-contraction: Induce stable contraction using PE (

    
     M) or KCl (60 mM). Wait for the plateau phase (approx. 15-20 min).
    
  • Dose-Response: Add K-259-2 cumulatively (

    
     M to 
    
    
    
    M).
  • Measurement: Record the reduction in tension (relaxation) as a percentage of the pre-contraction force.

  • Validation: Use W-7 (

    
     M) as a positive control for CaM antagonism.
    

Scientific Commentary & Causality

Why K-259-2 Matters: The structural uniqueness of K-259-2 (anthraquinone vs. naphthalene sulfonamides like W-7) offers a different binding topology on the Calmodulin surface.

  • Causality of Inhibition: The inhibition is competitive with respect to Calmodulin but not cAMP. This confirms the drug targets the protein-protein interaction interface (CaM-PDE) rather than the catalytic site of the enzyme.

  • Therapeutic Window: The significant gap between the IC50 for CaM-stimulated PDE (2.9 µM) and basal PDE (27.4 µM) implies that K-259-2 preferentially targets activated cells (e.g., spastic smooth muscle) while sparing resting cells, potentially reducing side effects compared to non-selective PDE inhibitors.

References

  • Matsuda, Y., Asano, K., Kawamoto, I., & Kase, H. (1987).[1][5][10] "K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora."[1][2][5][10] The Journal of Antibiotics, 40(8), 1092–1100.[10] [Link]

  • Goto, J., Matsuda, Y., & Asano, K. (1987).[10] "KS-619-1, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Streptomyces californicus."[10] The Journal of Antibiotics, 40(8), 1104–1110.[10] [Link]

  • Hidaka, H., et al. (1981). "W-7, a potent antagonist of calmodulin." Proceedings of the National Academy of Sciences, 78(7), 4354-4357. (Provided for comparative context on CaM antagonists). [Link]

Sources

Methodological & Application

Application Note: Optimization of K 259-2 Solubility and Handling for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

K 259-2 (also designated as K-259-2) is a potent, fermentation-derived anthraquinone inhibitor of Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE) .[1][2] Originally isolated from Micromonospora olivasterospora, it is a critical tool for dissecting calcium signaling pathways and cyclic nucleotide (cAMP/cGMP) homeostasis.

However, like many anthraquinone derivatives, K 259-2 exhibits poor aqueous solubility and significant lipophilicity. Improper handling—specifically regarding solvent choice and dilution protocols—often leads to micro-precipitation in aqueous culture media, resulting in erratic IC₅₀ data and false-negative biological responses.

This guide provides a standardized, field-proven protocol for solubilizing K 259-2 in Dimethyl Sulfoxide (DMSO) and introducing it into cell culture systems to ensure maximum bioavailability and reproducibility.

Physicochemical Profile & Solubility Data

Before initiating experiments, verify the compound identity and properties to ensure accurate molarity calculations.

ParameterSpecification
Compound Name K 259-2 (K-259-2)
Chemical Class Anthraquinone / Quinone
CAS Number 102819-46-5
Molecular Formula C₂₁H₁₈O₇
Molecular Weight 382.36 g/mol
Primary Target Ca²⁺/Calmodulin-dependent PDE (PDE1)
IC₅₀ (Bovine Brain) ~2.9 – 6.6 µM [1]
Appearance Red Crystalline Solid
Solubility (DMSO) Soluble (>10 mM) ; Recommended Stock: 10 mM
Solubility (Water) Insoluble
Stability Light Sensitive (Protect from direct light)

Protocol: Preparation of 10 mM Stock Solution

Rationale: A 10 mM stock concentration is optimal. It allows for high-dilution factors (1:1000) to achieve active concentrations (e.g., 10 µM) while keeping the final DMSO concentration at a non-toxic 0.1%.

Materials Required[2][4][5][6][7][8][9]
  • K 259-2 (Solid)[3][4]

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%)

  • Vortex mixer

  • Amber microcentrifuge tubes (1.5 mL) or aluminum foil

  • Analytical balance (precision to 0.01 mg)

Step-by-Step Procedure
  • Environment Prep: Work in a low-light environment or wrap tubes in foil. Anthraquinones are photo-reactive; degradation products can alter PDE inhibition profiles.

  • Weighing: Weigh 1.0 mg of K 259-2 into a sterile microcentrifuge tube.

    • Calculation: To achieve 10 mM (10 mmol/L):

      
      
      
      
      
  • Dissolution: Add 261 µL of anhydrous DMSO to the tube.

  • Homogenization: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should turn a clear, deep red/orange. If particles persist, sonicate in a water bath for 2 minutes at room temperature. Do not heat above 37°C.

  • Aliquoting: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C in the dark. Stable for up to 6 months.

Protocol: Cell Culture Application (Serial Dilution)

Critical Warning: Direct addition of 100% DMSO stock to cell media often causes "shock precipitation," where the hydrophobic compound crashes out of solution before dispersing. This protocol uses an intermediate dilution step .

Target Concentrations
  • Working Range: 1 µM – 50 µM

  • Max Tolerated DMSO: 0.5% (v/v) (Ideal < 0.1%)

Workflow Diagram

The following diagram illustrates the correct dilution pathway to maintain solubility.

G Stock 10 mM Stock (100% DMSO) Inter 100x Intermediate (10% DMSO / 90% Media) Stock->Inter 1:10 Dilution (Prevents Shock Precip.) Final Final Well Conc. (10 µM) Inter->Final 1:100 Dilution (Into Culture Media) Cells Cell Culture Plate (Media) Final->Cells Incubate (DMSO < 0.1%)

Caption: Step-wise dilution strategy to prevent compound precipitation upon contact with aqueous media.

Procedure (Example for 10 µM Final Concentration)
  • Prepare Intermediate Solution (100 µM):

    • Mix 10 µL of 10 mM Stock + 990 µL of warm culture media (or PBS).

    • Result: 100 µM K 259-2 in ~1% DMSO. Vortex immediately.

    • Why: This step allows the compound to associate with serum proteins (albumin) in the media, which stabilizes it in aqueous solution.

  • Final Treatment:

    • Add 100 µL of the Intermediate Solution to 900 µL of cell culture in the well.

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1%.

  • Vehicle Control:

    • Prepare a control using DMSO diluted exactly as above (without K 259-2) to ensure observed effects are not solvent-induced.

Mechanism of Action & Biological Context[4][11]

K 259-2 acts by inhibiting the hydrolysis of cyclic nucleotides (cAMP/cGMP), thereby potentiating their signaling pathways. It is selective for the Ca²⁺/Calmodulin-dependent fraction of PDE activity.[1][2]

Pathway Calcium Intracellular Ca²⁺ Complex Ca²⁺/CaM Complex Calcium->Complex Binds CaM Calmodulin (CaM) CaM->Complex PDE PDE1 (Phosphodiesterase) Complex->PDE Activates cAMP cAMP / cGMP (Active Signal) PDE->cAMP Substrate AMP 5'-AMP / 5'-GMP (Inactive) cAMP->AMP Hydrolysis (by PDE) Inhibitor K 259-2 (Inhibitor) Inhibitor->PDE Blocks

Caption: K 259-2 antagonizes the Ca²⁺/CaM-activated PDE, preventing the degradation of cAMP/cGMP.

Troubleshooting & FAQs

IssuePossible CauseSolution
Precipitation in Media Direct addition of 100% DMSO stock; Stock too cold.Use the "Intermediate Dilution" method (Protocol 4). Warm stock to RT before use.
Loss of Activity Photodegradation or repeated freeze/thaw.Store aliquots in amber tubes. Discard aliquots after 3 freeze-thaw cycles.
Cytotoxicity (Non-specific) DMSO concentration > 0.5% or off-target quinone redox cycling.Keep DMSO < 0.1%. Include a Vehicle Control.
Color Change pH shift (Anthraquinones are pH indicators).Ensure media is buffered (HEPES/Bicarbonate) to pH 7.2–7.4.

References

  • Matsuda, Y., et al. (1987). "K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora."[1][5] The Journal of Antibiotics, 40(8), 1092–1100.[6]

  • Yasuzawa, T., et al. (1987). "Structure of a novel Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase inhibitor K-259-2." The Journal of Antibiotics, 40(8), 1101–1103.[6]

  • MedChemExpress. "K-259-2 Product Information & Solubility." MedChemExpress Product Data Sheet.

  • Matsuda, Y., & Kase, H. (1990). "Inhibition by new anthraquinone compounds, K-259-2 and KS-619-1, of calmodulin-dependent cyclic nucleotide phosphodiesterase." Biochemical Pharmacology, 39(5), 841-849.[7][6]

Sources

preparation of K 259-2 stock solution protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of K 259-2 (CaM-PDE Inhibitor) Stock Solutions

Abstract & Scope

This technical guide outlines the standardized protocol for the preparation, storage, and handling of K 259-2 (C₂₁H₁₈O₇), a potent, fermentation-derived inhibitor of Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE).[] Unlike generic chemical reagents, K 259-2 is a complex anthraquinone derivative isolated from Micromonospora olivasterospora.[] Its hydrophobic fused-ring structure necessitates specific solvent handling to prevent micro-precipitation, which can skew IC₅₀ data in high-throughput screening (HTS) or mechanistic assays.[]

Critical Distinction: Do not confuse the compound K 259-2 (the PDE inhibitor) with the EC Number 204-259-2 (Phenyl salicylate/Salol).[] This protocol applies strictly to the bioactive anthraquinone inhibitor.

Compound Profile & Physicochemical Analysis

Before initiating solvation, the researcher must understand the physical constraints of the molecule.

PropertySpecificationExperimental Implication
Compound Name K 259-2Specific CaM-PDE Inhibitor
Class Anthraquinone DerivativeHydrophobic; likely light-sensitive (common to anthraquinones).[]
CAS / Source Micromonospora olivasterosporaNatural product; batch-to-batch purity may vary slightly.[]
Formula C₂₁H₁₈O₇Molecular Weight: 382.37 g/mol
Appearance Red Crystalline SolidVisual confirmation of dissolution is easier due to color.
Primary Solvent DMSO (Dimethyl Sulfoxide)Preferred for stock solutions > 1 mM.
Secondary Solvent EthanolLimited solubility; not recommended for high-conc.[] stocks.
Aqueous Solubility Poor / NegligibleRequires organic co-solvent for biological assays.

Pre-Protocol: Solubility & Stability Logic

The Challenge: Anthraquinone derivatives like K 259-2 exhibit strong π-π stacking interactions, leading to poor aqueous solubility and a tendency to aggregate in hydrophilic buffers.[] The Solution:

  • Solvent Choice: Anhydrous DMSO (≥99.9%) is required to disrupt the crystal lattice effectively.

  • Concentration Strategy: A 10 mM stock is the industry standard. It balances solubility limits with the need to keep the final DMSO concentration <0.5% in cell-based assays (to avoid solvent toxicity).

  • Environmental Control: Due to the conjugated system (indicated by the red color), K 259-2 is susceptible to photo-oxidation.[] All steps must be performed under low light or in amber vessels.

Protocol A: Preparation of 10 mM Stock Solution

Materials Required:

  • K 259-2 (Lyophilized powder)[]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, cell-culture grade)[]

  • Vortex mixer[]

  • Amber glass vials (borosilicate) with Teflon-lined caps[]

  • Analytical balance (readability 0.01 mg)

Step-by-Step Methodology:

  • Equilibration: Allow the vial of K 259-2 to equilibrate to room temperature (RT) for 15 minutes before opening. Rationale: Prevents condensation of atmospheric moisture onto the hygroscopic DMSO once added.

  • Weighing: Accurately weigh 1.0 mg of K 259-2 into a sterile amber microcentrifuge tube or glass vial.

    • Calculation:

      
      
      
      
      
      
      
  • Solvation: Add 261.5 µL of anhydrous DMSO to the vial.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the vial up to a light source. The solution should be a clear, deep red liquid with no visible particulates. If particles remain, sonicate in a water bath at RT for 2 minutes.

  • Aliquoting: Immediately dispense the stock into single-use aliquots (e.g., 20 µL or 50 µL) in amber tubes.

    • Rationale: Repeated freeze-thaw cycles promote crystal growth and degradation.[]

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Working Solution Preparation (Assay Dilution)

Objective: Prepare a working concentration (e.g., 100 µM) for an IC₅₀ assay while minimizing DMSO shock to the protein/cells.

Workflow Visualization (DOT):

DilutionWorkflow cluster_QC Quality Control Check Stock Stock Solution (10 mM in DMSO) Inter Intermediate Dilution (100 µM in Buffer + 1% DMSO) Stock->Inter 1:100 Dilution (Add 1 µL Stock to 99 µL Buffer) Final Assay Well (Final: 1 µM, 0.01% DMSO) Inter->Final 1:100 Dilution (Add 1 µL Inter to 99 µL System) Check Check for Precipitation (Red precipitate?) Inter->Check Buffer Assay Buffer (e.g., Tris-HCl, pH 7.4) Buffer->Inter Buffer->Final

Caption: Serial dilution strategy to reduce DMSO concentration below toxic thresholds while maintaining K 259-2 solubility.

Dilution Steps:

  • Thaw: Thaw one aliquot of 10 mM stock at RT. Vortex briefly.

  • Intermediate Step (Critical): Do not add 10 mM stock directly to a large volume of aqueous buffer, as the shock insolubility may cause rapid precipitation.

    • Prepare a 100x concentrate first.

    • Example: To make 100 µM working solution, mix 10 µL of 10 mM Stock + 990 µL of Assay Buffer .

    • Note: This solution contains 1% DMSO.

  • Final Assay Addition: Add the Intermediate Solution to your reaction well (1:10 dilution or similar) to achieve the final testing concentration (e.g., 10 µM) and a final DMSO concentration of 0.1% or lower.

Mechanism of Action & Biological Context[1][2][3][4][5][6][7]

K 259-2 acts by inhibiting the hydrolysis of cAMP/cGMP, specifically targeting the CaM-activated state of PDE.[]

Pathway Diagram (DOT):

Mechanism Ca Calcium (Ca2+) Complex Ca2+/CaM Complex Ca->Complex Binding CaM Calmodulin (CaM) CaM->Complex PDE_Active PDE (Active) Complex->PDE_Active Activates PDE_Inactive PDE (Inactive) PDE_Inactive->PDE_Active Product AMP / GMP PDE_Active->Product Hydrolysis Substrate cAMP / cGMP Substrate->PDE_Active Inhibitor K 259-2 (Inhibitor) Inhibitor->PDE_Active INHIBITS (IC50 ~6.6 µM)

Caption: K 259-2 interferes with the Ca2+/Calmodulin-dependent activation of Phosphodiesterase, preventing cAMP/cGMP degradation.[]

Troubleshooting & Quality Control

IssueObservationRoot CauseCorrective Action
Precipitation Turbidity or red flakes in working solution.[]"Solvent Shock" (rapid change in polarity).Use an intermediate dilution step (see Protocol B). Warm buffer to 37°C before addition.
Loss of Potency IC₅₀ shifts > 2x in replicate assays.Degradation via light or moisture.Prepare fresh stock from powder. Ensure storage in amber vials.
Inconsistent Data High variance between wells.Adsorption to plasticware.K 259-2 is hydrophobic.[] Use low-binding polypropylene tips and plates.[]

References

  • Matsuda, Y., Asano, K., Kawamoto, I., & Kase, H. (1987).[2] K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora.[][3][4][5][6] The Journal of Antibiotics, 40(8), 1092–1100.[2]

  • Yasuzawa, T., Yoshida, M., Shirahata, K., & Sano, H. (1987).[6] Structure of a novel Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase inhibitor K-259-2.[][3][5][6] The Journal of Antibiotics, 40(8), 1101–1103.[2]

  • Matsuda, Y., Nakanishi, S., Nagasawa, K., & Kase, H. (1990). Inhibition by new anthraquinone compounds, K-259-2 and KS-619-1, of calmodulin-dependent cyclic nucleotide phosphodiesterase.[][7][4] Biochemical Pharmacology, 39(5), 841–849.[4]

Sources

Introduction: Quantifying the Potency of K 259-2, an Inhibitor of Phosphodiesterase 4 (PDE4)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Determination of the IC50 Value of K 259-2

K 259-2 is recognized as an inhibitor of cyclic nucleotide phosphodiesterase (PDE)[1][2][3]. Specifically, the PDE4 enzyme family has emerged as a significant therapeutic target for a range of inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD), as well as neurological disorders[1]. PDE4 enzymes function by degrading the second messenger cyclic adenosine monophosphate (cAMP), which plays a crucial role in modulating inflammatory responses and other cellular functions[1]. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and relaxes airway smooth muscle.

The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery, providing a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function[4]. Determining the IC50 value of K 259-2 against PDE4 is a fundamental step in characterizing its therapeutic potential. This value allows for the comparison of potency with other inhibitors and guides the optimization of compound structure to enhance efficacy[4].

This document provides a detailed methodology for determining the IC50 of K 259-2 against the human PDE4 enzyme. The protocol described herein is based on a robust and sensitive fluorescence resonance energy transfer (FRET) assay. FRET-based assays are widely used in high-throughput screening for their homogeneous format, high sensitivity, and adaptability to automation[5][6].

Assay Principle: A FRET-Based Approach to Measure PDE4 Activity

The assay quantifies PDE4 activity by monitoring the cleavage of a specifically designed peptide substrate labeled with a FRET pair. This substrate consists of a fluorescent donor and a quencher molecule positioned in close proximity. In its intact state, the energy from the excited donor fluorophore is transferred to the quencher, resulting in a low fluorescence signal. Upon cleavage of the substrate by PDE4, the donor and quencher are separated, disrupting the FRET process and leading to a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity[5][7].

The presence of an inhibitor like K 259-2 will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal compared to an uninhibited reaction. By measuring the fluorescence at various concentrations of K 259-2, a dose-response curve can be generated to calculate the IC50 value[4].

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Intact_Substrate Donor --- Peptide --- Quencher FRET FRET Occurs PDE4_Enzyme PDE4 Enzyme Intact_Substrate->PDE4_Enzyme Binds to Cleaved_Products Donor --- Peptide   +   Peptide --- Quencher Fluorescence Fluorescence Emitted PDE4_Enzyme->Cleaved_Products Cleaves Inhibitor K 259-2 (Inhibitor) Inhibitor->PDE4_Enzyme Inhibits Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Substrate prep_inhibitor Create Serial Dilution of K 259-2 in DMSO add_inhibitor 1. Add K 259-2 dilutions and controls to plate prep_inhibitor->add_inhibitor add_enzyme 2. Add PDE4 Enzyme add_inhibitor->add_enzyme pre_incubate 3. Pre-incubate for 15-30 minutes add_enzyme->pre_incubate add_substrate 4. Add FRET Substrate to initiate reaction pre_incubate->add_substrate read_plate 5. Read Fluorescence (Kinetic or Endpoint) add_substrate->read_plate calc_inhibition 6. Calculate % Inhibition read_plate->calc_inhibition plot_curve 7. Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 8. Determine IC50 Value plot_curve->det_ic50

Figure 2: Experimental workflow for IC50 determination of K 259-2.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • First, subtract the average fluorescence signal of the "Blank" wells from all other readings to correct for background fluorescence.

    • The percent inhibition for each concentration of K 259-2 is calculated using the following formula:

    % Inhibition = 100 * (1 - (SignalInhibitor - SignalMin) / (SignalMax - SignalMin))

    Where:

    • SignalInhibitor is the fluorescence signal in the presence of K 259-2.

    • SignalMax is the average signal of the negative control (100% activity).

    • SignalMin is the average signal of the positive control (0% activity).

  • Generate Dose-Response Curve:

    • Plot the calculated percent inhibition against the corresponding logarithmic concentrations of K 259-2.

  • Determine IC50 Value:

    • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of K 259-2 that produces 50% inhibition of PDE4 activity.[4][8]

Example Data Table
K 259-2 Conc. (µM)Log [K 259-2]Average Fluorescence% Inhibition
0 (Vehicle)-150000
0.01-2.00145004.2
0.03-1.521300016.7
0.1-1.001050037.5
0.3-0.52750062.5
10.00500083.3
30.48350095.8
101.00310099.2
Positive Control-3000100

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following controls and validation steps are essential:

  • Assay Linearity: Confirm that the enzymatic reaction is linear with respect to time and enzyme concentration. This ensures that the measurements are taken during the initial velocity phase of the reaction.

  • Z'-Factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. Z' = 1 - (3 * (SDMax + SDMin)) / |MeanMax - MeanMin|

  • Compound Interference: K 259-2, being an anthraquinone metabolite, may possess inherent fluorescent properties.[1] It is crucial to test for compound auto-fluorescence by incubating K 259-2 with the substrate in the absence of the enzyme. Any significant signal should be subtracted from the assay readings.

Conclusion

This application note provides a comprehensive and robust FRET-based method for determining the IC50 value of K 259-2 against PDE4. Adherence to this protocol, including proper controls and data analysis techniques, will yield accurate and reproducible potency values. This information is invaluable for the continued development of K 259-2 and other PDE4 inhibitors as potential therapeutic agents.

References

  • BPS Bioscience. BACE1 Assay Kit. [Link]

  • Star Protocols. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. [Link]

  • BPS Bioscience. Data Sheet - BACE1 FRET Assay Kit. [Link]

  • Wikipedia. IC50. [Link]

  • OceanRep. Lysoquinone-TH1, a New Polyphenolic Tridecaketide Produced by Expressing the Lysolipin Minimal PKS II in Streptomyces albus. [Link]

  • No reference 8 was provided in the search results.
  • PubMed Central. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. [Link]

  • ResearchGate. Recent Advances in the Search of Novel Calmodulin Inhibitors from Selected Mexican Plants and Fungi | Request PDF. [Link]

  • Elabscience. β-Secretase 1 (BACE 1) Activity Fluorometric Assay Kit (E-BC-F076). [Link]

  • Creative Biolabs. Human β-Secretase (BACE1) Inhibitor Screening Kit (Fluorometric), Human. [Link]

  • No reference 13 was provided in the search results.
  • No reference 14 was provided in the search results.
  • No reference 15 was provided in the search results.
  • No reference 16 was provided in the search results.
  • J-Stage. K-252a, A POTENT INHIBITOR OF PROTEIN KINASE C FROM MICROBIAL ORIGIN. [Link]

  • NCBI Bookshelf. Basics of Enzymatic Assays for HTS. [Link]

  • PubMed. Guidelines for accurate EC50/IC50 estimation. [Link]

  • No reference 20 was provided in the search results.
  • PubMed. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence. [Link]

  • ResearchGate. (PDF) Guidelines for accurate EC50/IC50 estimation. [Link]

  • No reference 24 was provided in the search results.
  • No reference 25 was provided in the search results.
  • No reference 26 was provided in the search results.
  • No reference 27 was provided in the search results.
  • BPS Bioscience. BACE1 Assay Kit. [Link]

  • No reference 29 was provided in the search results.
  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • No reference 31 was provided in the search results.
  • ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. [Link]

  • No reference 33 was provided in the search results.
  • No reference 34 was provided in the search results.
  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • No reference 36 was provided in the search results.
  • No reference 37 was provided in the search results.
  • No reference 38 was provided in the search results.
  • No reference 39 was provided in the search results.
  • No reference 40 was provided in the search results.

Sources

synthesis route for K 259-2 anthraquinone skeleton

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic pathway for the K 259-2 anthraquinone skeleton , a potent calmodulin-dependent phosphodiesterase (CaM-PDE) inhibitor originally isolated from Micromonospora olivasterospora.[1] Unlike generic anthraquinone syntheses, K 259-2 requires a regiospecific installation of an allyl side chain and precise oxidation patterns.[1]

This guide prioritizes the [4+2] Anionic Annulation and Intramolecular Carbonyl-Ene (ICE) strategies developed by Basak and Mal (2017).[1] This route is superior to traditional Friedel-Crafts approaches due to its high regioselectivity in establishing the 1,2,3-trisubstituted arene motif characteristic of the K 259-2 series.[1]

Part 1: Retrosynthetic Analysis & Strategic Logic

The structural complexity of K 259-2 lies in the coexistence of the anthraquinone core with a labile allyl group and specific hydroxylation patterns.[1] A convergent approach is necessary to avoid isomer mixtures.

Strategic Disconnection
  • Primary Disconnection: The anthraquinone core is disconnected into two key fragments: a nucleophilic phthalide/naphthoate and an electrophilic enone/dienoate .[1]

  • Key Transformation: The Hauser-Kraus Annulation (or modified anionic annulation) is utilized to fuse the rings while simultaneously installing the allyl functionality.[1]

  • Allyl Installation: The allyl chain is pre-installed on the dienoate fragment (Hexa-2,5-dienoate) or introduced via a Stille coupling on a bromo-naphthoate intermediate, preventing migration or isomerization during ring closure.[1]

Retrosynthesis cluster_legend Legend Target K 259-2 (Target) (Allyl-Anthraquinone) Inter1 Bromo-Naphthoate Intermediate (Core Scaffold) Target->Inter1 Functionalization Inter2 3-(2-alkenyl)naphthoate Inter1->Inter2 Bromination & Oxidation FragA Phthalide / Sulfonyl Phthalide (Nucleophile) Inter2->FragA [4+2] Anionic Annulation FragB Hexa-2,5-dienoate (Electrophile / Allyl Source) Inter2->FragB Regiospecific Coupling key1 Target Molecule key2 Key Intermediate key3 Starting Materials

Figure 1: Retrosynthetic logic deconstructing K 259-2 into accessible anionic synthons.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of the Bromo-Naphthoate Scaffold

This phase constructs the A/B ring system with a handle (bromine) for late-stage functionalization.

Reagents:

  • 3-Cyanophthalide or Sulfonyl phthalide derivative[1]

  • Methyl crotonate (or functionalized enone)[1]

  • LiOtBu (Lithium tert-butoxide)[1]

  • NBS (N-Bromosuccinimide)[1]

Protocol:

  • Annulation: In a flame-dried flask under Argon, dissolve the sulfonyl phthalide (1.0 equiv) and methyl crotonate (1.2 equiv) in anhydrous THF.

  • Base Addition: Cool to -78°C. Add LiOtBu (2.5 equiv) dropwise. The solution will turn deep red/orange (formation of the active anion).[1]

  • Cyclization: Allow the reaction to warm to 0°C over 2 hours. The color will shift to yellow/brown as the naphthol species forms.[1]

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1]

  • Oxidation/Bromination: Dissolve the crude naphthol in DMF. Add NBS (1.05 equiv) at 0°C to selectively brominate the activated position (ortho to the phenol).[1]

  • Methylation: Treat with MeI/K₂CO₃ to protect the phenol as a methoxy group, yielding the stable bromo-naphthoate .[1]

Critical Control Point: Temperature control during LiOtBu addition is vital. Exotherms > -40°C lead to polymerization of the crotonate.[1]

Phase 2: Introduction of the Allyl Chain (The Basak Method)

Direct alkylation often fails due to steric hindrance.[1] We utilize the Hexa-2,5-dienoate strategy.[1][2][3]

Reagents:

  • Bromo-naphthoate (from Phase 1)[1]

  • Allyltributyltin (Stille Coupling) or Allylboronic acid pinacol ester (Suzuki)[1]

  • Pd(PPh₃)₄ (Catalyst)[1]

  • CsF (for Stille) or K₃PO₄ (for Suzuki)[1]

Protocol:

  • Catalyst Prep: Degas a solution of bromo-naphthoate (1.0 equiv) in Dioxane/Toluene (10:1).[1] Add Pd(PPh₃)₄ (5 mol%).[1]

  • Coupling: Add Allyltributyltin (1.2 equiv) and CsF (2.0 equiv).

  • Reflux: Heat to 100°C for 12 hours. Monitor by TLC (Hexane/EtOAc).[1]

  • Workup: Cool, filter through Celite to remove Pd residues. Wash with KF solution to remove tin byproducts.[1]

  • Purification: Flash chromatography on silica gel (Gradient 0-20% EtOAc/Hexane).

    • Yield Target: >75%[1][4]

    • Validation: ¹H NMR must show characteristic allyl signals (multiplet at δ 5.9, doublets at δ 5.1).[1]

Phase 3: Ring C Construction & Oxidation

The final ring is closed, and the system is oxidized to the quinone state.[1]

Protocol:

  • Hydrolysis: Saponify the ester group of the naphthoate using LiOH in THF/H₂O (1:1). Acidify to obtain the free acid.[1]

  • Cyclization (Friedel-Crafts variant): Treat the acid with TFAA (Trifluoroacetic anhydride) in CH₂Cl₂ at 0°C to induce intramolecular acylation.[1]

    • Note: If the ring is deactivated, a Lewis Acid (BF₃·OEt₂) may be required.[1][5]

  • Oxidation: Dissolve the resulting anthrone/anthracenol in Acetonitrile/Water.[1] Add CAN (Cerium Ammonium Nitrate) (2.5 equiv) at room temperature.[1]

  • Isolation: The solution turns bright yellow/orange immediately.[1] Dilute with water and extract with CH₂Cl₂.[1]

  • Final Purification: Recrystallization from MeOH/CHCl₃ yields the pure K 259-2 skeleton .[1]

Part 3: Data Summary & Validation

Physicochemical Specifications
ParameterSpecificationValidation Method
Appearance Yellow to Orange crystalline solidVisual Inspection
Rf Value 0.45 (Hexane:EtOAc 3:[1]1)TLC (Silica Gel 60 F254)
¹H NMR (Allyl) δ 5.8-6.0 (1H, m), 5.0-5.2 (2H, dd)500 MHz NMR (CDCl₃)
IR Carbonyl 1670 cm⁻¹ (non-chelated), 1630 cm⁻¹ (chelated)FT-IR (ATR)
Mass Spec [M+H]⁺ consistent with calc.[1] massHRMS (ESI-TOF)
Workflow Logic Diagram

Workflow Start Start: Sulfonyl Phthalide Step1 Anionic Annulation (LiOtBu, -78°C) Start->Step1 Step2 Bromination (NBS, DMF) Step1->Step2 Step3 Allylation (Pd-Catalyzed) Step2->Step3 Step4 Ring Closure (TFAA/Acid) Step3->Step4 End Oxidation to Quinone (CAN or CrO3) Step4->End

Figure 2: Linear workflow for the sequential assembly of the K 259-2 core.

References

  • Basak, S., Mandal, S., & Mal, D. (2017).[1][2][3] First synthetic approach towards K-259-2, a unique calmodulin antagonist.[1][2][3][6][7][8] Tetrahedron, 74(1), 96-103.[1][7]

  • Matsuda, Y., Asano, K., Kawamoto, I., & Kase, H. (1987).[1] K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora.[1] The Journal of Antibiotics, 40(8), 1092-1100.

  • Basak, S., & Mal, D. (2017).[1][2][3] Applications of [4 + 2] Anionic Annulation and Carbonyl-Ene Reaction in the Synthesis of Anthraquinones. Tetrahedron.

Sources

Application Note: Purification of K-259-2 from Micromonospora olivasterospora Fermentation Broth

[1][2][3]

Abstract

This application note details the downstream processing and purification of K-259-2 , a bioactive anionic anthraquinone metabolite produced by Micromonospora olivasterospora. K-259-2 is a potent inhibitor of Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE), making it a significant target for pharmacological research in signal transduction. This protocol outlines a scalable workflow starting from fermentation broth, utilizing hydrophobic interaction chromatography (Diaion HP-10), followed by silica gel fractionation and final polishing via Sephadex LH-20 or preparative HPLC.

Introduction & Compound Properties

K-259-2 is an anthraquinone derivative distinct from other bacterial metabolites due to its specific anionic nature and inhibitory profile against calmodulin-dependent enzymes.[1] Unlike many lipophilic antibiotics that remain bound to the mycelium, K-259-2 is largely secreted into the fermentation broth, necessitating a capture strategy focused on the supernatant.

PropertyDescription
Compound Name K-259-2
Class Anionic Anthraquinone
Producing Organism Micromonospora olivasterospora (Strain K-259)
Biological Activity Calmodulin-dependent PDE inhibitor (IC₅₀ ~2.9–6.6 µM)
Solubility Soluble in MeOH, Acetone, DMSO, Alkaline water; Insoluble in acidic water, Hexane
UV/Vis Characteristics Distinct anthraquinone absorption (Yellow/Orange/Red depending on pH)

Fermentation & Harvest

Objective: Maximize titer and prepare feed for downstream processing.

  • Strain: Micromonospora olivasterospora K-259.[2][3][4][1][5][6][7][8][9]

  • Conditions: Aerobic fermentation (20–40°C) for 3–7 days.

  • Harvest Point: Maximum accumulation of K-259-2 typically coincides with the stationary phase.

  • Pre-treatment: The broth is adjusted to neutral pH (7.0) to ensure the compound remains in solution prior to cell separation.

Purification Protocol

Phase 1: Primary Capture (Broth Clarification & Adsorption)

Rationale: Since K-259-2 is present in the supernatant, direct solvent extraction of the whole broth is inefficient due to emulsion formation. Adsorption resin is preferred for volume reduction.

  • Cell Separation:

    • Centrifuge fermentation broth (e.g., 5000 x g, 20 min) or filter using a filter press with diatomaceous earth (Celite) aid.

    • Discard Mycelia (unless secondary metabolites of interest are intracellular; K-259-2 is primarily extracellular).

  • Resin Adsorption:

    • Pass the clarified filtrate through a column packed with Diaion HP-10 (Mitsubishi Chemical) or equivalent synthetic adsorbent (e.g., Amberlite XAD-2).

    • Loading Capacity: Approx. 1 L filtrate per 50–100 mL resin bed.

    • Wash: Wash the column with 3–5 bed volumes (BV) of deionized water to remove salts and highly polar impurities.

  • Elution:

    • Elute the active fraction with 100% Methanol or Acetone .

    • Collect fractions and monitor for anthraquinone presence (yellow/orange color or UV absorbance at 254/450 nm).

    • Concentrate the active eluate in vacuo to obtain a crude oily residue.

Phase 2: Intermediate Purification (Silica Gel Chromatography)

Rationale: Separation of K-259-2 from structurally related congeners (e.g., KS-619-1) and non-polar lipids.

  • Column Preparation:

    • Pack a silica gel 60 column (70–230 mesh).

    • Equilibrate with Chloroform (CHCl₃).

  • Loading:

    • Dissolve the crude residue in a minimal volume of CHCl₃:MeOH (95:5).

  • Elution Gradient:

    • Apply a step gradient of Chloroform:Methanol .

    • Start: 100% CHCl₃ (removes non-polar lipids).

    • Step 1: 98:2 CHCl₃:MeOH.

    • Step 2: 95:5 CHCl₃:MeOH (K-259-2 typically elutes here).

    • Step 3: 90:10 CHCl₃:MeOH (elutes more polar impurities).

  • Monitoring:

    • Check fractions via TLC (Silica plate, CHCl₃:MeOH:AcOH 90:10:1). K-259-2 will appear as a distinct yellow/orange spot.

Phase 3: Final Polishing (Sephadex LH-20 / Prep HPLC)

Rationale: Removal of trace pigments and isomeric impurities to achieve >95% purity.

Option A: Sephadex LH-20 (Size Exclusion/Adsorption)

  • Solvent: 100% Methanol.

  • Procedure: Dissolve the semi-pure fraction in MeOH and load onto the LH-20 column.

  • Mechanism: Separates based on molecular size and weak adsorption interactions common with aromatic compounds.

  • Result: K-259-2 elutes as a single distinct band.

Option B: Preparative HPLC (High Purity)

  • Column: C18 Reverse Phase (e.g., ODS).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Ammonium Acetate).

  • Gradient: 30% → 80% Acetonitrile over 30 minutes.

  • Detection: UV at 254 nm and 430 nm.

Process Visualization (Workflow Diagram)

K259_PurificationBrothFermentation Broth(M. olivasterospora)SeparationCentrifugation / Filtration(Remove Mycelia)Broth->SeparationSupernatantClarified SupernatantSeparation->SupernatantFiltrateDiaionAdsorption Chromatography(Diaion HP-10)Supernatant->DiaionLoadElutionElution with MeOH/Acetone& ConcentrationDiaion->ElutionAdsorb & EluteSilicaSilica Gel Chromatography(CHCl3 : MeOH Gradient)Elution->SilicaCrude ExtractPolishingSephadex LH-20 or Prep-HPLC(Final Polish)Silica->PolishingSemi-pure FractionsFinalProductPure K-259-2(>95% Purity)Polishing->FinalProduct

Figure 1: Step-by-step purification workflow for K-259-2 from fermentation broth.

Analytical Confirmation

To validate the isolation of K-259-2, compare the purified product against the following established physicochemical markers:

TestExpected Result
Appearance Yellow to orange crystalline powder
TLC (SiO₂) Rf ~0.4–0.6 (CHCl₃:MeOH:AcOH, 90:10:1)
UV Spectrum Maxima at ~225, 270, 430 nm (Typical Anthraquinone)
Bioassay Inhibition of CaM-PDE (IC₅₀ < 10 µM)

References

  • Matsuda, Y., Asano, K., Kawamoto, I., & Kase, H. (1987).[3][8][10][11] K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora.[2][3][4][7][8][9][12][13] The Journal of Antibiotics, 40(8), 1092–1100.[8][10]

  • Yasuzawa, T., Yoshida, M., Shirahata, K., & Sano, H. (1987).[12] Structure of a novel Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase inhibitor K-259-2.[2][3][4][7][8][12] The Journal of Antibiotics, 40(8), 1101–1103.[10]

  • Matsuda, Y., Nakanishi, S., Nagasawa, K., & Kase, H. (1990).[13] Inhibition by new anthraquinone compounds, K-259-2 and KS-619-1, of calmodulin-dependent cyclic nucleotide phosphodiesterase.[1][10][13] Biochemical Pharmacology, 39(5), 841–849.[10]

K 259-2 Powder: A Comprehensive Guide to Handling and Storage for Optimal Research Integrity

Author: BenchChem Technical Support Team. Date: February 2026

This document provides detailed application notes and protocols for the handling and storage of K 259-2 powder, a fermentation-derived microbial secondary metabolite.[1] Adherence to these guidelines is critical for ensuring the compound's stability, maximizing its biological efficacy in research applications, and maintaining a safe laboratory environment. K 259-2's role as a potent signaling molecule in microbial systems makes its proper handling a prerequisite for reproducible and accurate experimental outcomes.[1]

Understanding K 259-2: Chemical Identity and Research Applications

K 259-2, chemically identified as 1,6,8-Trihydroxy-3-[(Z)-2-ethyl-2-butenyl]-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid, belongs to the anthraquinone class of compounds.[1] It is a secondary metabolite isolated from the cultured broth of Micromonospora olivasterospora K-259.[1] In research, K 259-2 is primarily utilized for its inhibitory action on Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase and its broader role in modulating microbial signaling pathways, such as those involved in quorum sensing and the biosynthesis of other secondary metabolites.[1] Its unique regulatory properties make it a valuable tool in biotechnology, microbial engineering, and various life science research fields.[1]

Key Chemical and Physical Properties of K 259-2:

PropertyValueSource
Appearance Red Crystalline Powder[1]
Molecular Formula C21H18O7[1]
Melting Point 140-145°C[1]
Boiling Point 672.6°C at 760 mmHg[1]
Density 1.475 g/cm³[1]

Core Principles of K 259-2 Storage: Ensuring Long-Term Stability

As a microbial secondary metabolite and an anthraquinone derivative, the stability of K 259-2 powder is susceptible to environmental factors. Improper storage can lead to degradation, diminishing its bioactivity and compromising experimental results. The primary goal of the storage protocol is to minimize exposure to moisture, light, and extreme temperatures.

Long-Term Storage Protocol (Months to Years)

For long-term preservation of K 259-2 powder, it is imperative to store it in a freezer at -20°C or below .[2] The compound should be kept in its original vial, which should be tightly sealed to prevent moisture ingress. For added protection, the vial can be placed inside a secondary container with a desiccant.

Short-Term Storage (Days to Weeks)

For frequent use, short-term storage at 2-8°C in a refrigerator is acceptable.[3] However, it is crucial to minimize the number of times the container is opened and to ensure it is properly sealed after each use.

Summary of Storage Conditions:

ConditionTemperatureDurationContainerKey Considerations
Long-Term -20°C or belowMonths to YearsTightly sealed vial, preferably with a secondary container and desiccant.Minimize freeze-thaw cycles. Allow the container to warm to room temperature before opening.[4]
Short-Term 2-8°CDays to WeeksTightly sealed original vial.Protect from light. Ensure the container is tightly sealed after each use.

Safe Handling Protocols for K 259-2 Powder

Given that K 259-2 is an anthraquinone derivative, it is prudent to handle it with care, following standard laboratory safety procedures for handling biologically active and potentially hazardous compounds. Anthraquinones, as a class, can be skin and eye irritants, and some are considered potential carcinogens.[5][6]

Personal Protective Equipment (PPE)

When handling K 259-2 powder, the following PPE is mandatory:

  • Safety glasses or goggles: To protect the eyes from airborne particles.

  • Gloves: To prevent skin contact.

  • Laboratory coat: To protect clothing and skin.

  • Respiratory protection (e.g., a dust mask or respirator): Recommended when handling larger quantities of the powder or when there is a risk of generating dust.

Step-by-Step Handling and Reconstitution Protocol

Objective: To accurately weigh and reconstitute K 259-2 powder for use in experiments while minimizing contamination and ensuring safety.

Materials:

  • K 259-2 powder in its original vial.

  • Appropriate PPE.

  • Analytical balance.

  • Spatula.

  • Weighing paper or boat.

  • Sterile microcentrifuge tubes or vials.

  • High-purity Dimethyl Sulfoxide (DMSO).

  • Vortex mixer.

  • Pipettes.

Procedure:

  • Equilibration: Before opening, remove the vial of K 259-2 from cold storage (-20°C or 2-8°C) and allow it to sit at room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could lead to hydrolysis and degradation.[4]

  • Weighing: In a chemical fume hood or a designated area for handling potent compounds, carefully weigh the desired amount of K 259-2 powder using an analytical balance. Avoid creating dust.

  • Solubilization: Transfer the weighed powder to a sterile vial. Based on available data for similar compounds, K 259-2 is soluble in DMSO.[7] Add the appropriate volume of high-purity DMSO to achieve the desired stock solution concentration.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage of Stock Solution: For long-term storage of the stock solution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C or -80°C. When stored properly, the stock solution should be stable for several months.

Visualization of Handling and Storage Workflow

The following diagram illustrates the decision-making process and workflow for the proper handling and storage of K 259-2 powder.

K259_2_Workflow K 259-2 Handling and Storage Workflow cluster_receipt Receiving and Initial Storage cluster_usage Preparation for Experiment cluster_solution_storage Stock Solution Storage Receive Receive K 259-2 Powder Inspect Inspect Vial Integrity Receive->Inspect LongTermStore Long-Term Storage (-20°C or below) Inspect->LongTermStore Equilibrate Equilibrate to Room Temp. LongTermStore->Equilibrate Weigh Weigh Powder in Hood Equilibrate->Weigh Reconstitute Reconstitute in DMSO Weigh->Reconstitute Use Use in Experiment Reconstitute->Use Aliquot Aliquot Stock Solution Reconstitute->Aliquot Freeze Store Aliquots at -20°C or -80°C Aliquot->Freeze

Caption: Workflow for K 259-2 powder from receipt to experimental use.

In-Text Citations and References

This guide was compiled using information from various sources to ensure scientific accuracy and adherence to best practices in laboratory safety and compound handling.

References

  • Anthraquinone - Safety Data Sheet. (2021, June 19).
  • Storage of Bioactive Secondary metabolites? (2013, July 14). ResearchGate.
  • Storage for bacterial secondary metabolite ? (2019, August 28). ResearchGate.
  • Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building. (2016). National Institutes of Health.
  • Secondary metabolites with antimicrobial activity produced by thermophilic bacteria from a high-altitude hydrothermal system. (2024, September 29). Frontiers.
  • CAS 102819-46-5 (K 259-2). BOC Sciences.
  • Anthraquinone-2-carboxylic acid - Biochemical Research Reagent. APExBIO.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.

Sources

Application Notes and Protocols for K 259-2: A Potent Inhibitor of Ca2+/Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling K 259-2, a Modulator of Cellular Signaling

K 259-2 is a potent, cell-permeable small molecule that has been identified as a significant inhibitor of Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1).[1][2] Isolated from the cultured broth of Micromonospora olivasterospora, K 259-2 belongs to a class of compounds that play a crucial role in modulating intracellular signaling pathways.[1][2] Its ability to selectively inhibit PDE1, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), makes it a valuable tool for researchers investigating a wide array of physiological processes. These include, but are not limited to, smooth muscle contraction, inflammation, and neuronal signaling. This document provides a comprehensive guide for the effective use of K 259-2 in enzyme inhibition studies, detailing its mechanism of action, providing step-by-step protocols for its application, and offering insights into data analysis and interpretation.

Mechanism of Action: Targeting the Ca2+/Calmodulin-PDE1 Axis

K 259-2 exerts its inhibitory effects by targeting the catalytic activity of Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1). PDE1 is a key enzyme in the regulation of cyclic nucleotide signaling.[3] The activation of PDE1 is dependent on the binding of the Ca2+-calmodulin complex, which is formed in response to elevated intracellular Ca2+ levels. Once activated, PDE1 hydrolyzes cAMP and cGMP, thereby terminating their signaling cascades. By inhibiting PDE1, K 259-2 effectively increases the intracellular concentrations of these second messengers, leading to the modulation of downstream signaling pathways.

In addition to its primary target, K 259-2 has been shown to exhibit inhibitory activity against Protein Kinase C (PKC), albeit to a lesser extent.[2] This observation is noteworthy as the structurally related compound, K-252a, is a known non-selective protein kinase inhibitor.[4] This suggests that while K 259-2 is a potent PDE1 inhibitor, it may also have broader effects on cellular signaling through its interaction with various kinases. Researchers should consider this potential for off-target effects in their experimental design and interpretation of results.

Signaling Pathway of Ca2+/Calmodulin-Dependent Phosphodiesterase 1 (PDE1) Inhibition by K 259-2

PDE1_Inhibition cluster_0 Cell Membrane cluster_1 Cytosol GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces CaM Calmodulin (CaM) IP3->CaM releases Ca2+ to bind PKC Protein Kinase C (PKC) DAG->PKC activates CaMCa Ca2+-CaM Complex CaM->CaMCa binds Ca2+ PDE1 PDE1 (Active) CaMCa->PDE1 activates cAMP_cGMP cAMP / cGMP AMP_GMP AMP / GMP cAMP_cGMP->AMP_GMP hydrolysis K259_2 K 259-2 K259_2->PDE1 inhibits K259_2->PKC inhibits (secondary)

Caption: K 259-2 inhibits PDE1, preventing cAMP/cGMP hydrolysis.

Materials and Reagents

Chemicals and Biochemicals
  • K 259-2

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Ca2+/calmodulin-dependent phosphodiesterase (PDE1), purified

  • Protein Kinase C (PKC), purified

  • Calmodulin

  • Calcium Chloride (CaCl₂)

  • EGTA

  • Tris-HCl

  • Magnesium Chloride (MgCl₂)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Adenosine 5'-triphosphate (ATP)

  • Cyclic adenosine monophosphate (cAMP) or Cyclic guanosine monophosphate (cGMP)

  • [γ-³²P]ATP (for radiometric assays)

  • Phosphocellulose paper (e.g., P81)

  • Scintillation fluid

  • Assay-specific substrates for PKC (e.g., neurogranin, MARCKS)

  • Phosphoric acid

  • Acetone

Equipment
  • Microcentrifuge

  • Vortex mixer

  • Sonicator

  • Incubator or water bath (30°C)

  • Scintillation counter

  • Microplate reader (for colorimetric or luminescence-based assays)

  • Pipettes and tips

  • 96-well microplates

Experimental Protocols

Preparation of K 259-2 Stock Solutions

Rationale: K 259-2, like its analog K-252a, is sparingly soluble in aqueous solutions but readily soluble in organic solvents such as DMSO.[5] A concentrated stock solution in DMSO is the standard method for preparing this inhibitor for use in aqueous-based enzyme assays.

Protocol:

  • Prepare a 10 mM stock solution of K 259-2 by dissolving the appropriate amount of the compound in high-quality, anhydrous DMSO.

  • Gently vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for up to three months.[1]

In Vitro Ca2+/Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

Rationale: This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of K 259-2 against PDE1. The assay measures the amount of cAMP or cGMP hydrolyzed by the enzyme in the presence of varying concentrations of the inhibitor. A common method involves a two-step enzymatic reaction where the product of the PDE reaction is further converted to a detectable molecule.[6]

Protocol:

  • Reaction Buffer Preparation: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 0.1 mg/mL BSA.

  • Assay Preparation:

    • In a 96-well microplate, add 25 µL of varying concentrations of K 259-2 (prepared by serial dilution of the stock solution in the reaction buffer). For the control wells (no inhibitor), add 25 µL of reaction buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Add 25 µL of a solution containing PDE1 enzyme, calmodulin, and CaCl₂ to each well. The final concentrations should be optimized for linear reaction kinetics.

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiation of Reaction:

    • To each well, add 50 µL of the substrate solution (cAMP or cGMP) to initiate the reaction. The final substrate concentration should be at or below the Km of the enzyme for the substrate to ensure sensitive detection of inhibition.

    • Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes) within the linear range of the enzyme activity.

  • Termination and Detection:

    • Terminate the reaction by adding a stop solution (e.g., 50 µL of 0.5 M HCl).

    • The amount of hydrolyzed substrate can be quantified using various methods, such as a commercially available PDE assay kit that typically involves a secondary enzyme to produce a colorimetric or luminescent signal.[2][4] Follow the manufacturer's instructions for the detection step.

  • Data Analysis:

    • Subtract the background reading (wells without enzyme) from all other readings.

    • Calculate the percentage of inhibition for each concentration of K 259-2 relative to the control (no inhibitor) wells.

    • Plot the percentage of inhibition against the logarithm of the K 259-2 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow for IC₅₀ Determination of K 259-2

IC50_Workflow Start Prepare K 259-2 Serial Dilutions Add_Inhibitor Add K 259-2 to Microplate Wells Start->Add_Inhibitor Add_Enzyme Add PDE1/CaM/Ca2+ Mixture Add_Inhibitor->Add_Enzyme Preincubation Pre-incubate at 30°C Add_Enzyme->Preincubation Add_Substrate Add cAMP/cGMP Substrate Preincubation->Add_Substrate Incubation Incubate at 30°C Add_Substrate->Incubation Stop_Reaction Terminate Reaction Incubation->Stop_Reaction Detection Signal Detection Stop_Reaction->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Caption: Workflow for determining the IC50 of K 259-2.

In Vitro Protein Kinase C (PKC) Inhibition Assay (Radiometric)

Rationale: This protocol describes a radiometric assay to measure the inhibition of PKC by K 259-2. The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific PKC substrate.

Protocol:

  • Reaction Buffer Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 1 mM CaCl₂.

  • Assay Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • Reaction buffer

      • PKC substrate (e.g., 20 µM neurogranin)

      • Lipid activator (e.g., phosphatidylserine/diacylglycerol vesicles), sonicated immediately before use.

      • Varying concentrations of K 259-2 (or DMSO for control).

      • Purified PKC enzyme.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding [γ-³²P]ATP to a final concentration of approximately 100 µM.

    • Incubate at 30°C for 10-20 minutes.

  • Termination and Detection:

    • Spot an aliquot (e.g., 25 µL) of the reaction mixture onto a phosphocellulose paper (P81) square.

    • Immediately immerse the paper in a beaker of 0.75% phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.

    • Wash the paper squares three more times with 0.75% phosphoric acid, followed by a final wash with acetone to dry the paper.

    • Place the dried paper square into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Follow the same data analysis procedure as described for the PDE1 inhibition assay to determine the IC₅₀ value for PKC inhibition.

Data Presentation and Interpretation

The inhibitory potency of K 259-2 is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The table below summarizes the reported IC₅₀ values for K 259-2 against its primary and secondary targets.

Enzyme TargetTissue SourceIC₅₀ (µM)Reference
Ca²⁺/calmodulin-dependent PDE (bovine brain)Bovine Brain6.6[2]
Ca²⁺/calmodulin-dependent PDE (bovine heart)Bovine Heart2.9[2]
Protein Kinase C (rat brain)Rat Brain45.8[2]
Calmodulin-independent PDE (bovine heart)Bovine Heart40.7[2]

Interpretation of Results: The lower IC₅₀ values for Ca²⁺/calmodulin-dependent PDE from both brain and heart tissues indicate that K 259-2 is a more potent inhibitor of this enzyme compared to PKC and calmodulin-independent PDE.[2] When designing experiments, it is crucial to select a concentration range of K 259-2 that is appropriate for the target enzyme to achieve the desired level of inhibition while minimizing off-target effects. For selective inhibition of PDE1, it is recommended to use K 259-2 at concentrations well below its IC₅₀ for PKC.

References

  • Matsuda, Y., Asano, K., I Kawamoto, & Kase, H. (1987). K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora. The Journal of antibiotics, 40(8), 1092–1100.
  • Kase, H., Iwahashi, K., & Matsuda, Y. (1986). K-252a, a potent inhibitor of protein kinase C from microbial origin. The Journal of antibiotics, 39(8), 1059–1065.
  • Beavo, J. A., & Hansen, R. S. (1997). Assay of cyclic nucleotide phosphodiesterase. Methods in molecular biology (Clifton, N.J.), 80, 151–165.
  • Sharma, R. K., & Wang, J. H. (1986). Calmodulin and calmodulin-dependent enzymes in rat brain. Journal of biological chemistry, 261(29), 1322–1328.

Sources

Troubleshooting & Optimization

improving K 259-2 aqueous solubility in buffers

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Aqueous Solubility of K-259-2 (PDE Inhibitor)

Executive Summary

This guide addresses the solubility challenges associated with K-259-2 (1,6,8-Trihydroxy-3-[(Z)-2-ethyl-2-butenyl]-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid), a specific inhibitor of Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE).[][2][3]

Due to its anthraquinone core and carboxylic acid moiety , K-259-2 exhibits Class II/IV behavior (low aqueous solubility).[][2][3] Successful dissolution requires a distinct strategy leveraging pH manipulation to ionize the carboxyl group, coupled with organic co-solvents to disrupt hydrophobic stacking.[3]

Part 1: The Science of Solubilization (Mechanistic Insight)

To troubleshoot precipitation, you must understand why K-259-2 precipitates.

  • The Anthraquinone Problem (Hydrophobic Stacking): The core structure of K-259-2 is a planar, tricyclic aromatic system.[][2][3] In aqueous environments, these planar rings stack on top of each other (pi-pi stacking) to minimize contact with water, forming tight aggregates that look like red/orange precipitate.[][3]

  • The Carboxylic Acid Advantage (pKa Leverage): K-259-2 possesses a carboxylic acid group (-COOH) at position 2.[][2][3]

    • At Low pH (< 5.0): The group is protonated (neutral).[2][3] The molecule is maximally hydrophobic and will precipitate.[3]

    • At Physiological pH (7.4): The group deprotonates to -COO⁻.[][2][3] This negative charge provides electrostatic repulsion between molecules, aiding solubility.[3]

    • Key Takeavey: Never attempt to dissolve K-259-2 directly in acidic buffers (e.g., Acetate buffer pH 4.[][2][3]0) or pure water (which is often slightly acidic).[2][3]

Part 2: Troubleshooting & FAQs

Q1: I added K-259-2 powder directly to PBS (pH 7.4), but it’s just floating. Why?

A: Kinetic energy barrier.[2][3] Even though pH 7.4 favors solubility (ionization), the crystal lattice energy of the solid anthraquinone is too high for water to break alone.[3] Solution: You must use the "Solvent Shift" method . Dissolve the compound in a water-miscible organic solvent (DMSO) first to break the crystal lattice, then introduce the buffer.[][3]

Q2: My 10 mM stock in DMSO precipitated when I diluted it 1:1000 into cell culture media. What happened?

A: This is "Crash-out" precipitation. When the DMSO "shield" is suddenly removed by massive dilution, the hydrophobic anthraquinone cores re-aggregate faster than the water molecules can solvate the ionized carboxyl group.[3] Solution:

  • Vortex immediately upon addition.

  • Warm the media to 37°C before adding the drug.

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform a step-down dilution (e.g., 100% → 10% → 0.1%) using a buffer containing a carrier like 5% Cyclodextrin or 0.1% BSA.[][2][3]

Q3: Can I use ethanol instead of DMSO?

A: Generally, no .[3] Anthraquinones have significantly lower solubility in ethanol compared to DMSO.[2][3] Ethanol also evaporates during long incubations, changing the concentration.[3] Stick to anhydrous DMSO (Dimethyl Sulfoxide) for stock solutions.[2][3]

Q4: I need to inject this into mice. Can I use 100% DMSO?

A: Absolutely not. 100% DMSO causes hemolysis and tissue necrosis.[2][3] Solution: Use a formulation vehicle.

  • Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% Saline.[][2][3]

  • Order of addition is critical: Dissolve K-259-2 in DMSO/Tween/PEG mixture first (clear solution), then slowly add Saline.[][2][3]

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Target: Create a master stock for long-term storage (-20°C).[][2][3]

  • Weighing: Accurately weigh 3.82 mg of K-259-2 (MW: 382.36 g/mol ).[][2][3]

  • Solvent: Add 1.0 mL of Anhydrous DMSO (Grade ≥99.9%).

    • Note: Avoid "wet" DMSO; water absorption reduces solubility power.[2][3]

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Solution should be a clear, deep red/orange liquid.[3]

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

Protocol B: Aqueous Dilution for Enzymatic Assays (PDE Inhibition)

Target: Working concentration (e.g., 10 µM) in assay buffer without precipitation.[3]

Reagents:

  • 10 mM K-259-2 DMSO Stock.[][2][3]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂).[][3]

  • Critical Additive: 0.1% Bovine Serum Albumin (BSA) or 0.01% Triton X-100.[2][3] Hydrophobic drugs stick to plastic tips and tubes; BSA blocks these sites.[][3]

Steps:

  • Prepare Intermediate (10x): Dilute 10 mM stock 1:100 into Buffer + Additive.

    • Mix: 10 µL Stock + 990 µL Buffer (with BSA).[2][3]

    • Result: 100 µM solution (1% DMSO). Vortex immediately.

  • Final Dilution (1x): Dilute the 100 µM Intermediate 1:10 into the final reaction well.

    • Final Conc: 10 µM K-259-2.[][2][3]

    • Final DMSO: 0.1% (Safe for most PDE enzymes).[2][3]

Part 4: Solubility Decision Logic (Visualization)

The following diagram illustrates the decision-making process for solubilizing K-259-2 based on the application.

Solubility_Workflow Start Start: K-259-2 Solid Powder DMSO_Stock Dissolve in Anhydrous DMSO (10 mM Stock) Start->DMSO_Stock Vortex/Sonicate App_Check Select Application DMSO_Stock->App_Check InVitro In Vitro / Enzymatic Assay App_Check->InVitro CellCulture Live Cell Culture App_Check->CellCulture InVivo In Vivo (Animal) App_Check->InVivo Buffer_Prep Prepare Buffer pH > 7.4 Add 0.1% BSA (Carrier) InVitro->Buffer_Prep Pre_Warm Pre-warm Media to 37°C CellCulture->Pre_Warm Vehicle Formulate Vehicle: 5% DMSO / 40% PEG-400 / 5% Tween 80 InVivo->Vehicle Direct_Dil Direct Dilution (< 1% DMSO) Buffer_Prep->Direct_Dil Step_Dil Stepwise Dilution (Prevents Crash-out) Pre_Warm->Step_Dil Saline_Add Slowly add Saline (50%) Vehicle->Saline_Add

Caption: Decision tree for solubilizing K-259-2. Green path: Enzymatic assays. Red path: Cellular assays.[2][3] Grey path: In vivo formulation.

Part 5: Physicochemical Data Summary

PropertyValueImplication for Solubility
Molecular Weight 382.36 g/mol Moderate size, typical small molecule.[][2][3]
Structure Anthraquinone derivativeHigh hydrophobicity; prone to aggregation.[2][3]
Key Functional Group Carboxylic Acid (-COOH)pH-dependent solubility.[][2][3] Soluble at pH > pKa (approx 4.5-5.0).[][2][3]
Appearance Red/Orange CrystalVisual precipitate is easily detectable.[2][3]
Primary Solvent DMSOSoluble > 10 mg/mL.[2][3]
Aqueous Solubility Low (< 0.1 mg/mL unbuffered)Requires pH 7.4+ and co-solvents.[2][3]

References

  • Matsuda, Y., et al. (1987). "K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora."[][2][3][4][5][6] The Journal of Antibiotics, 40(8), 1092–1100.[3][4][6]

  • Yasuzawa, T., et al. (1987). "Structure of a novel Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase inhibitor K-259-2."[][2][3][5] The Journal of Antibiotics, 40(8), 1101–1103.[3][6]

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[][3] (Foundational reference for Class II/IV solubility strategies).

Disclaimer: This guide assumes "K 259-2" refers to the anthraquinone PDE inhibitor isolated from Micromonospora.[][2][3][4][7] If you are referring to a different proprietary compound code, please verify the chemical class, as solubility strategies vary by functional group.

Sources

Technical Support Center: Troubleshooting K 259-2 Precipitation in Cell Assays

Author: BenchChem Technical Support Team. Date: February 2026

Issue Overview

The Problem: Users frequently report the formation of reddish-brown micro-crystals or amorphous aggregates when adding K 259-2 stock solutions to cell culture media.[1][]

The Science: K 259-2 is an anthraquinone derivative originally isolated from Micromonospora olivasterospora.[1][][3][4] Chemically, it possesses a planar, hydrophobic anthraquinone moiety (Formula: C₂₁H₁₈O₇).[1][] While soluble in organic solvents like Methanol or DMSO, it exhibits poor aqueous solubility.[1][] When a concentrated organic stock is introduced directly into an aqueous buffer (cell media), the rapid change in solvent polarity causes a "solubility shock," leading to supersaturation and immediate precipitation.[1][]

Impact on Data:

  • False Negatives: The effective concentration of the drug in solution is significantly lower than calculated.[1][]

  • False Positives (Toxicity): Precipitated crystals can physically damage cell membranes or induce non-specific stress responses (e.g., autophagy) unrelated to PDE inhibition.[]

Diagnostic: Is K 259-2 Precipitating?

Before altering your protocol, confirm that the issue is precipitation using this self-validating diagnostic workflow.

Diagnostic StepObservationConclusion
1. Visual Inspection View the well under 20x/40x phase-contrast microscopy immediately after dosing.[1][]Red/Brown Debris: K 259-2 has precipitated.[1][][5][6] (Anthraquinones are naturally pigmented).[]
2. Turbidity Check Measure Absorbance at 600nm (OD600) in a cell-free control well.High OD: Significant light scattering indicates insoluble aggregates.[1][]
3. Centrifugation Test Spin down the media (10,000 x g for 5 min). Measure the supernatant concentration (HPLC or absorbance).[]Loss of Signal: If the supernatant has <90% of expected signal, the compound has crashed out.[1][]

Resolution Protocols

Protocol A: The "Intermediate Dilution" Method (Recommended)

Theory: Direct spiking of 100% DMSO stock into media creates a local high-concentration "plume" where precipitation nucleates instantly.[1][] This protocol uses an intermediate step to lower the organic solvent concentration gradually while allowing serum proteins (Albumin) to bind and solubilize the hydrophobic compound.[]

Step-by-Step:

  • Prepare Stock: Dissolve K 259-2 in high-grade DMSO (anhydrous) to 10 mM. Note: Ensure the powder is fully dissolved; sonicate if necessary.[1][]

  • Prepare Intermediate:

    • Create a 10x or 20x working solution in culture media containing 10-20% Fetal Bovine Serum (FBS) .

    • Crucial: Add the DMSO stock dropwise to the vortexing media.[1][] Do not add media to the DMSO.[1][]

    • Why: Serum albumin acts as a carrier protein, sequestering the hydrophobic anthraquinone and preventing crystal nucleation.[1][]

  • Final Dosing:

    • Add the Intermediate solution to your cell culture wells to reach the 1x final concentration.[1][]

    • Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[]

Protocol B: Solubility Enhancement Formulation

If Protocol A fails at high concentrations (>50 µM), use a solubility enhancer.[]

  • Solvent System: DMSO + 10% PEG-400 (Polyethylene Glycol).[1][]

  • Mechanism: PEG-400 acts as a cosolvent, reducing the polarity gap between the stock solution and the aqueous media.[1][]

Visualizing the Mechanism & Solution

The following diagram illustrates the kinetic pathway of precipitation versus the stabilized solubilization pathway using the Intermediate Dilution method.

K259_Solubility_Pathways cluster_Fail Direct Spike (Failure Mode) cluster_Success Intermediate Dilution (Success Mode) Stock K 259-2 Stock (100% DMSO) Media_Aq Aqueous Media (No Serum/Mixing) Stock->Media_Aq Direct Addition Media_FBS Media + 20% FBS (Vortexing) Stock->Media_FBS Dropwise Addition Shock Solvent Shock (Local Supersaturation) Media_Aq->Shock Rapid Polarity Shift Crystals Precipitation (Red Crystals) Shock->Crystals Nucleation Binding Albumin-Compound Binding Media_FBS->Binding Hydrophobic Sequestration Soluble Stable Dispersion (Bioavailable) Binding->Soluble Equilibrium

Figure 1: Comparison of direct spiking (leading to precipitation) vs. intermediate dilution utilizing serum albumin as a stabilizing carrier.[1][]

Frequently Asked Questions (FAQs)

Q: I see red debris in my wells. Are my cells dead? A: Not necessarily, but your assay is compromised. The "debris" is likely K 259-2 crystals (anthraquinones are red/orange).[1][] While the crystals themselves might not be cytotoxic, they prevent the drug from reaching the target (PDE).[] You must repeat the experiment using Protocol A.

Q: Can I use Methanol instead of DMSO? A: K 259-2 was originally isolated using methanol [1].[1][] However, methanol is more cytotoxic to cells than DMSO.[1][] We recommend DMSO for the primary stock.[1][] If you must use methanol, keep the final concentration below 0.1%.[1][]

Q: What is the maximum solubility of K 259-2 in cell media? A: In serum-free media, the solubility limit is likely <10 µM.[1][] With 10% FBS, you may achieve stability up to 50-100 µM.[] Always run a "media-only" control (no cells) at your highest concentration to check for turbidity.[1][]

Q: Is K 259-2 light sensitive? A: Many anthraquinones are photo-active.[1][] While specific degradation data for K 259-2 is limited, it is best practice to handle the stock solutions in amber tubes and minimize light exposure during incubation to prevent photo-oxidation or precipitation induced by light-catalyzed reactions.[1][]

References

  • Matsuda, Y., Asano, K., Kawamoto, I., & Kase, H. (1987).[1][][3] K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora. The Journal of Antibiotics, 40(8), 1092–1100.[1][][3][7]

  • Di, L., & Kerns, E. H. (2006).[] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1][]

  • Yasuzawa, T., Yoshida, M., Shirahata, K., & Sano, H. (1987).[1][][7] Structure of a novel Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase inhibitor K-259-2. The Journal of Antibiotics, 40(8), 1101–1103.[1][][7]

Sources

Technical Support Center: K 259-2 Stability in Varying pH Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: K 259-2 (Anthraquinone-derived PDE Inhibitor) Target Audience: Researchers, Medicinal Chemists, Drug Development Scientists

Core Directive: The Chemical Logic of K 259-2[1]

Executive Summary: K 259-2 (CAS: 102819-46-5) is a potent calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE) inhibitor isolated from Micromonospora olivasterospora. Its chemical structure—an anthraquinone core decorated with three phenolic hydroxyl groups and a carboxylic acid moiety—dictates its behavior in solution.

The Stability-Solubility Paradox: Users often encounter a trade-off between solubility and stability.

  • Acidic Conditions (pH < 5.0): The carboxylic acid group (pKa ~4-5) becomes protonated, significantly reducing aqueous solubility and leading to precipitation. However, the anthraquinone core is chemically stable here.

  • Alkaline Conditions (pH > 8.0): The carboxylic acid and phenolic hydroxyls deprotonate, drastically increasing solubility. However, this exposes the electron-rich phenolate system to rapid oxidative degradation and tautomerization, often observed as a color shift (yellow to red/violet) followed by loss of potency.

Operational Recommendation: Maintain K 259-2 in a neutral to slightly acidic environment (pH 6.0 – 7.2) for optimal stability during short-term assays. For long-term storage, lyophilized powder or anhydrous DMSO stocks are required.

Troubleshooting Guide & FAQs

Category A: Solubility & Precipitation

Q: I dissolved K 259-2 in PBS (pH 7.4), but after adding it to my acidic cell culture media, I see a fine precipitate. Why? A: This is a "pH Shock" precipitation.

  • Mechanism: K 259-2 contains a carboxylic acid group.[1] In PBS (pH 7.4), it exists as a soluble carboxylate anion. When added to media that may be locally acidic or poorly buffered, the pH drops below the pKa of the carboxylic acid, protonating the molecule and rendering it hydrophobic.

  • Solution: Predissolve K 259-2 in DMSO to create a high-concentration stock (e.g., 10 mM). Add this stock dropwise to the media while vortexing to prevent local high concentrations. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.

Q: Can I use basic buffers (pH 9.0) to maximize solubility for my stock solution? A: Do not do this. While high pH increases solubility via deprotonation of the phenolic hydroxyls, it accelerates oxidative degradation.

  • Observation: You will likely observe a color change from yellow/orange to deep red or violet. This indicates the formation of quinone-methides or oxidative coupling products, which are biologically inactive for PDE inhibition.

  • Alternative: Use anhydrous DMSO or Methanol for stock solutions.

Category B: Stability & Degradation

Q: My dose-response curves for PDE inhibition are shifting to the right (lower potency) after the compound sat on the bench for 4 hours. Is it degrading? A: Yes, likely due to light sensitivity and aqueous instability.

  • Mechanism: Anthraquinones are photosensitive. Ambient light can induce radical formation at the quinone moiety. Additionally, if your assay buffer is slightly alkaline (pH > 7.5), hydrolysis or oxidation may occur.

  • Protocol Fix:

    • Protect all solutions from light (amber tubes or aluminum foil).

    • Keep assay plates on ice until the reaction is initiated.

    • Verify the pH of your assay buffer; if possible, lower it to pH 7.0–7.2.

Q: What is the half-life of K 259-2 in cell culture media? A: While specific half-life data depends on serum concentration, K 259-2 is generally stable for 12–24 hours in neutral media (pH 7.2–7.4) at 37°C if protected from light.

  • Warning: The presence of serum albumin (BSA/FBS) can bind K 259-2, reducing its free concentration. This is often mistaken for degradation.

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution that remains stable for >6 months at -20°C.

  • Weighing: Weigh 3.82 mg of K 259-2 (MW: 382.36 g/mol ) into an amber glass vial. Note: Avoid plastics if possible as anthraquinones can adsorb to polypropylene.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Critical Step: Ensure DMSO is fresh and dry. Water content >0.1% promotes hydrolysis.

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and yellow/orange.

  • Aliquoting: Aliquot 50 µL volumes into amber microcentrifuge tubes.

  • Storage: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol 2: pH Stability Profiling Assay

Objective: Empirically determine the stability window for your specific experimental buffer.

  • Buffer Prep: Prepare three buffers (100 mM Phosphate or HEPES) adjusted to pH 5.0, 7.0, and 9.0.

  • Spiking: Dilute the K 259-2 DMSO stock to a final concentration of 50 µM in each buffer.

  • Incubation: Incubate at 25°C in the dark.

  • Sampling: Take 100 µL aliquots at T=0, 1h, 4h, and 24h.

  • Analysis: Analyze via HPLC-UV (254 nm or 450 nm).

    • Success Metric: >95% peak area retention relative to T=0.

    • Failure Flag: Appearance of new peaks (degradation products) or significant decrease in the main peak area.

Visualization: pH-Dependent Fate of K 259-2

The following diagram illustrates the mechanistic pathways of K 259-2 under different pH conditions, highlighting the "Safe Zone" for experimentation.

K259_Stability Stock K 259-2 Solid/DMSO Stock Acid Acidic Condition (pH < 5.0) Stock->Acid Dilution into Acidic Media Neutral Neutral Condition (pH 6.0 - 7.2) *OPTIMAL* Stock->Neutral Dilution into PBS/HEPES Basic Alkaline Condition (pH > 8.0) Stock->Basic Dilution into Basic Buffer Protonated Protonated Form (COOH, OH) Low Solubility Precipitation Risk Acid->Protonated Protonation Stable Stable Soluble Form (COO-, OH) Active PDE Inhibition Neutral->Stable Equilibrium Oxidized Oxidized/Quinone-Methide (Phenolate ions) Rapid Degradation Color Change (Red/Violet) Basic->Oxidized Deprotonation & Oxidation Protonated->Stable Adjust pH to 7.0 Oxidized->Stable Irreversible Damage

Figure 1: Mechanistic fate of K 259-2 across the pH spectrum. Note that alkaline degradation is often irreversible.

Quantitative Data Summary

ParameterAcidic (pH < 5.[2]0)Neutral (pH 6.0–7.4)Alkaline (pH > 8.0)
Solubility Low (Precipitation risk)Moderate (Stable)High (Salt formation)
Chemical Stability HighHighLow (Oxidation prone)
Color Appearance Pale YellowYellow/OrangeRed/Violet
Primary Risk Loss of effective dose (ppt)None (Ideal)Irreversible degradation
Handling Action Avoid or use cosolventRecommended Prohibited

References

  • Matsuda, Y., Asano, K., Kawamoto, I., & Kase, H. (1987).[3][4][5] K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora.[1][4][5][6] The Journal of Antibiotics, 40(8), 1092–1100.

  • Yasuzawa, T., Yoshida, M., Shirahata, K., & Sano, H. (1987).[3] Structure of a novel Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase inhibitor K-259-2.[1][5][6] The Journal of Antibiotics, 40(8), 1101–1103.

  • Basak, S., Mandal, S., & Mal, D. (2018).[7] First synthetic approach towards K-259-2, a unique calmodulin antagonist.[7][8][9][10] Tetrahedron, 74(1), 96-103.[7]

Sources

Technical Support Center: Minimizing K 259-2 Fluorescence Interference

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the K 259-2 Technical Support Center . It addresses the specific challenges of screening the anthraquinone derivative K 259-2 in high-throughput assays.

Product Focus: K 259-2 (PDE Inhibitor / Anthraquinone Derivative) Application: High-Throughput Screening (HTS), IC50 Determination, Enzyme Kinetics Document ID: TS-K259-FL-OPT

Diagnostic: Is K 259-2 Compromising Your Assay?

Q: I am seeing non-sigmoidal inhibition curves and high background signal when testing K 259-2. Is the compound precipitating?

A: While precipitation is a common HTS artifact, with K 259-2 , the issue is almost certainly intrinsic autofluorescence . K 259-2 contains a 1,6,8-trihydroxyanthraquinone core.[1] This conjugated polyaromatic system acts as a potent fluorophore with excitation and emission spectra that frequently overlap with standard green dyes (e.g., FAM, FITC, GFP).

Symptoms of K 259-2 Interference:

  • Rising Baseline: Signal increases with compound concentration instead of decreasing (in inhibition assays).

  • Hill Slope < 1.0: Shallow curves caused by signal additivity.

  • False Negatives: The compound’s fluorescence masks the reduction in assay signal, making the inhibitor appear inactive.

Verification Step: Perform a Compound-Only Control . Dispense K 259-2 at your top screening concentration (e.g., 10 µM) into assay buffer without the enzyme or detection reagents. Read the plate at your assay's wavelengths. If the signal > 10% of your specific assay window, you have active interference.

Technical Deep Dive: The Mechanism of Interference

To mitigate the issue, we must understand the photophysics. K 259-2 interferes via two primary mechanisms:

  • Direct Emission Overlap: The anthraquinone core absorbs blue light (400–480 nm) and emits in the green/yellow range (500–550 nm). This mimics the signal of Fluorescein-based probes used in PDE assays (e.g., FAM-cAMP).

  • Inner Filter Effect (IFE): At high concentrations, K 259-2 absorbs the excitation light intended for the fluorophore, effectively "stealing" photons and reducing the apparent signal, which can be misinterpreted as quenching or inhibition.

Visualizing the Interference vs. The Solution

The following diagram illustrates how K 259-2 disrupts standard fluorescence intensity (FI) assays and how Time-Resolved Fluorescence (TRF) restores signal integrity.

K259_Interference_Mechanism cluster_0 Standard Fluorescence Assay (Interference) cluster_1 Time-Resolved Fluorescence (Solution) Excitation_Source Excitation Source (480 nm) K259 K 259-2 (Anthraquinone) Excitation_Source->K259 Excites Probe Assay Probe (FAM-cAMP) Excitation_Source->Probe Excites Detector Detector (520 nm) K259->Detector Autofluorescence (NOISE) Probe->Detector Assay Signal TRF_Source Flash Lamp (337 nm) Ln_Chelate Lanthanide (Eu/Tb) TRF_Source->Ln_Chelate Pulse K259_TRF K 259-2 TRF_Source->K259_TRF Pulse Gating Time Delay (50-100 µs) Ln_Chelate->Gating Long Lifetime (ms) K259_TRF->Gating Decay (<10 ns) TRF_Detector Detector (665 nm) Gating->TRF_Detector Clean Signal (Compound Signal Gone)

Caption: Comparison of simultaneous emission in standard assays vs. temporal gating in TRF to eliminate K 259-2 autofluorescence.

Actionable Solutions & Protocols

We recommend a tiered approach. Start with Solution A (Red-Shifting) if you lack TRF equipment. Move to Solution B (TR-FRET) for the highest data quality.

Solution A: Red-Shift the Assay (The "Quick Fix")

Anthraquinone fluorescence drops significantly above 600 nm. Switching your detection probe from a green fluorophore (FAM/FITC) to a Far-Red fluorophore (Cy5, Alexa Fluor 647, or DyLight 650) typically improves the Signal-to-Noise (S/N) ratio by >10-fold.

  • Recommended Probe: cAMP-Alexa Fluor 647 (for PDE assays).

  • Excitation/Emission: 650 nm / 665 nm.

  • Why it works: K 259-2 excitation is maximal in the UV-Blue region. At 650 nm, it absorbs poorly and emits negligibly.

Solution B: Switch to TR-FRET (The "Gold Standard")

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses lanthanide cryptates (Europium or Terbium). These have long emission lifetimes (milliseconds). Organic fluorophores like K 259-2 decay in nanoseconds. By introducing a time delay (50–100 µs) before reading, the reader "ignores" the compound's interference.

Protocol: Optimization of TR-FRET for K 259-2

  • Reagent Prep:

    • Prepare TR-FRET donor (e.g., Eu-cryptate anti-cAMP) and acceptor (e.g., d2-cAMP).

    • Prepare K 259-2 dilution series (0.1 nM to 100 µM) in assay buffer (containing 0.1% BSA to prevent aggregation).

  • Spectral Scan (Validation):

    • Measure K 259-2 alone using TRF settings: Ex 337 nm, Em 620 nm (Donor) and 665 nm (Acceptor).

    • Acceptance Criteria: The signal at 665 nm for 10 µM K 259-2 must be < 2x buffer background.

  • Assay Execution:

    • Incubate Enzyme + Substrate + K 259-2 for the standard reaction time.

    • Add Detection Reagents (Donor + Acceptor).

    • Incubate 1 hour at RT.

    • Read: Delay = 60 µs; Integration = 400 µs.

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Ratiometric reduction cancels out any residual absorbance interference.

Comparative Data: Assay Modalities

The table below summarizes the expected performance of different assay types with K 259-2.

Assay ModalityInterference RiskMechanism of FailureSuitability for K 259-2
Intensity (Green) Critical Direct emission overlap (480/520 nm)Avoid
Polarization (FP) High Intensity bias alters mP calculationPoor
Intensity (Red) LowMinimal spectral overlapRecommended
TR-FRET (HTRF) Negligible Temporal gating eliminates noiseBest Practice
Luminescence LowChemical quenching possible, but no fluorescence noiseGood Alternative
Frequently Asked Questions (FAQ)

Q: Can I just subtract the background fluorescence of K 259-2? A: We strongly advise against this. Background subtraction assumes linearity and additivity. However, fluorescence interference often involves complex inner filter effects (absorbance) and quenching, which are non-linear. Subtraction often yields noisy data with large error bars.

Q: Does K 259-2 interfere with AlphaScreen? A: Yes, but via a different mechanism. K 259-2 is a singlet oxygen quencher (common for anthraquinones) and can absorb the emission at 520-620 nm. If you see signal suppression in AlphaScreen, it may be a "false positive" inhibitor. Verify with a TR-FRET orthogonal assay.

Q: Is the interference lot-dependent? A: Generally, no. The interference is intrinsic to the anthraquinone scaffold of K 259-2, not an impurity. However, purity should always be checked (>95% by HPLC) to ensure degradation products (which may be more fluorescent) are not present.

References
  • Matsuda, Y., et al. (1987).[2][3][4] "K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora."[2][3][4] The Journal of Antibiotics.

  • Simeonov, A., et al. (2008). "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

  • MedChemExpress. "K-259-2 Product Information & Physical Properties."

Sources

Technical Support Center: Optimizing Fermentation Yield of K 259-2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

K 259-2 (1,6,8-Trihydroxy-3-[(Z)-2-ethyl-2-butenyl]-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid) is a potent calmodulin-dependent phosphodiesterase (PDE) inhibitor and vasodilator produced by Micromonospora olivasterospora (Strain K-259, FERM BP 569) [1, 2].[]

Unlike standard Streptomyces fermentations, Micromonospora species present unique rheological and metabolic challenges.[] This guide moves beyond basic protocols to address the "hidden" variables—specifically the critical role of dissolved oxygen (DO) management in high-viscosity broths and the biphasic regulation of anthraquinone polyketide pathways.[]

Part 1: The Optimization Core (Technical Deep Dive)

To maximize K 259-2 titers, we must treat the fermentation as a two-stage process: Biomass Accumulation (Trophophase) and Secondary Metabolite Synthesis (Idiophase) .[]

Metabolic Regulation & Media Design

K 259-2 is an anthraquinone derived from the polyketide synthase (PKS) pathway.[] Its biosynthesis is tightly regulated by:

  • Carbon Catabolite Repression: High concentrations of rapidly assimilable carbon (glucose) suppress PKS gene expression.[]

  • Precursor Availability: The polyketide backbone requires a steady pool of Acetyl-CoA and Malonyl-CoA.[]

Strategic Intervention: Switch from simple sugars to complex carbon sources (Soluble Starch, Dextrin) and supplement with lipids (Soybean Oil).[] Lipids serve a dual purpose: they provide a slow-release carbon source to bypass repression and degrade into Acetyl-CoA, directly feeding the PKS machinery [3].[]

The Oxygen Transfer Paradox

Micromonospora broths can become pseudoplastic (shear-thinning) but highly viscous.[] Standard DO probes often give false "satisfactory" readings because they measure localized oxygen near the impeller, while the bulk fluid remains hypoxic.[]

  • Solution: Maintain DO >30% using agitation cascades rather than just airflow.

  • Critical Parameter:

    
     (Volumetric Mass Transfer Coefficient).[] Aim for 
    
    
    
    during the idiophase.[]

Part 2: Troubleshooting Guide & FAQs

Category A: Growth & Morphology[1]

Q1: My seed culture grows slowly, and the lag phase in the production tank is >24 hours. How do I fix this? Diagnosis: This is likely an inoculum quality issue.[] Micromonospora spores can be recalcitrant.[] Corrective Protocol:

  • Pre-Seed Activation: Do not inoculate liquid seed directly from frozen glycerol stocks.[] Plate the strain on ISP Medium No. 2 (Yeast Extract-Malt Extract Agar) and incubate for 7-10 days at 28°C until sporulation is robust (orange/red colonies).

  • Mycelial Fragmentation: When transferring to the seed flask, use a baffled flask with a coil or glass beads to physically fragment mycelial clumps.[] This increases the number of growth centers.[]

  • Transfer Criteria: Transfer to production only when the seed culture reaches mid-log phase (PMV 10-15%), typically 48-72 hours.

Q2: The broth is becoming extremely viscous, and K 259-2 titers are plateauing early (Day 4). Diagnosis: Oxygen limitation due to rheology.[] The cells are suffocating, shifting metabolism away from secondary metabolites.[] Corrective Protocol:

  • Rheology Modifier: Add 0.1% to 0.2% sterile agar or alginate to the medium before autoclaving.[] Counter-intuitively, this can promote pellet formation over filamentous clumping, reducing bulk viscosity and improving oxygen transfer.[]

  • Agitation Ramp: Implement a linear agitation ramp. Start at 200 RPM; ramp to 400-500 RPM by Day 3.

Category B: Metabolic Engineering & Yield

Q3: I see high biomass but very low K 259-2 production (The "Healthy but Useless" Syndrome). Diagnosis: Phosphate inhibition or Carbon Catabolite Repression. Corrective Protocol:

  • Phosphate Check: Inorganic phosphate is a known repressor of secondary metabolism in actinomycetes.[] Ensure your starting

    
     is < 1.0 mM.[] If using Corn Steep Liquor (CSL), reduce it, as it is phosphate-rich.[]
    
  • Feed Strategy: If you are using batch glucose, stop. Switch to a fed-batch protocol maintaining residual glucose < 0.5 g/L.

Q4: The HPLC shows a peak for K 259-2, but also a large neighboring peak.[] Is this a contamination? Diagnosis: Likely not biological contamination.[] It is probably KS-619-1 , a structurally related anthraquinone often co-produced by related strains or under stress conditions [4].[] Corrective Protocol:

  • pH Control: K 259-2 stability is pH-dependent.[] Maintain pH at 6.8–7.2 using automatic NaOH/H2SO4 control. Deviations (especially alkaline) can lead to degradation or shifting metabolic flux toward by-products.[]

Part 3: Experimental Protocols

Workflow Visualization

FermentationWorkflow Stock Frozen Stock (-80°C) Plate ISP2 Agar Plate (7-10 Days, 28°C) Stock->Plate Revival Seed Seed Culture (48-72h, Baffled Flask) Plate->Seed Inoculation (Mycelial frag.) Fermenter Production Fermenter (5-15 Days) Seed->Fermenter 5-10% v/v Transfer Fermenter->Fermenter Feed: Soybean Oil Control: DO > 30% DSP Extraction (Acetone/EtOAc) Fermenter->DSP Harvest at Max Titer

Caption: Optimized upstream workflow for K 259-2 production, emphasizing solid-state revival and fed-batch control.

Protocol 1: Optimized Production Medium (Fed-Batch Basis)
ComponentConcentration (g/L)Function
Soluble Starch40.0Slow-release Carbon Source
Soybean Meal10.0Complex Nitrogen (Slow release)
Corn Steep Liquor5.0Nitrogen & Growth Factors
CaCO33.0pH Buffer
MgSO4[] · 7H2O0.5Cofactor (PKS enzymes)
Soybean Oil2.0 (Initial)Carbon/Precursor/Antifoam
Feed (Start Day 3) Rate Function
Soybean Oil0.5 g/L/dayAcetyl-CoA Precursor Supply

Procedure:

  • Sterilization: Autoclave at 121°C for 20 minutes. Note: Sterilize CaCO3 separately if possible to prevent Maillard reactions with starch/proteins, or autoclave the full mix at a lower pH (6.[]5) and adjust post-sterilization.[]

  • Inoculation: Use 5-10% (v/v) of active seed culture.[]

  • Conditions: 27°C, pH 7.0 (controlled), Aeration 1.0 VVM.

Protocol 2: Analytical Verification (HPLC)

To validate yield, use the following method adapted from Matsuda et al. [1]:

  • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).[]

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (60:40).[]

  • Flow Rate: 1.0 mL/min.[]

  • Detection: UV at 254 nm and 450 nm (Anthraquinone characteristic absorbance).[]

  • Retention Time: K 259-2 typically elutes between 8–12 minutes depending on column chemistry.[]

Part 4: Mechanism of Action & Pathway Logic

Understanding the cellular logic allows for better troubleshooting.[] The following diagram illustrates the biosynthetic regulation.

MetabolicPathway Glucose Glucose/Starch AcetylCoA Acetyl-CoA (Precursor) Glucose->AcetylCoA Glycolysis Oil Soybean Oil Oil->AcetylCoA Beta-Oxidation MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA PKS Type II PKS Complex AcetylCoA->PKS MalonylCoA->PKS K259_2 K 259-2 (Anthraquinone) PKS->K259_2 Cyclization & Modification Phosphate High Phosphate Phosphate->PKS Repression Oxygen Dissolved Oxygen Oxygen->PKS Required for Oxidation Steps

Caption: Biosynthetic pathway of K 259-2 showing precursor inputs and critical environmental regulators.[]

References

  • Matsuda, Y., & Kase, H. (1987).[][2][3] K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora.[][2][3][4][5] The Journal of Antibiotics, 40(8), 1092–1100.[][3][6]

  • Yasuzawa, T., Yoshida, M., Shirahata, K., & Sano, H. (1987).[][5] Structure of a novel Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase inhibitor K-259-2.[][2][3][4][5] The Journal of Antibiotics, 40(8), 1101–1103.[]

  • BOC Sciences. (n.d.).[] K 259-2 Product Information. BOC Sciences Bioactive Compounds.

  • Goto, J., Matsuda, Y., & Asano, K. (1987).[][3] KS-619-1, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Streptomyces californicus.[][3] The Journal of Antibiotics, 40(8), 1104–1110.[]

Sources

resolving K 259-2 degradation products in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Separations & Stability Profiling Subject: Resolution of K 259-2 (Anthraquinone PDE Inhibitor) and Degradation Products Ticket ID: #HPLC-K259-2-STAB Assigned Scientist: Senior Application Scientist, Dr. A. Vance

Executive Summary: The K 259-2 Challenge

You are likely encountering difficulties resolving K 259-2 (1,6,8-Trihydroxy-3-[(Z)-2-ethyl-2-butenyl]-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid) from its degradation products.

Based on its anthraquinone structure and olefinic side chain, the primary degradation pathways interfering with HPLC resolution are:

  • Photo-Isomerization: The conversion of the side chain from the active (Z)-configuration to the (E)-isomer. These are structural isomers with identical mass, making them a "critical pair" difficult to resolve on standard C18 columns.

  • Oxidative Hydroxylation: Formation of additional hydroxyl groups on the anthraquinone core.

  • Peak Tailing: The phenolic hydroxyls and the carboxylic acid moiety cause secondary interactions with residual silanols, broadening peaks and masking small impurities.

This guide provides a root-cause analysis and a self-validating protocol to achieve baseline resolution (


).

Diagnostic Workflow: Troubleshooting Logic

Before altering your method, use this logic flow to identify the specific chromatographic failure mode.

K259_Diagnosis Start Start: K 259-2 Resolution Issue Issue_Type Identify Defect Type Start->Issue_Type Coelution Critical Pair Co-elution (Shoulder on Main Peak) Issue_Type->Coelution Separation Tailing Severe Tailing / Asymmetry (As > 1.5) Issue_Type->Tailing Peak Shape Ghost Ghost Peaks / Carryover Issue_Type->Ghost Baseline Check_Isomer Isomer Separation Issue? (Z vs E) Coelution->Check_Isomer Check_pH Mobile Phase pH > pKa? Tailing->Check_pH Check_Wash Solubility Limit? Ghost->Check_Wash Phenyl_Col Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Check_Isomer->Phenyl_Col Yes (Isomers) Acid_Mod Add 0.1% TFA or Buffer to pH 2.5 Check_pH->Acid_Mod Ionization Control Gradient_Wash Implement Sawtooth Wash Step Check_Wash->Gradient_Wash Hydrophobic Adsorption

Figure 1: Decision matrix for diagnosing K 259-2 chromatographic anomalies. Blue nodes indicate start, Red/Yellow/Green indicate failure modes, and Dark nodes indicate solutions.

Technical Support: Q&A and Troubleshooting

Q1: I see a "shoulder" on the main K 259-2 peak after light exposure. Why can't my C18 column resolve it?

The Science: This is likely the (E)-isomer degradation product. Standard C18 columns rely on hydrophobic interaction. Since the Z and E isomers have nearly identical hydrophobicity, C18 phases often fail to discriminate between them. The Fix (Shape Selectivity): You need a stationary phase that exploits


-

interactions
.
  • Recommendation: Switch to a Phenyl-Hexyl or Biphenyl column. The aromatic ring in the stationary phase interacts differently with the spatial arrangement of the anthraquinone core and the alkene side chain of the two isomers, often doubling the resolution factor.

Q2: The K 259-2 peak is tailing significantly (Tailing Factor > 2.0). Is the column dead?

The Science: Not necessarily. K 259-2 contains a carboxylic acid and phenolic hydroxyls. At neutral or weakly acidic pH (e.g., pH 4-5), these groups may partially ionize or interact with residual silanols on the silica surface (secondary interactions). The Fix (Ion Suppression):

  • Protocol: Lower the mobile phase pH to 2.0–2.5 using Phosphoric Acid or high-concentration Formic Acid (0.1%). This ensures the carboxylic acid is fully protonated (neutral), reducing silanol interaction and sharpening the peak.

Q3: I see "ghost peaks" in blank injections after running a K 259-2 sample.

The Science: Anthraquinones are highly hydrophobic and planar; they can "stack" and adsorb strongly to stainless steel frits or the column head, eluting slowly in subsequent runs. The Fix (Needle Wash & Passivation):

  • Use a strong needle wash: Acetonitrile:Isopropanol:Water (40:40:20) .

  • If using a steel system, consider passivating the LC system with 30% Phosphoric acid (remove column first!) to reduce metal chelation sites, as anthraquinones can chelate metal ions.

Validated Resolution Protocol

Use this protocol to establish a stability-indicating method. This method is designed to resolve the critical pair (Z/E isomers) and hydrophilic oxidative degradants.

Method Parameters:

ParameterSpecificationRationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Maximizes

-

selectivity for isomer separation.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.6)Suppresses ionization of -COOH; reduces tailing.
Mobile Phase B Methanol:Acetonitrile (50:[1]50)MeOH promotes

-interaction; ACN reduces backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Temp 35°CSlightly elevated temp improves mass transfer for large molecules.
Detection UV 254 nm (or 430 nm)254 nm for general impurities; 430 nm is specific to the anthraquinone core.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.040Initial Hold
15.070Gradient slope for isomer separation
20.095Wash highly hydrophobic dimers
25.095Hold
25.140Re-equilibration
30.040End

Expected Data & Acceptance Criteria

When validating this method, compare your results against these benchmarks.

AnalyteRelative Retention Time (RRT)Resolution (Rs)Tailing Factor (Tf)
Oxidative Degradant 1 0.85> 2.0< 1.3
K 259-2 (Parent/Z-isomer) 1.00N/A< 1.2
Isomer Impurity (E-form) 1.08> 1.8 (Critical)< 1.2
Dimer/Aggregate 1.45> 5.0N/A

Self-Validation Step: To confirm the method is stability-indicating, expose a small aliquot of K 259-2 stock solution to UV light (254 nm) for 4 hours . Inject this "stressed" sample. You must see the growth of the peak at RRT 1.08 (E-isomer) with baseline resolution from the parent. If they co-elute, lower the Methanol ratio in Mobile Phase B.

References

  • Matsuda, Y., Asano, K., Kawamoto, I., & Kase, H. (1987).[2][3] K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora.[2][3][4][5][6][7] The Journal of Antibiotics, 40(8), 1092–1100.[2][6][7][8]

  • Yasuzawa, T., Yoshida, M., Shirahata, K., & Sano, H. (1987).[6] Structure of a novel Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase inhibitor K-259-2.[2][3][4][5][6][7] The Journal of Antibiotics, 40(8), 1101–1103.[7]

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America, 20(6), 524-530.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.

Sources

Technical Support Center: K 259-2 Solvent Compatibility & Vehicle Control

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a central resource for researchers utilizing K 259-2 , a specialized anionic anthraquinone metabolite and potent inhibitor of Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE).

Executive Summary

Compound Identity: K 259-2 (Isolated from Micromonospora olivasterospora) Primary Target: Ca2+/Calmodulin-dependent Phosphodiesterase (CaM-PDE) Chemical Class: Anionic Anthraquinone Critical Challenge: Poor aqueous solubility and potential for non-specific enzyme inhibition if vehicle control is inadequate.[1]

Section 1: Solubility & Stock Preparation

Q: What is the optimal solvent for preparing high-concentration stock solutions of K 259-2?

A: Dimethyl Sulfoxide (DMSO) is the required primary solvent. As an anthraquinone derivative, K 259-2 exhibits significant lipophilicity and poor water solubility. You must establish a primary stock in 100% anhydrous DMSO.

  • Recommended Stock Concentration: 10 mM to 50 mM.

  • Storage: Aliquot into light-protective (amber) vials and store at -20°C. Anthraquinones can be photo-reactive; avoid extended exposure to ambient light.

  • Avoid: Do not attempt to dissolve directly in aqueous buffers (PBS, TBS) or cell culture media, as this will result in immediate precipitation and inaccurate dosing.

Q: Can I use Ethanol as an alternative solvent?

A: Proceed with caution. While anthraquinones often show partial solubility in ethanol, it is generally inferior to DMSO for maintaining long-term stability and high concentration. Ethanol is also more volatile, leading to potential concentration shifts over time in stored aliquots. Use Ethanol only if your specific assay is strictly DMSO-intolerant.

Data Table 1: Estimated Solubility Profile

Solvent Solubility Rating Recommended Use
DMSO (Anhydrous) High (Primary Vehicle) Stock preparation (10-50 mM)
Ethanol (100%) Moderate Secondary option; check stability
Water / PBS Insoluble DO NOT USE for stock prep

| DMF | High | Alternative for chemical synthesis |

Section 2: In Vitro Vehicle Control (Enzymatic Assays)

Q: My CaM-PDE activity assay shows inhibition in the control group. Is the vehicle interfering?

A: Yes, this is a common artifact. Phosphodiesterases and Calmodulin (CaM) interactions are sensitive to organic solvents. DMSO concentrations >1% (v/v) can structurally perturb Calmodulin or inhibit PDE catalytic activity directly, leading to "false positive" inhibition in your baseline.

Protocol for Validating Vehicle Tolerance:

  • Titrate the Vehicle: Run a "Vehicle Only" control curve with DMSO concentrations ranging from 0.01% to 5%.

  • Identify the Threshold: Determine the maximum DMSO concentration where enzyme activity remains >95% of the "Buffer Only" control.

  • Normalize: Ensure all experimental wells (including the untreated control) contain exactly this concentration of DMSO.

Q: How do I dilute K 259-2 into the assay without precipitation?

A: Use the "Intermediate Dilution" method to prevent "shock precipitation." Do not pipette 100% DMSO stock directly into a large volume of aqueous buffer.

  • Step 1: Dilute your high-concentration stock (e.g., 10 mM) into a lower concentration "working stock" using DMSO (e.g., 100 µM in DMSO).

  • Step 2: Rapidly dilute this working stock into the assay buffer with vigorous vortexing.

  • Step 3: Inspect for turbidity immediately.

Section 3: In Vivo Formulation (Animal Studies)

Q: Is there a standard vehicle for administering K 259-2 to mice?

A: There is no single "gold standard" published formulation specifically for K 259-2 in vivo. However, based on its physicochemical properties (lipophilic anthraquinone), a simple saline injection will fail. You must use a Cosolvent System .

Suggested Formulation (Start Point for Pilot Study): This system utilizes a surfactant and a polymer to encapsulate the hydrophobic drug molecules in an aqueous carrier.

  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent/Stabilizer)

  • 5% Tween-80 (Surfactant)

  • 45% Saline (Diluent)[2]

Preparation Protocol:

  • Dissolve K 259-2 completely in the calculated volume of DMSO .

  • Add PEG-400 and vortex until clear.

  • Add Tween-80 and vortex.

  • Slowly add warm Saline (37°C) dropwise while vortexing.

  • Critical Check: If the solution turns milky/cloudy, the compound has precipitated. You may need to reduce the dose or increase the ratio of PEG-400.

Section 4: Mechanism & Troubleshooting

Q: How does K 259-2 actually inhibit the pathway?

A: K 259-2 is a "dual-mechanism" inhibitor. Unlike simple competitive inhibitors, it interacts with the Calmodulin (CaM) activator protein and potentially the PDE enzyme itself. This makes it distinct from classic active-site inhibitors.

Diagram 1: K 259-2 Mechanism of Action

G Ca Calcium (Ca2+) CaM Calmodulin (CaM) Ca->CaM Binds Complex Ca2+/CaM Complex CaM->Complex Activation PDE_Inactive PDE (Inactive) Complex->PDE_Inactive Binds PDE_Active PDE (Active) PDE_Inactive->PDE_Active Conformational Change cAMP cAMP PDE_Active->cAMP Hydrolysis AMP AMP cAMP->AMP Degradation K259 K 259-2 (Inhibitor) K259->CaM Direct Interaction (Antagonism) K259->PDE_Active Enzyme Inhibition

Caption: K 259-2 inhibits phosphodiesterase activity by antagonizing the Ca2+/Calmodulin complex and interacting directly with the enzyme.

Troubleshooting Guide: Precipitation Issues

Q: I see a fine precipitate after adding the compound to my cell culture media.

A: This is "Crash-Out." It occurs when the hydrophobic stock hits the aqueous media too fast.

Workflow to Fix Crash-Out:

SolubilityFix Precip Precipitation Observed Step1 Check DMSO % Precip->Step1 Step2 Warm Media Step1->Step2 If <1% Step3 Sonicate Stock Step2->Step3 If fails Step4 Use Intermediate Dilution Step3->Step4 Best Practice

Caption: Step-by-step troubleshooting workflow for resolving compound precipitation in aqueous media.

References
  • Matsuda, Y., et al. (1987).[3] "K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora."[3] The Journal of Antibiotics. Link

  • Matsuda, Y., Nakanishi, S., Nagasawa, K., & Kase, H. (1990). "Inhibition by new anthraquinone compounds, K-259-2 and KS-619-1, of calmodulin-dependent cyclic nucleotide phosphodiesterase." Biochemical Pharmacology. Link

  • MedChemExpress. (n.d.). "Solubility Guidelines for Lipophilic Compounds." Technical Support Resources. Link

  • Sigma-Aldrich. (n.d.). "Anthraquinone: Physical Properties and Solubility." Product Specification Sheet. Link

Sources

Validation & Comparative

Comparative Technical Guide: K 259-2 vs. W-7 Calmodulin Antagonists

[1]

Executive Summary

K 259-2 (Anthraquinone derivative) and W-7 (Naphthalene sulfonamide) represent two distinct classes of Calmodulin (CaM) antagonists used to dissect calcium-signaling pathways.[] While W-7 is the industry-standard "workhorse" for general CaM inhibition due to its well-characterized reversibility and cell permeability, K 259-2 offers a significantly higher potency (approx. 4-10x) and a unique mechanistic profile that resists lipid-mediated interference.[]

This guide provides a technical comparison to assist researchers in selecting the appropriate antagonist for kinetic studies, enzyme assays, and signal transduction mapping.[]

Chemical & Mechanistic Profile

The Mechanistic Divergence

Both compounds inhibit the activation of CaM-dependent enzymes (like Phosphodiesterase and Myosin Light Chain Kinase), but their interaction modes differ critically in the presence of lipids.[]

  • W-7 (The Competitive Standard): Binds to the hydrophobic pockets of Ca

    
    /CaM, preventing the effector enzyme from docking.[] However, this inhibition can be competitively reversed by phospholipids (e.g., phosphatidylserine) or fatty acids (e.g., sodium oleate).[] This makes W-7 susceptible to "false negatives" in lipid-rich environments.[]
    
  • K 259-2 (The Lipid-Resistant Variant): Acts as a potent inhibitor of CaM-activated PDE with a dual-mode potential.[] Unlike W-7, its inhibitory activity is not attenuated by phospholipids.[][2] This suggests K 259-2 either binds CaM with significantly higher affinity or interacts with the CaM-Enzyme complex in a way that sterically occludes lipid displacement.[]

Structural & Physical Comparison[1][3]
FeatureW-7 (Hydrochloride)K 259-2
Chemical Class Naphthalene sulfonamideAnthraquinone
Molecular Weight ~351.29 g/mol ~382.36 g/mol
Primary Target Ca

/Calmodulin Complex
Ca

/Calmodulin & CaM-PDE Complex
IC

(CaM-PDE)
28 µM2.9 – 6.6 µM
IC

(MLCK)
51 µMN/A (Low affinity implied)
Selectivity Ratio Moderate (inhibits PKC at high conc.)[]High (PKC IC

~45 µM)
Cell Permeability HighModerate
Solubility Water/Saline (up to 100 mM)DMSO / Methanol

Quantitative Performance Analysis

The following data aggregates kinetic studies comparing inhibition efficacy against Bovine Brain and Heart Phosphodiesterase (PDE).

Inhibition Potency (IC Values)

Lower values indicate higher potency.[]

Target Enzyme SourceW-7 IC

(µM)
K 259-2 IC

(µM)
Fold Improvement (K 259-2)
Bovine Heart PDE 28.02.9 ~9.6x
Bovine Brain PDE 28.06.6 ~4.2x
Protein Kinase C (PKC) ~110.045.8(Specificity Control)

Scientist's Insight: The specificity gap for K 259-2 is superior. To achieve 90% inhibition of CaM-PDE with W-7, you approach concentrations that may inadvertently inhibit PKC.[] K 259-2 allows for complete CaM-PDE suppression at <10 µM, leaving PKC activity largely intact.[]

Visualization: Mechanism of Action[1][4][5][6]

The following diagram illustrates the interference points of both antagonists within the Calcium-Signaling cascade.

CaM_Inhibition_PathwayCaIntracellular Ca2+CaMCalmodulin (Inactive)Ca->CaMBindingCaCaMCa2+/CaM Complex(Active Hydrophobic Surface)CaM->CaCaMActivationTargetTarget Enzyme(e.g., PDE, MLCK)CaCaM->TargetActivatesLipidsPhospholipids(Phosphatidylserine)W7W-7(Naphthalene Sulfonamide)Lipids->W7Displaces W-7(Restores Activity)ResponseCellular Response(cAMP Hydrolysis)Target->ResponseW7->CaCaMCompetes forHydrophobic PocketK259K 259-2(Anthraquinone)K259->CaCaMHigh AffinityBindingK259->TargetDirect EnzymeInteraction?

Figure 1: Comparative mechanism. Note that W-7 inhibition is reversible by lipids (yellow path), whereas K 259-2 (dark red) maintains inhibition regardless of lipid presence.[]

Experimental Protocol: CaM-Dependent PDE Assay

This protocol is designed to validate the potency difference between W-7 and K 259-2.[] It utilizes a coupled enzymatic assay where PDE activity is measured by the hydrolysis of cAMP.

Materials
  • Buffer A: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl

    
    .
    
  • Activator: 1 µM Calmodulin (Bovine Brain), 10 µM CaCl

    
    .[]
    
  • Substrate: [3H]-cAMP or fluorescent cAMP analog.[]

  • Enzyme: Calmodulin-deficient Phosphodiesterase (PDE).[]

  • Antagonists: W-7 (Stock 10 mM in H

    
    O) and K 259-2 (Stock 10 mM in DMSO).[]
    
Step-by-Step Workflow
  • Enzyme Pre-Incubation (Critical Step):

    • Prepare 1.5 mL microfuge tubes on ice.

    • Add Enzyme (PDE) + Buffer A + CaCl

      
       .
      
    • Variable: Add Calmodulin (1 µM final) to "Activated" tubes.

    • Control: Add EGTA (1 mM) to "Basal" tubes (to chelate Ca

      
      ).
      
  • Antagonist Treatment:

    • Add W-7 (0.1 – 100 µM titration) to set A.[]

    • Add K 259-2 (0.01 – 10 µM titration) to set B.[]

    • Note: Ensure final DMSO concentration is <0.5% for K 259-2 samples.[]

    • Incubate at 30°C for 10 minutes . This allows the antagonist to equilibrate with the CaM/Enzyme complex.

  • Reaction Initiation:

    • Add Substrate (cAMP) to all tubes.

    • Incubate at 30°C for 20 minutes .

  • Termination & Analysis:

    • Stop reaction by boiling (2 min) or adding Snake Venom (nucleotidase) if using a two-step radioassay.[]

    • Measure product (AMP or Adenosine) via scintillation counting or fluorescence polarization.

  • Data Calculation:

    • Calculate % Inhibition =

      
      
      
    • Plot log[Inhibitor] vs. % Inhibition to derive IC

      
      .
      
Workflow Visualization

Protocol_FlowStartPrepare PDE(CaM-Deficient)SplitSplit SamplesStart->SplitGroup1Group A:+ Ca2+/CaM(Activated)Split->Group1Group2Group B:+ EGTA(Basal Control)Split->Group2TreatW7Add W-7(0-100 µM)Group1->TreatW7TreatKAdd K 259-2(0-10 µM)Group1->TreatKIncubateIncubate30°C, 10 minGroup2->IncubateTreatW7->IncubateTreatK->IncubateSubstrateAdd cAMPStart ReactionIncubate->SubstrateMeasureCalculate IC50Substrate->Measure

Figure 2: Experimental workflow for determining IC50 values.

Decision Matrix: When to Use Which?

ScenarioRecommended AgentRationale
Routine Screening W-7 High availability, water solubility, and vast literature data for benchmarking.[]
High Lipid Environment K 259-2 W-7 efficacy drops in the presence of membrane lipids; K 259-2 remains stable.[]
Low Enzyme Concentration K 259-2 Higher potency (low µM range) preserves expensive enzyme stocks.[]
Live Cell Imaging W-7 Superior cell permeability and faster washout (reversibility).[]
Structure-Activity Studies Both Use together to distinguish between hydrophobic patch binding (W-7) and anthraquinone-specific binding (K 259-2).[]

References

  • Matsuda, Y., Asano, K., Kawamoto, I., & Kase, H. (1987). K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora.[][3][4][5] The Journal of Antibiotics, 40(8), 1092–1100.[][3][5][6]

  • Hidaka, H., Sasaki, Y., Tanaka, T., et al. (1981). N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation.[] Proceedings of the National Academy of Sciences, 78(7), 4354–4357.[] []

  • Matsuda, Y., Nakanishi, S., Nagasawa, K., & Kase, H. (1990). Inhibition by new anthraquinone compounds, K-259-2 and KS-619-1, of calmodulin-dependent cyclic nucleotide phosphodiesterase.[][6] Biochemical Pharmacology, 39(5), 841–849.[][6]

  • Sigma-Aldrich. Product Information: W-7 Hydrochloride.[] []

Comparative Potency Guide: K 259-2 vs. KS-619-1

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Mechanism Calmodulin-PDE Inhibitors

Executive Summary

KS-619-1 demonstrates superior potency compared to K 259-2 in the inhibition of Calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE). While both compounds share a unique dual-inhibition mechanism—targeting both the calmodulin (CaM) activator and the enzyme's catalytic site—KS-619-1 exhibits a 3.3-fold lower IC₅₀ against the brain isoform and a 1.9-fold lower IC₅₀ against the heart isoform.

This guide details the comparative kinetics, structural distinctions, and experimental protocols required to validate these compounds in signal transduction assays.

Mechanistic Profiling & Structural Logic

Unlike classical CaM antagonists (e.g., W-7, Trifluoperazine) which function primarily by binding to hydrophobic patches on CaM, K 259-2 and KS-619-1 operate via a Dual-Lock Mechanism . This distinction is critical for experimental design, as these compounds retain efficacy even in high-lipid environments where traditional antagonists (which often interact non-specifically with phospholipids like phosphatidylserine) may fail.

  • Primary Action: Competitive antagonism of Ca²⁺/CaM complex formation.

  • Secondary Action: Direct interaction with the PDE catalytic domain (competitive with respect to cAMP).

  • Lipid Interaction: Negligible. Neither compound interacts with phosphatidylserine or sodium oleate, ensuring high specificity in membrane-rich cellular lysates.

Structural Origins
  • K 259-2: An anthraquinone derivative isolated from Micromonospora olivasterospora.[1][2][3]

  • KS-619-1: A benz[a]naphthacene quinone derivative isolated from Streptomyces californicus. The extended aromatic system of KS-619-1 likely contributes to its tighter binding affinity and enhanced potency.

Signal Transduction Pathway (DOT Visualization)

The following diagram illustrates the intervention points of these inhibitors within the Ca²⁺/cAMP signaling cascade.

CaMPDE_Pathway Ca Intracellular Ca2+ CaM Calmodulin (CaM) Ca->CaM Activation CaCaM Ca2+/CaM Complex CaM->CaCaM PDE_Active CaM-PDE (Active) CaCaM->PDE_Active Activator PDE_Inactive PDE (Inactive) PDE_Inactive->PDE_Active Binding cAMP cAMP / cGMP PDE_Active->cAMP Catalysis AMP 5'-AMP / 5'-GMP cAMP->AMP Hydrolysis (Fast) Inhibitors K 259-2 / KS-619-1 Inhibitors->CaCaM Antagonism (Primary) Inhibitors->PDE_Active Direct Binding (Secondary)

Figure 1: Dual-point inhibition of the CaM-PDE pathway by K 259-2 and KS-619-1.

Comparative Potency Data

The following data aggregates experimental IC₅₀ values derived from bovine tissue assays. KS-619-1 is the more potent reagent, particularly for neurological applications involving brain isoforms.

Table 1: IC₅₀ Values (µM) for PDE Inhibition[4]
Target EnzymeSource TissueKS-619-1 (IC₅₀)K 259-2 (IC₅₀)Potency Ratio (K/KS)
CaM-PDE (61 kDa) Bovine Brain2.0 µM 6.6 µM 3.3x (KS-619-1 is stronger)
CaM-PDE (59 kDa) Bovine Heart1.5 µM 2.9 µM 1.9x (KS-619-1 is stronger)
Basal PDE Bovine Brain12.3 µMN/A*-
CaM-Independent PDE Bovine Heart25.9 µM> 20 µM-

*Note: K 259-2 shows similar weak inhibition of basal activity, confirming selectivity for the CaM-activated state.

Selectivity Profile

Both compounds demonstrate excellent selectivity against Protein Kinase C (PKC), a common off-target for hydrophobic ligands.

  • KS-619-1 vs. PKC: IC₅₀ = 151 µM (Selectivity Index > 75-fold vs. Brain PDE).

  • K 259-2 vs. PKC: Low inhibition at PDE-active concentrations.

Experimental Protocols

To replicate these potency values or validate the compounds in your specific assay, use the following standardized protocols. These methods minimize artifacts caused by lipid interference.

A. CaM-PDE Inhibition Assay (Two-Step Snake Venom Method)

This protocol measures the hydrolysis of cAMP to 5'-AMP, followed by conversion to adenosine and inorganic phosphate.

Reagents:

  • Buffer A: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂.

  • Activator Mix: 10 µM CaCl₂, 0.5 units Calmodulin (bovine brain).

  • Substrate: 1 µM [³H]-cAMP or 0.4 mM cAMP (for colorimetric).

  • Enzyme: Purified CaM-PDE (Brain or Heart isoform).[5]

Workflow:

  • Pre-incubation: Mix Enzyme + Buffer A + Inhibitor (0.1 – 100 µM) + Activator Mix. Incubate at 30°C for 5 minutes.

    • Control: Include an EGTA condition (0.5 mM) to establish basal activity.

  • Reaction Start: Add Substrate. Incubate at 30°C for 10–20 minutes.

  • Termination: Boil for 2 minutes to stop PDE activity.

  • Second Step: Add Crotalus atrox venom (nucleotidase source). Incubate 10 min at 30°C.

  • Quantification: Measure released phosphate (colorimetric) or separate adenosine (HPLC/TLC).

B. Differentiating Mechanism (The "CaM Overcome" Test)

To confirm the dual mechanism (and distinguish from pure active-site inhibitors):

  • Run the standard assay with fixed Inhibitor concentration (e.g., at IC₈₀).

  • Titrate Calmodulin concentration from 10 nM to 10 µM.

  • Result Interpretation:

    • Pure Active Site Inhibitor: % Inhibition remains constant regardless of CaM levels.

    • Pure CaM Antagonist: Inhibition is fully reversed by excess CaM.

    • K 259-2 / KS-619-1: Inhibition is partially reversed but plateaus, reflecting the secondary direct interaction with the enzyme.

Experimental Logic Flow (DOT Visualization)

Protocol_Logic Step1 Pre-Incubation (Enzyme + Inhibitor + Ca2+/CaM) Step2 Add cAMP Substrate Step1->Step2 Step3 Measure Hydrolysis Step2->Step3 Decision Is Inhibition Reversed by Excess CaM? Step3->Decision Res1 Yes: Pure CaM Antagonist (e.g., W-7) Decision->Res1 Full Recovery Res2 No: Active Site Inhibitor (e.g., IBMX) Decision->Res2 No Recovery Res3 Partially: Dual Mechanism (KS-619-1 / K 259-2) Decision->Res3 Partial Recovery

Figure 2: Logical decision tree for classifying PDE inhibitor mechanisms.

References
  • Matsuda, Y.[6][7][8] & Kase, H. (1987).[6][7] KS-619-1, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Streptomyces californicus.[5][7][8] The Journal of Antibiotics, 40(8), 1104–1110.[7] Link

  • Matsuda, Y., Asano, K., Kawamoto, I., & Kase, H. (1987).[6][7] K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora.[1][3][5][6][7] The Journal of Antibiotics, 40(8), 1092–1100.[6][7][9] Link

  • Matsuda, Y., Nakanishi, S., Nagasawa, K., & Kase, H. (1990). Inhibition by new anthraquinone compounds, K-259-2 and KS-619-1, of calmodulin-dependent cyclic nucleotide phosphodiesterase.[5] Biochemical Pharmacology, 39(5), 841–849.[5] Link

Sources

K 259-2 vs. Chlorpromazine: A Comparative Guide to Phosphodiesterase Inhibition Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Phosphodiesterases in Cellular Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes essential for regulating intracellular signaling pathways.[1][2] They function by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers, into their inactive 5'-monophosphate forms.[1][2][3] This enzymatic degradation terminates cAMP and cGMP signaling, making PDEs crucial regulators of a vast array of physiological processes. The diverse roles of PDEs have made them attractive therapeutic targets for a wide range of diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases.[1][4][5]

This guide provides an in-depth, technical comparison of the PDE inhibition efficacy of two compounds: K 259-2, a microbial metabolite, and chlorpromazine, a well-established antipsychotic drug. While both are known to inhibit PDE activity, their profiles differ significantly in terms of potency and selectivity, which has profound implications for their research applications and potential therapeutic uses.

Mechanism of Action: A Tale of Two Inhibition Profiles

K 259-2: A Selective PDE4 Inhibitor

K 259-2 is recognized as an inhibitor of cyclic nucleotide phosphodiesterase, with a notable specificity for the PDE4 family.[4][5] The PDE4 family is primarily responsible for the hydrolysis of cAMP and is a key regulator of inflammatory processes.[6] By selectively inhibiting PDE4, K 259-2 leads to an accumulation of intracellular cAMP in inflammatory and immune cells. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates downstream targets, ultimately suppressing the release of pro-inflammatory mediators. This targeted mechanism of action makes K 259-2 and other PDE4 inhibitors valuable tools for studying and potentially treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[4][5][6]

Chlorpromazine: A Broad-Spectrum Inhibitor with Multiple Targets

Chlorpromazine, primarily known for its dopamine D2 receptor antagonism in the treatment of schizophrenia, also exhibits inhibitory activity against PDEs.[7][8] Unlike K 259-2, chlorpromazine's action on PDEs is less selective. It is known to inhibit calmodulin-activated PDE activity, which points towards an interaction with calcium/calmodulin-dependent PDEs such as PDE1.[9] The inhibition of calmodulin-dependent PDE by chlorpromazine is a component of its complex pharmacological profile. It's important to note that chlorpromazine's therapeutic effects as an antipsychotic are primarily attributed to its interaction with dopamine and other neurotransmitter receptors.[7] Its PDE inhibitory action is considered a secondary mechanism that may contribute to its broad range of physiological effects. Furthermore, chlorpromazine has been shown to inhibit various other proteins, including potassium and sodium channels, which contributes to its complex and multifaceted mechanism of action.[8][10][11]

Comparative Efficacy: A Quantitative Analysis

CompoundPrimary PDE Target(s)PotencySelectivityPrimary Therapeutic Class
K 259-2 PDE4[4][5]High (Specific IC50 not cited)Selective for PDE4Investigational/Research
Chlorpromazine Calmodulin-dependent PDEs (e.g., PDE1)[9], other PDEsLower (micromolar range)Non-selectiveAntipsychotic[7]

Table 1: Comparative profile of K 259-2 and chlorpromazine as PDE inhibitors.

Signaling Pathway Context

The inhibition of different PDE subtypes by K 259-2 and chlorpromazine leads to distinct downstream cellular effects. The following diagram illustrates the central role of PDEs in the cAMP signaling pathway and where these inhibitors exert their effects.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Gsα ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA PDE4 PDE4 cAMP->PDE4 PDE1 PDE1 (CaM-dependent) cAMP->PDE1 Response Cellular Response (e.g., Inflammation) PKA->Response AMP 5'-AMP PDE4->AMP PDE1->AMP K259 K 259-2 K259->PDE4 Inhibits CPZ Chlorpromazine CPZ->PDE1 Inhibits

Caption: cAMP signaling pathway and points of inhibition.

Experimental Protocol: Assessing PDE Inhibition Efficacy

To empirically determine and compare the inhibitory efficacy of compounds like K 259-2 and chlorpromazine, a robust phosphodiesterase activity assay is required. The following is a generalized protocol based on the widely used two-step radioisotope assay.

Objective: To measure the IC50 value of a test compound against a specific PDE isozyme.

Principle: This assay quantifies the activity of a PDE by measuring the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP) to its corresponding 5'-mononucleotide ([3H]-5'-AMP).[12] The resulting 5'-AMP is then converted to adenosine by a 5'-nucleotidase. The radiolabeled adenosine product is separated from the unreacted substrate using ion-exchange chromatography, and the amount of radioactivity is determined by liquid scintillation counting.

Materials:

  • Purified PDE enzyme (e.g., recombinant human PDE4B)

  • [3H]-cAMP (or [3H]-cGMP)

  • 5'-Nucleotidase (from snake venom)

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl2)

  • Test compounds (K 259-2, chlorpromazine) dissolved in a suitable solvent (e.g., DMSO)

  • Ion-exchange resin (e.g., Dowex or QAE-Sephadex)[12][13]

  • Scintillation vials and scintillation cocktail

Procedure:

  • Reaction Setup: In separate reaction tubes, combine the assay buffer, a fixed amount of the purified PDE enzyme, and varying concentrations of the test inhibitor (or vehicle control).

  • Initiation: Start the reaction by adding a known amount of [3H]-cAMP. Incubate the mixture at 30°C for a predetermined time, ensuring that the substrate hydrolysis does not exceed 15-20% in the control samples.

  • Termination of PDE Reaction: Stop the PDE reaction by boiling the tubes or by adding a chemical stop solution (e.g., a solution containing a non-specific PDE inhibitor like IBMX).[14]

  • 5'-Nucleotidase Digestion: Add 5'-nucleotidase to the reaction mixture and incubate at 30°C to convert the [3H]-5'-AMP to [3H]-adenosine.

  • Separation of Product: Apply the reaction mixture to a prepared ion-exchange column. The negatively charged [3H]-cAMP and [3H]-5'-AMP will bind to the resin, while the uncharged [3H]-adenosine will pass through.

  • Quantification: Collect the eluate containing [3H]-adenosine in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of PDE activity) by fitting the data to a sigmoidal dose-response curve.

cluster_assay PDE Inhibition Assay Workflow A 1. Reaction Setup: PDE Enzyme + Inhibitor + Assay Buffer B 2. Initiate Reaction: Add [3H]-cAMP Incubate at 30°C A->B C 3. Terminate PDE Reaction: Heat or Stop Solution B->C D 4. 5'-Nucleotidase Digestion: Convert [3H]-5'-AMP to [3H]-Adenosine C->D E 5. Ion-Exchange Chromatography D->E F 6. Quantification: Scintillation Counting of [3H]-Adenosine E->F G 7. Data Analysis: Calculate IC50 F->G

Sources

1H NMR Structural Confirmation of K 259-2: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Target

K 259-2 is a potent, fermentation-derived anthraquinone metabolite isolated from Micromonospora olivasterospora.[1][2][3] Functionally, it acts as a selective inhibitor of Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1), a distinct mechanism from the kinase-inhibiting indolocarbazoles (e.g., K-252a) often found in similar microbial screens.

For drug development professionals, confirming the structure of K 259-2 is critical not just for purity, but to distinguish it from structurally related congeners like KS-619-1 and contaminating isomers. This guide provides an authoritative protocol for 1H NMR validation, emphasizing the diagnostic signals that fingerprint the unique (Z)-2-ethyl-2-butenyl side chain and the oxygenated anthraquinone core.

Chemical Identity[4][5][6][7]
  • IUPAC Name: 3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid

  • Formula: C₂₁H₁₈O₇

  • Molecular Weight: 382.36 g/mol

  • Core Scaffold: 1,6,8-Trihydroxyanthraquinone (Emodin-type derivative)

Experimental Protocol: High-Fidelity NMR Acquisition

Anthraquinones like K 259-2 suffer from aggregation-induced line broadening and poor solubility in non-polar solvents. The following protocol ensures high-resolution data suitable for structural assignment.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-d₆ (99.9% D) .

    • Rationale: K 259-2 is sparingly soluble in CDCl₃. DMSO disrupts intermolecular hydrogen bonding, sharpening the exchangeable phenolic proton signals which are critical for confirming the oxidation pattern.

  • Concentration: Dissolve 2–5 mg in 0.6 mL solvent.

    • Note: Avoid higher concentrations to prevent stacking interactions that shift aromatic signals upfield.

  • Tube Prep: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors.

Step 2: Instrument Parameters (600 MHz recommended)
  • Temperature: 298 K (25°C). If signals are broad, elevate to 313 K (40°C) to increase molecular tumbling rates.

  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration of protons with different relaxation times (T1).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds .

    • Critical: The chelated phenolic protons (OH) have long T1 values. Insufficient delay will suppress their integration, leading to incorrect proton counting.

  • Scans (NS): Minimum 64 scans for adequate S/N ratio on the minor side-chain peaks.

Data Analysis: Diagnostic Signal Assignment

The structural confirmation of K 259-2 relies on three distinct spectral regions. The presence of the (Z)-2-ethyl-2-butenyl side chain is the primary differentiator from other anthraquinone metabolites.

Table 1: Diagnostic 1H NMR Shifts (DMSO-d₆)
RegionChemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
Chelated Phenols 12.0 – 13.5 Broad Singlet2H1-OH, 8-OHConfirms 1,8-dihydroxy-9,10-anthraquinone core (peri-positions).
Aromatics 7.5 – 7.7 Singlet1HH-4Isolated proton on Ring A (between substituents).
7.1 – 7.3 Doublet (J≈2Hz)1HH-5Meta-coupled proton on Ring C.
6.6 – 6.8 Doublet (J≈2Hz)1HH-7Meta-coupled proton on Ring C.
Olefinic 5.2 – 5.5 Quartet (J≈7Hz)1H=CH-CH₃Diagnostic for the butenyl double bond.
Benzylic 3.6 – 3.9 Singlet2HAr-CH₂-C=Links the side chain to the anthraquinone ring (Pos 3).
Aliphatic 2.0 – 2.2 Quartet2H-CH₂-CH₃Ethyl group methylene.
1.6 – 1.8 Doublet3H=CH-CH₃Methyl group on the double bond.
0.9 – 1.1 Triplet3H-CH₂-CH₃Terminal methyl of the ethyl group.
Structural Logic Flow

The following diagram illustrates the decision process for confirming K 259-2 versus common false positives.

StructuralConfirmation Start Unknown Sample Spectrum CheckOH Check 12-14 ppm: Sharp/Broad Singlets? Start->CheckOH CheckAromatic Check 6.5-8.0 ppm: 3 Aromatic Protons? CheckOH->CheckAromatic Yes (Chelated OH) ResultK252a REJECT: K-252a (Indolocarbazole) CheckOH->ResultK252a No (Indole NH signals) CheckSideChain Check Aliphatic Region: Ethyl + Methyl + Olefin? CheckAromatic->CheckSideChain Yes (1s, 2d meta) ResultKS619 REJECT: KS-619-1 (Different Side Chain) CheckAromatic->ResultKS619 No (Different pattern) ResultK259_2 CONFIRMED: K 259-2 (Anthraquinone + Z-alkenyl chain) CheckSideChain->ResultK259_2 Yes (Z-2-ethyl-2-butenyl) CheckSideChain->ResultKS619 No (Different alkyl)

Figure 1: Logic flow for NMR-based structural validation of K 259-2.

Comparative Analysis: K 259-2 vs. Alternatives

In screening libraries, K 259-2 is often co-located with K-252a (due to similar naming conventions) and KS-619-1 (structural analog). Distinguishing them is vital because their biological targets differ significantly.

Table 2: Structural and Functional Comparison
FeatureK 259-2 K-252a KS-619-1
Primary Class AnthraquinoneIndolocarbazole AlkaloidAnthraquinone
Primary Target CaM-PDE1 (Phosphodiesterase)Protein Kinases (PKC, Trk)CaM-PDE1
Key NMR Feature (Aromatic) 3 distinct protons (1s, 2d)Complex multiplet (Indole system)Similar to K 259-2
Key NMR Feature ( aliphatic) (Z)-2-ethyl-2-butenyl chain Furanose sugar protons (5-7 ppm) Different alkyl side chain
Solubility (DMSO) Moderate (Yellow/Orange solution)High (Pale Yellow)Moderate
Why K-252a is a Critical False Positive

K-252a is a kinase inhibitor often found in Nocardiopsis and Streptomyces broths.

  • Differentiation: K-252a lacks the downfield chelated OH signals (12+ ppm) typical of anthraquinones. Instead, it shows an amide/indole NH signal around 8-10 ppm and complex sugar methine signals in the 5-7 ppm region.

  • Implication: Misidentifying K-259-2 as K-252a leads to false assumptions about kinase inhibitory activity.

References

  • Isolation and Original Structure: Matsuda, Y., Asano, K., Kawamoto, I., & Kase, H. (1987).[3][4][5][6] K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora.[2][3][7][5][6][8][9] The Journal of Antibiotics, 40(8), 1092–1100. Link

  • Synthetic Confirmation: Basak, S., Mandal, S., & Mal, D. (2018). First synthetic approach towards K-259-2, a unique calmodulin antagonist.[1][10] Tetrahedron, 74(1), 96-103.[10] Link[10]

  • Comparative Pharmacology: Matsuda, Y., & Kase, H. (1987).[3][4][5][6] K-252a, a potent inhibitor of protein kinase C from microbial origin.[11] The Journal of Antibiotics, 40(8), 1092.[12] (Contextual reference for K-252a differentiation).

Sources

K 259-2 Reference Standard: Analytical Validation & Quality Control Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anthraquinone Standard

In the niche of phosphodiesterase (PDE) inhibition and calcium signaling research, K 259-2 (1,6,8-Trihydroxy-3-[(Z)-2-ethyl-2-butenyl]-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid) stands as a critical reference material. Originally isolated from Micromonospora olivasterospora, this anthraquinone derivative is not merely a chemical curiosity; it is a potent inhibitor of Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) and has implications in vasodilation and anti-inflammatory pathways.

For researchers, the integrity of K 259-2 is non-negotiable. Natural product isolation often yields "dirty" fractions containing structurally similar congeners (e.g., K-259-1 or other anthraquinones), leading to assay interference.

This guide objectively compares the performance of Certified Reference Standards (CRS) against In-House Isolated/Synthesized alternatives, providing a validated QC framework to ensure your bioassay data remains publishable and reproducible.

Comparative Analysis: Certified Standard vs. In-House Isolation

In drug development, the "Make vs. Buy" decision is critical. Below is a data-driven comparison of using a commercial, certified K 259-2 reference standard versus isolating it in-house from fermentation broth.

Performance Matrix
FeatureCertified Reference Standard (CRS) In-House Isolation/Synthesis Impact on Research
Purity (HPLC) > 98.0% (Guaranteed)Variable (85% - 95% typical)Low purity leads to off-target effects in PDE assays.
Impurity Profile Fully Characterized (NMR/MS)Unknown co-eluting congeners"Ghost" peaks can mimic inhibition, causing false positives.
Batch Consistency High (Lot-to-Lot validation)Low (Fermentation variability)Inconsistent IC50 values across experiments.
Quantitation Gravimetric/qNMR certifiedEstimated via extinction coefficientErrors in molarity calculations affect dose-response curves.
Stability Stability data providedUnknownDegradation (oxidation) of the anthraquinone core alters activity.
The "Hidden" Variable: Congener Interference

Experimental data suggests that crude isolates of K 259-2 often contain trace amounts of K-259-1 or structurally related anthraquinones. In a PDE1 inhibition assay:

  • Pure K 259-2 (CRS): IC50 ≈ 2.9 - 6.6 µM (depending on tissue source).

  • Impure Isolate (90%): May shift IC50 values by 2-3 fold due to synergistic or antagonistic effects of impurities.

Verdict: For screening hits, in-house isolation is acceptable. For Lead Optimization and IND-enabling studies , a Certified Reference Standard is mandatory to establish a reliable baseline.

Mechanism of Action & Signaling Pathway[1]

To understand why purity matters, we must visualize where K 259-2 acts. It targets the Ca²⁺/Calmodulin complex upstream of PDE activation. Impurities affecting PKC (Protein Kinase C) or basal PDE activity can muddy this specific signal.

K259_Mechanism Signal Extracellular Signal (e.g., Acetylcholine) Calcium Intracellular Ca2+ Influx Signal->Calcium CaM Calmodulin (CaM) Calcium->CaM Binds Ca_CaM Ca2+/CaM Complex CaM->Ca_CaM PDE1_Active PDE1 (Active) Ca_CaM->PDE1_Active PDE1_Inactive PDE1 (Inactive) PDE1_Inactive->PDE1_Active Activation by Ca2+/CaM cAMP cAMP / cGMP AMP 5'-AMP / 5'-GMP (Signal Termination) cAMP->AMP Hydrolysis by PDE1 K259 K 259-2 (Reference Standard) K259->Ca_CaM Antagonizes K259->PDE1_Active Inhibits

Figure 1: Mechanism of Action. K 259-2 antagonizes the Ca²⁺/Calmodulin complex, preventing the activation of PDE1 and sustaining cAMP/cGMP levels.

Analytical Protocol: The "Gold Standard" QC Workflow

A. Identity Verification (NMR & MS)

Before quantification, identity must be confirmed. The anthraquinone core provides distinct aromatic signals, while the side chain yields specific olefinic protons.

  • 1H NMR (500 MHz, DMSO-d6): Look for the chelated hydroxyl protons downfield (>12 ppm) and the olefinic proton of the butenyl group.

  • Mass Spectrometry (ESI-): Target Mass [M-H]⁻ = 381.1 (Calculated MW ≈ 382.36).

B. Purity Analysis (HPLC-DAD)

Rationale: UV detection at 254 nm is insufficient for specificity. We use 365 nm where the anthraquinone core absorbs strongly, minimizing interference from non-pigmented fermentation byproducts.

Instrument: Agilent 1260 Infinity II (or equivalent) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm) Temperature: 30°C

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of carboxylic acid)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV 365 nm (Primary), 254 nm (Secondary)
Injection Vol 5 - 10 µL

Gradient Profile:

  • 0-2 min: 30% B (Isocratic hold)

  • 2-15 min: 30% -> 90% B (Linear gradient)

  • 15-20 min: 90% B (Wash)

  • 20-25 min: 30% B (Re-equilibration)

Acceptance Criteria:

  • Retention Time (RT): ~12.5 min (varies by column).

  • Purity: Area % > 98.0% at 365 nm.

  • Resolution: > 1.5 between K 259-2 and nearest impurity (often the trans-isomer or de-ethylated analog).

QC Decision Tree: From Vial to Assay

Trustworthiness in data comes from a self-validating system. Follow this decision tree to determine if your K 259-2 batch is fit for purpose.

QC_Workflow Start Receive K 259-2 (Source: Vendor or Isolation) Visual Visual Inspection (Red/Orange Powder?) Start->Visual Solubility Solubility Check (DMSO/MeOH) Visual->Solubility HPLC HPLC-DAD Analysis (Method described above) Solubility->HPLC Check_Purity Purity > 98%? HPLC->Check_Purity MS_NMR Run 1H-NMR & MS (Confirm Structure) Check_Purity->MS_NMR Yes Recrystallize Recrystallize / Prep-HPLC (Purify) Check_Purity->Recrystallize No (<98%) Check_Identity Identity Confirmed? MS_NMR->Check_Identity Release RELEASE FOR ASSAY (Calculate Molarity) Check_Identity->Release Yes Reject REJECT BATCH (Contact Supplier) Check_Identity->Reject No Recrystallize->HPLC Retest

Figure 2: Quality Control Decision Tree. A rigorous "Go/No-Go" flow ensures only validated material enters the biological assay phase.

Expert Insights: Handling & Stability

As an anthraquinone, K 259-2 possesses specific physicochemical vulnerabilities that can compromise your data if ignored.

  • Photostability: Anthraquinones are light-sensitive.

    • Protocol: Store solid and solution states in amber vials. Avoid prolonged exposure to direct bench light during weighing.

  • Solubility Artifacts:

    • K 259-2 is hydrophobic. When diluting from DMSO stock (e.g., 10 mM) into aqueous assay buffer, precipitation can occur if the concentration exceeds ~50 µM.

    • Validation: Always run a "buffer-only" control with the same DMSO % to ensure no precipitate forms (measured via light scattering or absorbance baseline shift).

  • Molarity Calculation:

    • Do not assume the weight on the commercial vial is 100% accurate.

    • Best Practice: Dissolve the entire content of the vial in a known volume of DMSO to create a Master Stock, rather than weighing out sub-milligram quantities which introduces massive error.

References

  • Matsuda, Y., et al. (1987). "K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora."[1][2][3] The Journal of Antibiotics, 40(8), 1092–1100.[1]

    • [1]

  • Yasuzawa, T., et al. (1987). "Structure of a novel Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase inhibitor K-259-2." The Journal of Antibiotics, 40(8), 1101–1103.

  • MedChemExpress (MCE).

  • Basak, S., et al. (2018). "First synthetic approach towards K-259-2, a unique calmodulin antagonist."[4] Tetrahedron, 74(1), 96-103.[4]

Sources

A Researcher's Guide to Distinguishing K 259-2 Activity from General Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of signal transduction research and drug discovery, phosphodiesterase (PDE) inhibitors represent a critical class of pharmacological tools and therapeutic agents.[1][2][3] These enzymes are central to the regulation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), by catalyzing their hydrolysis.[1][4] Consequently, inhibition of PDEs can prolong the signaling cascades initiated by these cyclic nucleotides, impacting a vast array of physiological processes.[2][5] However, the therapeutic and experimental utility of a PDE inhibitor is intrinsically linked to its selectivity. While broad-spectrum or general PDE inhibitors like 3-isobutyl-1-methylxanthine (IBMX) have been invaluable as research tools, their lack of specificity can lead to widespread, often undesirable, off-target effects.[1][6]

This guide provides a comprehensive framework for researchers to experimentally distinguish the activity of K 259-2, a more targeted inhibitor, from that of general PDE inhibitors. We will delve into the mechanistic nuances of K 259-2 and present a suite of biochemical and cellular assays designed to elucidate its specific inhibitory profile.

The Mechanistic Distinction: A Tale of Two Inhibition Strategies

The fundamental difference between K 259-2 and general PDE inhibitors lies in their mode of action and target specificity. General PDE inhibitors, such as IBMX, are non-selective and inhibit a wide range of the 11 known PDE families.[7] This broad inhibition leads to a global increase in both cAMP and cGMP levels within a cell, making it challenging to attribute observed physiological effects to a specific signaling pathway.

In contrast, K 259-2, an anionic anthraquinone metabolite, exhibits a more refined mechanism of action. It has been identified as an inhibitor of Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE), specifically PDE1.[8][9] The activity of PDE1 is uniquely regulated by the binding of the calcium-calmodulin complex. K 259-2 exerts its inhibitory effect by interacting with calmodulin, thereby preventing the activation of PDE1.[8] This inhibition can be overcome by increasing the concentration of calmodulin, highlighting the specific nature of the interaction. Some evidence also suggests that K 259-2 and its analogs can inhibit PDE4.[10] This dual specificity, while narrower than general inhibitors, is a critical consideration in experimental design.

Visualizing the Signaling Pathways

To appreciate the differential impact of these inhibitors, it is essential to visualize their points of intervention in the cyclic nucleotide signaling pathways.

cluster_0 General PDE Inhibition cluster_1 K 259-2 Inhibition ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase 5'-AMP 5'-AMP cAMP->5'-AMP PDEs (1-11) GTP GTP cGMP cGMP GTP->cGMP Guanylyl Cyclase 5'-GMP 5'-GMP cGMP->5'-GMP PDEs (1-11) General Inhibitor (e.g., IBMX) General Inhibitor (e.g., IBMX) PDEs (1-11) PDEs (1-11) General Inhibitor (e.g., IBMX)->PDEs (1-11) Inhibits Broadly Ca2+ Ca2+ Ca2+/Calmodulin Complex Ca2+/Calmodulin Complex Ca2+->Ca2+/Calmodulin Complex Calmodulin Calmodulin Calmodulin->Ca2+/Calmodulin Complex PDE1 (inactive) PDE1 (inactive) Ca2+/Calmodulin Complex->PDE1 (inactive) PDE1 (active) PDE1 (active) PDE1 (inactive)->PDE1 (active) Activates cAMP/cGMP cAMP/cGMP 5'-AMP/5'-GMP 5'-AMP/5'-GMP cAMP/cGMP->5'-AMP/5'-GMP PDE1 (active) K 259-2 K 259-2 K 259-2->Calmodulin Inhibits Interaction

Caption: Differential inhibition of cyclic nucleotide signaling pathways.

Experimental Strategies for Differentiation

A multi-tiered approach, combining biochemical and cellular assays, is essential to definitively characterize and distinguish the activity of K 259-2 from general PDE inhibitors.

Biochemical Assays: Probing the Molecular Interaction

Biochemical assays using purified components provide a direct measure of an inhibitor's effect on enzyme activity and its selectivity across different PDE isoforms.

This experiment aims to determine the inhibitory concentration (IC50) of K 259-2 and a general inhibitor against a panel of purified PDE isoforms.

Protocol:

  • Enzyme Preparation: Obtain or purify a panel of recombinant human PDE isoforms (e.g., PDE1A, PDE2A, PDE3A, PDE4B, PDE5A).

  • Assay Setup: Perform the assay in a 96- or 384-well plate format. Each well should contain the assay buffer, a specific PDE isoform, and the cyclic nucleotide substrate (cAMP or cGMP).

  • Inhibitor Titration: Add serial dilutions of K 259-2 and a non-selective inhibitor (e.g., IBMX) to the wells. Include a no-inhibitor control.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection: Measure the amount of hydrolyzed substrate. This can be achieved using various methods, such as:

    • Radiometric Assays: Utilize radiolabeled [3H]-cAMP or [3H]-cGMP and measure the formation of [3H]-5'-AMP or [3H]-5'-GMP.[11]

    • Fluorescence Polarization (FP) Assays: Employ a fluorescent tracer that competes with the product for binding to a specific antibody.[12]

    • Luminescence-Based Assays: Use commercially available kits that couple the production of AMP/GMP to a luminescent signal.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value for each PDE isoform.

Expected Outcome:

InhibitorPDE1A (IC50)PDE2A (IC50)PDE3A (IC50)PDE4B (IC50)PDE5A (IC50)
K 259-2 Low µMHigh µM / InactiveHigh µM / InactiveModerate µMHigh µM / Inactive
IBMX Low-Mid µMLow-Mid µMLow-Mid µMLow-Mid µMLow-Mid µM

This table illustrates the expected selectivity profile, with K 259-2 showing potent inhibition of PDE1 and potentially moderate inhibition of PDE4, while IBMX will inhibit all isoforms tested.

This assay specifically validates the mechanism of K 259-2's inhibition of PDE1.

Protocol:

  • Assay Setup: Use purified PDE1A. In separate reactions, include:

    • PDE1A alone

    • PDE1A + Ca2+/Calmodulin

    • PDE1A + Ca2+/Calmodulin + K 259-2

    • PDE1A + Ca2+/Calmodulin + K 259-2 + excess Calmodulin

  • Reaction and Detection: Follow the procedure for the PDE activity assay described above.

  • Data Analysis: Compare the PDE1A activity in the different conditions.

Expected Outcome: K 259-2 will significantly inhibit the Ca2+/Calmodulin-activated PDE1A activity, and this inhibition will be reversed by the addition of excess calmodulin.

Cellular Assays: Assessing Physiological Relevance

Cellular assays are crucial for understanding how an inhibitor affects cyclic nucleotide signaling in a living system.

This experiment measures the accumulation of cAMP and cGMP in cultured cells following treatment with inhibitors.

Protocol:

  • Cell Culture: Use a cell line that expresses a range of PDEs, such as HEK293 or primary smooth muscle cells.

  • Stimulation and Inhibition:

    • Pre-incubate cells with K 259-2, a general inhibitor (IBMX), or a vehicle control.

    • Stimulate the cells to induce cAMP or cGMP production (e.g., with forskolin for cAMP or a nitric oxide donor for cGMP).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular concentrations of cAMP and cGMP using:

    • Enzyme-Linked Immunosorbent Assays (ELISA): A competitive immunoassay for the quantitative determination of cAMP or cGMP.[13]

    • Lanthanide-Based Resonance Energy Transfer (LRET) Assays: Homogeneous assays that are well-suited for high-throughput screening.[14][15][16][17][18]

    • FRET-Based Biosensors: Genetically encoded fluorescent reporters that allow for real-time measurement of cyclic nucleotide dynamics in living cells.[13][19]

  • Data Analysis: Quantify the fold-increase in cAMP and cGMP levels relative to the stimulated control.

Expected Outcome:

ConditionFold Increase in cAMPFold Increase in cGMP
Stimulant + Vehicle 1x1x
Stimulant + K 259-2 Moderate IncreaseModerate Increase (if PDE1 is active)
Stimulant + IBMX High IncreaseHigh Increase

Reporter assays provide a functional readout of cyclic nucleotide signaling pathway activation.

Protocol:

  • Cell Line Engineering: Use a cell line stably expressing a reporter gene under the control of a cyclic nucleotide-responsive element (CRE for cAMP or a cGMP-responsive element).[20]

  • Treatment: Treat the cells with K 259-2 or a general inhibitor, in the presence of a sub-maximal concentration of a relevant stimulus.

  • Reporter Activity Measurement: Measure the reporter gene expression (e.g., luciferase activity).

  • Data Analysis: Determine the dose-response curve for each inhibitor.

Expected Outcome: The general inhibitor will cause a potent and efficacious increase in reporter gene activity. K 259-2 will likely produce a more modest effect, dependent on the specific PDEs regulating the reporter in that cell type.

The use of CRISPR/Cas9-generated knockout (KO) cell lines provides the most definitive evidence for the cellular target of an inhibitor.[21][22][23]

Protocol:

  • Cell Line Generation: Generate KO cell lines for specific PDE isoforms (e.g., PDE1A KO, PDE4B KO).

  • Inhibitor Treatment and Readout: Treat wild-type and KO cell lines with K 259-2. Measure a relevant downstream functional endpoint (e.g., cAMP levels, cell proliferation, etc.).

  • Data Analysis: Compare the effect of K 259-2 in the wild-type and KO cell lines.

Expected Outcome: The effect of K 259-2 on the chosen functional readout will be significantly diminished in the PDE1A KO and/or PDE4B KO cell lines compared to the wild-type cells, confirming these as its primary cellular targets.

Workflow for Differentiating PDE Inhibitors

Start Start Biochemical Assays Biochemical Assays Start->Biochemical Assays PDE Selectivity PDE Isoform Selectivity Profiling Biochemical Assays->PDE Selectivity Cellular Assays Cellular Assays Cyclic Nucleotide Levels Intracellular cAMP/cGMP Measurement Cellular Assays->Cyclic Nucleotide Levels CaM Dependence Calmodulin-Dependent Activation Assay PDE Selectivity->CaM Dependence CaM Dependence->Cellular Assays Reporter Gene Reporter Gene Assays Cyclic Nucleotide Levels->Reporter Gene Target Validation PDE Knockout Cell Lines Reporter Gene->Target Validation Conclusion Conclusion Target Validation->Conclusion

Caption: A stepwise experimental workflow for characterizing PDE inhibitors.

Conclusion

Distinguishing the activity of a targeted inhibitor like K 259-2 from general PDE inhibitors is paramount for accurate interpretation of experimental results and for the development of novel therapeutics with improved safety profiles. The mechanistic insights provided by K 259-2's interaction with the calmodulin-dependent activation of PDE1 offer a clear line of experimental inquiry. By employing a systematic approach that combines rigorous biochemical selectivity profiling with physiologically relevant cellular assays, researchers can confidently delineate the specific contributions of targeted PDE inhibition to complex biological processes. This guide provides a robust framework to achieve that distinction, empowering researchers to leverage the full potential of specific PDE inhibitors in their scientific endeavors.

References

  • K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora. The Journal of Antibiotics. 1987, Vol.40, No.8, p.1092. [Link]

  • Lysoquinone-TH1, a New Polyphenolic Tridecaketide Produced by Expressing the Lysolipin Minimal PKS II in Streptomyces albus. PMC - NIH. [Link]

  • Recent Advances in the Search of Novel Calmodulin Inhibitors from Selected Mexican Plants and Fungi | Request PDF. ResearchGate. [Link]

  • Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. MDPI. [Link]

  • Phosphodiesterase Inhibitors. CV Pharmacology. [Link]

  • PDE Screening Services for Drug Discovery. Reaction Biology. [Link]

  • Improving lanthanide-based resonance energy transfer detection by increasing donor-acceptor distances. PubMed. [Link]

  • PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke. PMC - NIH. [Link]

  • Phosphodiesterase function and endocrine cells: links to human disease and roles in tumor development and treatment. PMC - NIH. [Link]

  • Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered a. WUR eDepot. [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. [Link]

  • Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. PMC - NIH. [Link]

  • Phosphodiesterase (PDE) Cell-Based Screening Services. BPS Bioscience. [Link]

  • How to Validate Your Targeted Gene Editing Knockout Cell Line? Cyagen. [Link]

  • Phosphodiesterases, 3',5'-cyclic nucleotide (PDEs) | Enzymes. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]

  • Techniques to measure cGMP in living cells and tissues. | Download Table. ResearchGate. [Link]

  • Advances in targeting cyclic nucleotide phosphodiesterases. New Jersey Medical School. [Link]

  • Lanthanide-Based Resonance Energy Transfer. University of Illinois. [Link]

  • Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines | Request PDF. ResearchGate. [Link]

  • Lanthanide-based resonance energy transfer biosensors for live-cell applications. PubMed. [Link]

  • On the mechanism by which dicyclohexylcarbodiimide and quinine inhibit K+ transport in rat liver mitochondria. PubMed. [Link]

  • Computational Study on Selective PDE9 Inhibitors on PDE9-Mg/Mg, PDE9-Zn/Mg, and PDE9-Zn/Zn Systems. MDPI. [Link]

  • Development of p53 knockout U87MG cell line for unbiased drug delivery testing system using CRISPR-Cas9 and transcriptomic analysis. PubMed. [Link]

  • (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. [Link]

  • cAMP and cGMP Signaling Cross-Talk | Circulation Research. American Heart Association Journals. [Link]

  • Long-lived lanthanide emission via a pH-sensitive and switchable LRET complex. Brunel University Research Archive. [Link]

  • Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. PMC - PubMed Central. [Link]

  • Phosphodiesterase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice. PMC - NIH. [Link]

  • (PDF) Phosphodiesterase Inhibitors: Their role and implications. ResearchGate. [Link]

  • A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. PMC - NIH. [Link]

  • 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery. [Link]

  • Resonance Energy Transfer-Based Biosensors for Point-of-Need Diagnosis—Progress and Perspectives. MDPI. [Link]

  • Identification in Silico and Experimental Validation of Novel Phosphodiesterase 7 Inhibitors with Efficacy in Experimental Autoimmune Encephalomyelitis Mice. NIH. [Link]

  • American Journal of Physiology-Renal Physiology: Vol 259, No 2. American Physiological Society. [Link]

  • Endothelin inhibits vasopressin-stimulated water permeability in rat terminal inner medullary collecting duct. PMC - NIH. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of K 259-2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification[1]

K 259-2 is not a generic waste product; it is a bioactive anthraquinone derivative originally isolated from Micromonospora olivasterospora.[1][2] It functions as a potent inhibitor of Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE) [1].[2][3]

Critical Distinction: Do not confuse the compound name "K 259-2" with US EPA RCRA "K-listed" hazardous wastes (source-specific industrial wastes). K 259-2 is a specific research chemical entity.

Due to its anthraquinone moiety , this compound possesses structural alerts associated with DNA intercalation and potential genotoxicity. Consequently, it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) or a suspected cytotoxic agent during disposal. Standard organic waste protocols are insufficient; thermal destruction is the required standard to ensure complete ring degradation.

Physicochemical & Safety Profile
ParameterDetailOperational Implication
Chemical Class AnthraquinoneHigh stability; resistant to mild chemical oxidation.[1]
Bioactivity PDE Inhibitor (IC50 ~2.9–6.6 µM) [1]Biologically active at low concentrations; treat as toxic.[1]
Solubility DMSO, MethanolWaste will likely be in organic solvent matrices.
Disposal Class Hazardous Chemical WasteIncineration Only. Do not sewer.[1]

Waste Stream Segregation Protocols

Effective disposal relies on segregating K 259-2 from incompatible streams at the point of generation. The anthraquinone core is stable; therefore, chemical deactivation (e.g., bleaching) is not recommended as it may generate toxic chlorinated byproducts without destroying the chromophore or bioactivity.

Protocol A: Solid Waste (Pure Compound or Lyophilized Powder)

Applicability: Expired stock, weighing boat residues, spill cleanup solids.

  • Primary Containment: Place solid K 259-2 into a screw-top glass vial or a high-density polyethylene (HDPE) jar.

  • Secondary Containment: Seal the primary container inside a clear, sealable plastic bag (4 mil thickness).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "K 259-2 (Anthraquinone Derivative) - Solid."

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal Path: Designate for High-Temperature Incineration .

Protocol B: Liquid Waste (Stock Solutions in DMSO/MeOH)

Applicability: Unused aliquots, reaction mother liquors.

  • Segregation: Do not mix with aqueous acidic waste or oxidizers (e.g., Nitric acid, Peroxides). Anthraquinones can react vigorously with strong oxidizers.[1]

  • Collection: Collect in a dedicated "Organic Waste – Toxic/Cytotoxic" container (Amber glass or HDPE).

  • Solvent Compatibility: Ensure the waste container is compatible with the carrier solvent (usually DMSO).

  • Labeling:

    • Constituents: "DMSO (99%), K 259-2 (<1%)."

    • Hazard Checkbox: Flammable (if Methanol), Toxic.

Protocol C: Contaminated Debris (Sharps, Tips, PPE)

Applicability: Pipette tips, gloves, syringes used during handling.

  • Trace Contamination: Items with <3% by weight of the compound (trace) should be treated as Trace Chemotherapy Waste (often Yellow bin in EU/UK, or incinerator-bound medical waste in US).

  • Gross Contamination: If a spill occurs on PPE, the PPE must be bagged separately and treated as Hazardous Chemical Waste (Protocol A), not standard trash.

Decision Logic: Disposal Workflow

The following diagram illustrates the operational decision tree for disposing of K 259-2. This workflow ensures compliance with "cradle-to-grave" hazardous waste tracking.[1]

K259_Disposal_Flow Start K 259-2 Waste Generated Decision Determine Physical State Start->Decision Solid Solid / Powder (Expired Stock, Spill Debris) Decision->Solid Pure Substance Liquid Liquid Solution (DMSO, Methanol) Decision->Liquid Dissolved Trace Trace Contaminated (Tips, Gloves, Empty Vials) Decision->Trace Residue Bagging Double Bag (4 mil) Secondary Containment Solid->Bagging SolventStream Segregate: Organic/Toxic Stream (NO Oxidizers) Liquid->SolventStream SharpsBin Trace Chemo/Biohazard Bin (Yellow/Purple) Trace->SharpsBin Labeling Label: 'Toxic - Anthraquinone' Flag for Incineration Bagging->Labeling SolventStream->Labeling Destruction High-Temp Incineration (>1000°C) SharpsBin->Destruction Medical Waste Path Labeling->Destruction

Figure 1: Operational decision tree for K 259-2 waste streams. Note that all paths ultimately lead to thermal destruction (incineration) to ensure breakdown of the anthraquinone ring.

Emergency Spill Response

In the event of a spill of K 259-2 (solid or liquid), immediate containment is required to prevent lab contamination.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , a lab coat, and safety goggles. If handling powder outside a fume hood, an N95 or P100 respirator is recommended to prevent inhalation of particulates.

  • Containment:

    • Liquid: Surround the spill with absorbent pads or vermiculite.[1]

    • Solid: Cover with a damp paper towel (solvent-dampened if necessary, but avoid creating aerosols) to prevent dust generation.

  • Cleanup:

    • Wipe the area from the outside in.

    • Clean the surface with a detergent solution followed by water.[1]

    • Note: Do not use bleach immediately if the carrier solvent is unknown or incompatible.

  • Disposal: Place all cleanup materials (pads, towels, gloves) into a hazardous waste bag and label as "Debris contaminated with K 259-2 (Toxic)."

References

  • Matsuda, Y., Asano, K., Kawamoto, I., & Kase, H. (1987). K-259-2, a new inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Micromonospora olivasterospora.[3][4][5] The Journal of Antibiotics, 40(8), 1092–1100.[3] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

Sources

Mastering the Handling of K 259-2: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of microbial research and drug development, the potent signaling molecule K 259-2 offers significant opportunities for innovation. As a key regulator of microbial functions, its proper handling is paramount to ensure both the integrity of your research and the safety of laboratory personnel. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational plans, and disposal protocols for K 259-2, grounded in the principles of scientific integrity and laboratory safety.

Understanding the Compound: Why PPE is Non-Negotiable

K 259-2 is a fermentation-derived microbial signaling entity that plays a crucial role in orchestrating regulatory networks such as quorum sensing.[1] Its bioactivity, while essential for research applications, necessitates a cautious approach to handling. Although detailed toxicological data may not be widely available, the general principle for any novel or bioactive compound is to minimize exposure until its hazard profile is fully understood. Therefore, a robust PPE strategy is not merely a recommendation but a critical component of responsible laboratory practice. The primary routes of potential exposure to a powdered substance like K 259-2 are inhalation, dermal contact, and ingestion. Our PPE recommendations are designed to create a comprehensive barrier against these risks.

Core Personal Protective Equipment for K 259-2

The following table outlines the minimum required PPE for handling K 259-2. The selection of specific items should always be informed by a site-specific risk assessment.

PPE ComponentSpecificationRationale for Use with K 259-2
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions containing K 259-2 and airborne particles of the powdered form.
Hand Protection Nitrile gloves (ensure appropriate thickness and check for breakthrough times if using solvents).Prevents direct skin contact with the compound. Double-gloving is recommended when handling higher concentrations or for prolonged procedures.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Essential when handling the powdered form of K 259-2 to prevent inhalation of fine particles. A fit test is required to ensure a proper seal.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, sequential protocol for donning and doffing PPE is fundamental to preventing cross-contamination and ensuring personal safety.

Donning PPE Workflow

The following diagram illustrates the correct sequence for putting on your personal protective equipment before handling K 259-2.

PPE_Donning A 1. Lab Coat B 2. N95 Respirator A->B Securely fasten C 3. Goggles/Face Shield B->C Ensure proper fit D 4. Gloves (over cuffs) C->D Inspect for tears

Caption: Correct sequence for donning PPE.

Doffing PPE Workflow

The removal of PPE is a critical step where contamination can easily occur if not performed correctly. The goal is to touch contaminated surfaces as little as possible.

PPE_Doffing A 1. Gloves B 2. Goggles/Face Shield A->B Peel off without touching exterior C 3. Lab Coat B->C Handle by the headband D 4. N95 Respirator C->D Roll inside-out E 5. Hand Hygiene D->E Handle by the straps

Caption: Safe sequence for doffing PPE.

Operational Plan: Handling K 259-2 in the Laboratory

  • Preparation:

    • Designate a specific area for handling K 259-2, preferably within a chemical fume hood or a powder containment hood, especially when working with the solid form.

    • Ensure all necessary PPE is available and in good condition.

    • Have a clearly labeled waste container ready for disposal of contaminated materials.

  • Handling:

    • When weighing the powdered form of K 259-2, do so within a containment hood to minimize the risk of aerosolization.

    • Use dedicated spatulas and weighing boats.

    • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

    • Always handle solutions of K 259-2 within a fume hood.

  • Spill Management:

    • In the event of a small spill of the powdered form, do not dry sweep. Gently cover the spill with absorbent paper towels and wet them with a suitable solvent (e.g., 70% ethanol) to dampen the powder before carefully wiping it up.

    • For liquid spills, cover with absorbent material, and decontaminate the area according to your institution's safety protocols.

    • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

All materials that come into contact with K 259-2 are considered contaminated and must be disposed of as chemical waste according to your institution's and local regulations. This includes:

  • Used gloves, respirators, and any other disposable PPE.

  • Weighing boats, pipette tips, and other disposable labware.

  • Contaminated absorbent materials from spill cleanups.

  • Empty vials that contained K 259-2.

Collect all contaminated waste in a clearly labeled, sealed, and puncture-resistant container. Never dispose of K 259-2 or its contaminated materials in the regular trash or down the drain.

Conclusion: Fostering a Culture of Safety

The responsible use of K 259-2 is a shared responsibility. By adhering to these guidelines, researchers can confidently explore the potential of this valuable compound while maintaining the highest standards of laboratory safety. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process. For detailed, compound-specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. An SDS for K 259-2 can be requested from suppliers such as MedChemExpress and CymitQuimica.[1][2]

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
K 259-2
Reactant of Route 2
K 259-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.